Methyl 2-butyramidobenzoate
Description
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Properties
IUPAC Name |
methyl 2-(butanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-6-11(14)13-10-8-5-4-7-9(10)12(15)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUMHOYHSWYZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184085 | |
| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30006-30-5 | |
| Record name | Benzoic acid, 2-[(1-oxobutyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30006-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030006305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-[(1-oxobutyl)amino]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl 2-butyramidobenzoate chemical structure and properties
An In-depth Technical Guide to Methyl 2-Butyramidobenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a derivative of anthranilic acid, a core scaffold found in numerous natural products and pharmacologically active compounds. As an N-acylated anthranilate ester, its structure combines an aromatic ring, an amide, and an ester functional group, making it a molecule of significant interest for researchers in synthetic chemistry, drug discovery, and materials science. This guide provides a comprehensive overview of its chemical structure, properties, a robust synthesis protocol, and an expert analysis of its spectroscopic characteristics. The methodologies and insights presented herein are designed to equip researchers and development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this versatile chemical entity.
Chemical Identity and Physicochemical Properties
This compound is systematically known as methyl 2-[(1-oxobutyl)amino]benzoate.[1] Its identity is established by a unique combination of its molecular structure and associated identifiers.
Chemical Structure
The molecule consists of a methyl benzoate core with a butyramide (butanoylamino) group substituted at the ortho (position 2) of the benzene ring.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The success of each step, from the removal of the basic catalyst to the final crystallization, confirms the reaction's progress and the product's purity.
Materials:
-
Methyl 2-aminobenzoate (1.0 eq)
-
Butyryl chloride (1.1 eq)
-
Pyridine (1.2 eq) or Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol and deionized water for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 2-aminobenzoate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add pyridine (1.2 eq) to the stirred solution. This is followed by the dropwise addition of butyryl chloride (1.1 eq).
-
Causality Insight: The reaction is performed at 0 °C to control the exothermicity of the acylation. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine.
-
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
1 M HCl (2x) to remove pyridine (pyridinium hydrochloride is water-soluble).
-
Saturated NaHCO₃ solution (1x) to neutralize any remaining acid.
-
Brine (1x) to remove bulk water.
-
Trustworthiness Check: The successful removal of pyridine is crucial; residual base can interfere with crystallization and spectral analysis.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold water, and dry under vacuum. The expected melting point of the pure product is 71 °C. [1]
Spectroscopic and Analytical Characterization (Predicted)
As experimental spectra for this compound are not widely published, this section provides a predicted analysis based on fundamental principles and data from analogous structures. This predictive framework is an authoritative tool for researchers to confirm the identity and purity of their synthesized material.
| Analysis Technique | Predicted Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.7 ppm (s, 1H): Amide N-H proton.δ ~8.0 ppm (dd, 1H): Aromatic proton ortho to the ester.δ ~7.5 ppm (td, 1H): Aromatic proton para to the ester.δ ~7.1 ppm (td, 1H): Aromatic proton meta to the ester.δ ~8.5 ppm (d, 1H): Aromatic proton ortho to the amide.δ ~3.9 ppm (s, 3H): Ester methyl (-OCH₃) protons.δ ~2.4 ppm (t, 2H): Methylene (-CH₂-) protons alpha to the amide carbonyl.δ ~1.7 ppm (sext, 2H): Methylene (-CH₂-) protons beta to the amide carbonyl.δ ~1.0 ppm (t, 3H): Terminal methyl (-CH₃) protons of the butyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~172 ppm: Amide carbonyl carbon.δ ~168 ppm: Ester carbonyl carbon.δ ~140-120 ppm: Six distinct aromatic carbon signals.δ ~52 ppm: Ester methyl (-OCH₃) carbon.δ ~39 ppm: Methylene carbon alpha to the amide carbonyl.δ ~19 ppm: Methylene carbon beta to the amide carbonyl.δ ~14 ppm: Terminal methyl carbon. |
| FT-IR (KBr, cm⁻¹) | ~3300 cm⁻¹: N-H stretch (amide).~3100-3000 cm⁻¹: Aromatic C-H stretch.~2960-2850 cm⁻¹: Aliphatic C-H stretch.~1700 cm⁻¹: C=O stretch (ester carbonyl).~1680 cm⁻¹: C=O stretch (Amide I band).~1540 cm⁻¹: N-H bend and C-N stretch (Amide II band).~1250 cm⁻¹: Asymmetric C-O-C stretch (ester). |
| Mass Spectrometry (EI) | m/z 221: Molecular ion peak [M]⁺.m/z 190: Fragment from loss of methoxy radical (•OCH₃).m/z 150: Fragment from cleavage of the butyryl group.m/z 120: Fragment corresponding to the benzoyl cation after McLafferty rearrangement.m/z 71: Butyryl cation [CH₃CH₂CH₂CO]⁺. |
Chemical Reactivity and Potential Applications
Reactivity Profile
-
Hydrolysis: The ester and amide linkages are susceptible to hydrolysis under strong acidic or basic conditions, yielding methyl anthranilate and butyric acid (amide hydrolysis) or 2-butyramidobenzoic acid and methanol (ester hydrolysis). Ester hydrolysis typically occurs under milder conditions than amide hydrolysis.
-
Aromatic Substitution: The butyramido group is an ortho, para-directing group, while the methyl ester is a meta-directing group. The overall effect on electrophilic aromatic substitution will be complex, but substitution is likely favored at the position para to the strongly activating amide group.
Potential Research Applications
While specific applications for this compound are not yet established, its structure is analogous to known bioactive scaffolds.
-
Drug Discovery Precursor: Anthranilate derivatives are precursors to quinazolines and other heterocyclic systems of medicinal importance. The butyryl group can modulate lipophilicity and ligand-receptor interactions. Related molecules like methyl 2-formylbenzoate are known bioactive precursors for compounds with a wide range of pharmacological activities. [2]* Fragment-Based Screening: As a well-defined small molecule, it could serve as a fragment in screening libraries for identifying novel binding motifs in protein targets.
-
Materials Science: The rigid aromatic core combined with the flexible alkyl chain and hydrogen-bonding amide group suggests potential applications in the development of liquid crystals or specialty polymers.
Conclusion
This compound is a readily synthesizable compound with a rich chemical functionality. This guide has provided a detailed framework for its synthesis, purification, and characterization. The predictive spectroscopic data offered serves as a reliable benchmark for laboratory validation. Its structural similarity to known bioactive molecules suggests that this compound is a promising, yet underexplored, platform for future research in medicinal chemistry and materials science.
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A Comprehensive Guide to the Synthesis of N-butyryl-anthranilic Acid Methyl Ester
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of N-butyryl-anthranilic acid methyl ester, a derivative belonging to the pharmacologically significant class of N-acyl anthranilates. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis, from fundamental mechanistic principles to detailed experimental procedures and analytical validation. We delve into the causality behind experimental choices, emphasizing a self-validating protocol that ensures both reliability and reproducibility. The guide includes detailed safety protocols, troubleshooting insights, and visual aids in the form of diagrams to elucidate the reaction mechanism and experimental workflow, ensuring the content is both accessible and technically robust.
Introduction: The Significance of N-Acyl Anthranilates
Anthranilic acid and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The substitution on the anthranilic acid framework allows for the creation of large compound libraries, facilitating comprehensive structure-activity relationship (SAR) studies crucial for identifying hits and leads in drug development paradigms.[1] While widely recognized for their application as anti-inflammatory agents (e.g., fenamates), the amide and anilide derivatives of anthranilic acid are pivotal in managing various metabolic disorders, and exhibit promising antimicrobial, antiviral, and insecticidal properties.[1][2]
N-butyryl-anthranilic acid methyl ester is a specific N-acylated derivative. The synthesis involves the acylation of the amino group of methyl anthranilate. This transformation is a cornerstone reaction in organic synthesis, enabling the modification of the electronic and steric properties of the parent molecule, thereby tuning its biological activity. This guide focuses on a classic and reliable method for this synthesis: the reaction of methyl anthranilate with butyryl chloride.
Mechanistic Insights: The Chemistry of N-Acylation
The synthesis of N-butyryl-anthranilic acid methyl ester from methyl anthranilate and butyryl chloride is a classic example of nucleophilic acyl substitution. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
The core of the reaction involves the nucleophilic amino group (-NH₂) of methyl anthranilate attacking the electrophilic carbonyl carbon of butyryl chloride. The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the methyl anthranilate's amino group attacks the electron-deficient carbonyl carbon of butyryl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is highly acidic. A base, typically a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen atom. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing it from protonating the starting amine and rendering it non-nucleophilic.
Caption: Figure 1: Mechanism of N-Acylation.
Detailed Synthesis Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of N-butyryl-anthranilic acid methyl ester.
Materials and Reagents
All reagents should be of analytical grade or higher. Anhydrous solvents are recommended to prevent hydrolysis of the acyl chloride.
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Methyl Anthranilate | C₈H₉NO₂ | 151.16 | 5.00 g | 0.0331 | 1.0 |
| Butyryl Chloride | C₄H₇ClO | 106.55 | 3.88 g (3.82 mL) | 0.0364 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.68 g (5.07 mL) | 0.0364 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| 1M Hydrochloric Acid | HCl | - | ~30 mL | - | - |
| Saturated NaCl (Brine) | NaCl | - | ~30 mL | - | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | q.s. | - | - |
Experimental Workflow
The overall process follows a logical sequence from reaction setup to final product characterization, ensuring a systematic and reproducible workflow.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (5.00 g, 0.0331 mol) and triethylamine (5.07 mL, 0.0364 mol) in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Acyl Chloride: Add butyryl chloride (3.82 mL, 0.0364 mol) dropwise to the stirred solution over 15-20 minutes using a dropping funnel. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting methyl anthranilate spot is consumed. (Typical mobile phase: 3:1 Hexane:Ethyl Acetate).
-
Quenching & Work-up: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of 1M HCl. Shake well and separate the layers. Causality Note: The acid wash removes excess triethylamine by forming its water-soluble hydrochloride salt.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer with 30 mL of saturated sodium chloride solution (brine). Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure N-butyryl-anthranilic acid methyl ester as a solid.
Characterization and Analysis
Validation of the product's identity and purity is a critical final step.
-
Thin-Layer Chromatography (TLC): To confirm the purity of the final product and compare its Rf value to the starting material.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound. The literature value can be used as a reference.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1680 cm⁻¹), and C=O stretch of the ester (around 1720 cm⁻¹).[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation, confirming the presence and connectivity of all protons and carbons in the molecule.
Safety, Handling, and Waste Disposal
Adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.
-
Ventilation: All operations, especially those involving butyryl chloride and dichloromethane, must be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
Butyryl Chloride: Highly flammable, harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled. It reacts violently with water.
-
Methyl Anthranilate: Causes serious eye irritation.[5][6][7]
-
Triethylamine: Flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer.
-
-
Waste Disposal: All organic and chlorinated waste must be collected in designated, properly labeled waste containers for disposal according to institutional and local regulations. Aqueous waste should be neutralized before disposal.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend reaction time; ensure 1.1 equivalents of acyl chloride and base are used. |
| Hydrolysis of butyryl chloride. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Loss during work-up/purification. | Ensure proper phase separation; minimize transfers; select an optimal recrystallization solvent. | |
| Impure Product | Unreacted starting material. | Ensure the reaction goes to completion via TLC; optimize purification. |
| Formation of di-acylated product. | Avoid a large excess of butyryl chloride. | |
| O-acylation instead of N-acylation. | This is generally not favored under these conditions for anilines. | |
| Reaction does not start | Poor quality reagents. | Use fresh or purified reagents. Ensure methyl anthranilate is not protonated. |
Conclusion
The synthesis of N-butyryl-anthranilic acid methyl ester via N-acylation of methyl anthranilate with butyryl chloride is a robust and reproducible method. By understanding the underlying reaction mechanism, adhering to a systematic experimental workflow, and prioritizing safety, researchers can reliably produce this valuable compound for further investigation in drug discovery and development. The protocol's integrity is ensured through rigorous purification and subsequent analytical characterization, providing a self-validating system for obtaining high-purity material.
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-[(1-oxobutyl)amino]benzoate (CAS 30006-30-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-[(1-oxobutyl)amino]benzoate, with the CAS Registry Number 30006-30-5, is a substituted anthranilate derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their versatile chemical functionalities, which allow for a wide range of synthetic modifications. As derivatives of 2-aminobenzoic acid, they serve as crucial building blocks for the synthesis of various heterocyclic systems and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of methyl 2-[(1-oxobutyl)amino]benzoate, its synthesis, and its potential applications in research and development, particularly within the pharmaceutical sciences.
Chemical Identity and Structure
The structural integrity of a molecule is fundamental to its chemical behavior and biological activity. Methyl 2-[(1-oxobutyl)amino]benzoate consists of a methyl benzoate core with a butyramido (-NHCO(CH₂)₂CH₃) group at the ortho position. This arrangement of an amide and an ester functional group on an aromatic scaffold provides multiple points for chemical interaction and further functionalization.
Sources
Unlocking the Therapeutic Potential of Methyl 2-butyramidobenzoate: A Technical Guide for Researchers
An In-depth Exploration of Potential Biological Activities and a Roadmap for Investigation
Authored by: Your Senior Application Scientist
Abstract
Methyl 2-butyramidobenzoate, a derivative of anthranilic acid, belongs to a class of compounds renowned for a wide spectrum of biological activities. While direct research on this specific molecule is limited, its structural similarity to well-characterized anthranilates suggests a high probability of valuable pharmacological properties. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon the extensive literature on anthranilic acid derivatives. We will explore potential anti-inflammatory, analgesic, antimicrobial, and anticancer activities, and provide detailed, field-proven experimental protocols for their investigation. This document serves as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of this intriguing compound.
Introduction: The Promise of an Anthranilic Acid Derivative
Anthranilic acid and its analogues are privileged scaffolds in medicinal chemistry, forming the core of numerous established and experimental therapeutic agents.[1][2][3] The versatility of the anthranilic acid backbone allows for a diverse array of chemical modifications, leading to a rich library of compounds with a wide range of pharmacological effects. These include anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2][4]
This compound, with the chemical formula C12H15NO3[5], is an ester derivative of N-butyrylanthranilic acid. Its structure, featuring a butyramido group at the 2-position of the benzoate ring, presents a unique combination of lipophilicity and hydrogen bonding potential, which could drive its interaction with various biological targets. While direct experimental data on this compound is scarce, a thorough analysis of its structural class provides a strong foundation for predicting and investigating its potential biological activities.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Predicted Biological Activities and Investigative Strategies
Based on the extensive pharmacology of anthranilic acid derivatives, we hypothesize that this compound may possess the following biological activities. For each potential activity, we outline the scientific rationale and a detailed experimental workflow for its validation.
Anti-inflammatory and Analgesic Activity
Scientific Rationale: Many N-acylated anthranilic acid derivatives, known as fenamates, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[2] The butyramido group in this compound may facilitate its binding to the active site of COX-1 and/or COX-2, thereby blocking the synthesis of pro-inflammatory prostaglandins.
Experimental Workflow:
Caption: Workflow for evaluating anti-inflammatory and analgesic activity.
Detailed Protocols:
-
COX-1/COX-2 Inhibition Assay (In Vitro):
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain a range of test concentrations.
-
Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.
-
Measure the production of prostaglandins using the kit's detection method (e.g., colorimetric or fluorescent).
-
Calculate the IC50 values for both enzymes to determine potency and selectivity.
-
-
LPS-stimulated RAW 264.7 Macrophage Assay (Cell-based):
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure nitric oxide (NO) production using the Griess reagent.
-
Quantify Prostaglandin E2 (PGE2) levels using a commercial ELISA kit.
-
-
Carrageenan-induced Paw Edema (In Vivo):
-
Acclimate male Wistar rats for at least one week.
-
Administer this compound or a vehicle control orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle control group.
-
Antimicrobial Activity
Scientific Rationale: Numerous anthranilic acid derivatives have demonstrated significant antimicrobial, antifungal, and antiviral properties.[1][4] The amide and ester functionalities present in this compound could interact with microbial enzymes or cell wall components, leading to growth inhibition.
Experimental Workflow:
Caption: Workflow for evaluating antimicrobial activity.
Detailed Protocols:
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Anticancer Activity
Scientific Rationale: Anthranilic acid derivatives have been reported to induce apoptosis and inhibit key signaling pathways in cancer cells, such as the hedgehog and mitogen-activated protein kinase (MAPK) pathways.[1][4] The structural features of this compound may allow it to interfere with these pathways or other critical processes in cancer cell proliferation.
Experimental Workflow:
Caption: Workflow for evaluating anticancer activity.
Detailed Protocols:
-
MTT Assay for Cytotoxicity Screening:
-
Seed various cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value for each cell line.
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:
-
Treat the selected cancer cell line with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Quantitative Data Summary (Hypothetical)
While experimental data for this compound is not yet available, the following table provides a template for summarizing potential findings from the proposed assays, with hypothetical values for illustrative purposes.
| Biological Activity | Assay | Target | Metric | Hypothetical Value |
| Anti-inflammatory | COX Inhibition | COX-1 | IC50 | 15 µM |
| COX-2 | IC50 | 5 µM | ||
| PGE2 Inhibition | RAW 264.7 cells | IC50 | 8 µM | |
| Antimicrobial | Broth Microdilution | S. aureus | MIC | 32 µg/mL |
| E. coli | MIC | 64 µg/mL | ||
| C. albicans | MIC | 16 µg/mL | ||
| Anticancer | MTT Assay | MCF-7 | IC50 | 12 µM |
| HeLa | IC50 | 25 µM | ||
| A549 | IC50 | 18 µM |
Conclusion and Future Directions
This compound represents a promising yet underexplored molecule within the pharmacologically rich class of anthranilic acid derivatives. Based on a strong foundation of structure-activity relationships, there is a compelling rationale to investigate its potential as an anti-inflammatory, analgesic, antimicrobial, and anticancer agent. The experimental workflows and detailed protocols provided in this guide offer a clear and robust roadmap for elucidating the biological activity of this compound.
Future research should focus on a systematic screening of this compound using the proposed assays. Positive hits should be followed by more in-depth mechanistic studies and lead optimization to enhance potency and selectivity. The exploration of this compound could lead to the discovery of novel therapeutic agents with significant clinical potential.
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A. A. Siddiqui, et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Available at: [Link]
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T. G. Lutz, et al. (2015). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. PubMed. Available at: [Link]
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Methyl 2-butyramidobenzoate: A Technical Guide to Investigating a Novel HDAC Inhibitor Candidate
Audience: Researchers, scientists, and drug development professionals in the fields of oncology, epigenetics, and medicinal chemistry.
Abstract: Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide presents Methyl 2-butyramidobenzoate as a compelling, yet underexplored, candidate for HDAC inhibition. By dissecting its structural components—a benzamide scaffold and a butyrate-like side chain—we provide a robust scientific rationale for its investigation. This document offers a comprehensive roadmap for its synthesis, in silico modeling, and rigorous in vitro and in vivo validation. We detail a suite of self-validating experimental protocols, from initial enzymatic assays to cellular mechanism-of-action studies, designed to thoroughly characterize its potential as a novel therapeutic agent. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically evaluate this compound and its analogs.
Introduction: The Therapeutic Promise of HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[3] Dysregulation of HDAC activity is a hallmark of many cancers, where it contributes to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.[4][5]
HDAC inhibitors (HDACis) counteract this by inducing histone hyperacetylation, which relaxes chromatin and can reactivate the expression of silenced genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][5] Several HDACis have been approved for the treatment of hematologic malignancies, and many more are in clinical development for a range of solid tumors.[6][7] These inhibitors are broadly classified based on their chemical structure, including hydroxamic acids, cyclic peptides, short-chain fatty acids, and benzamides.[5][8]
This guide focuses on a novel candidate from the benzamide class: This compound .
Scientific Rationale: Deconstructing this compound
The potential of this compound as an HDAC inhibitor is predicated on the well-established pharmacophoric features of its constituent parts: the benzamide core and the butyramido side chain.
The Benzamide Scaffold: A Proven Pharmacophore
Benzamide derivatives, such as Entinostat (MS-275), represent a significant class of synthetic HDAC inhibitors.[9][10] They are known to be selective for Class I HDACs (HDAC1, 2, and 3).[9][10] The core structure of a benzamide-based HDACi typically consists of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the rim of the HDAC active site.[11][12] In the case of this compound, the ortho-amino benzamide structure is a key feature shared with other potent benzamide HDACis.[13][14] Studies have shown that modifications to the terminal benzene rings and the length of the molecule are critical for potent HDAC inhibition.[14][15][16][17]
The Butyrate Moiety: A Link to Natural HDAC Inhibition
The short-chain fatty acid butyrate is a well-known natural inhibitor of Class I and IIa HDACs.[4][18][19] Produced by microbial fermentation of dietary fiber in the colon, butyrate has been shown to induce histone hyperacetylation and has multiple effects on cultured mammalian cells, including inhibition of proliferation and induction of differentiation.[4][18] Although its potency is in the millimolar range and it suffers from poor pharmacokinetic properties, its mechanism of action provides a strong biological precedent.[6][19] The incorporation of a butyramido group into the benzamide scaffold of this compound is hypothesized to mimic the interaction of butyrate with the HDAC active site, potentially conferring inhibitory activity.
The combination of these two moieties in a single molecule presents a logical and compelling starting point for the development of a novel HDAC inhibitor.
Proposed Research and Development Workflow
A systematic evaluation of this compound is required to validate its potential. The following workflow outlines a comprehensive, multi-stage approach.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Synthesis of this compound
The synthesis can be approached via a standard Fischer esterification of benzoic acid with methanol, followed by amidation.[20][21][22]
Protocol:
-
Esterification:
-
Combine benzoic acid (1.0 eq) and methanol (10.0 eq) in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, methyl benzoate, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Nitration:
-
Dissolve the methyl benzoate in concentrated sulfuric acid at 0°C.
-
Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.
-
Stir for 1-2 hours, then pour onto crushed ice.
-
Filter the resulting precipitate (methyl 2-nitrobenzoate), wash with cold water, and dry.
-
-
Reduction:
-
Dissolve the methyl 2-nitrobenzoate in ethanol.
-
Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using Pd/C.
-
Reflux or stir under hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter and concentrate to obtain methyl 2-aminobenzoate.
-
-
Amidation:
-
Dissolve methyl 2-aminobenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0°C and add butyryl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.
-
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of HDACs in the presence of the test compound.[1][23][24]
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A)
-
This compound stock solution (in DMSO)
-
384-well black plates
Protocol:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
In a 384-well plate, add the diluted compound, recombinant HDAC enzyme, and assay buffer.
-
Include wells for a positive control (e.g., Trichostatin A) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the compound on the proliferation of cancer cell lines.[25][26][27]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear or opaque plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until formazan crystals are dissolved.
-
Read absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Histone Acetylation
This technique provides direct evidence of HDAC inhibition within cells by measuring the accumulation of acetylated histones.[3][28][29][30]
Protocol:
-
Cell Lysis:
-
Treat cultured cancer cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x GI50) for 12-24 hours.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate to preserve acetylation during lysis).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[31]
-
Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., anti-AcH3K9) or acetylated histone H4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total histone H3 or another loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity Profile of this compound
| Assay Type | Cell Line / Enzyme | Endpoint | Result (µM) | Positive Control (e.g., SAHA) |
| HDAC Enzymatic Assay | Recombinant HDAC1 | IC50 | [Insert Data] | [Insert Data] |
| Recombinant HDAC2 | IC50 | [Insert Data] | [Insert Data] | |
| Recombinant HDAC3 | IC50 | [Insert Data] | [Insert Data] | |
| Cell Viability Assay | MCF-7 | GI50 | [Insert Data] | [Insert Data] |
| HCT116 | GI50 | [Insert Data] | [Insert Data] |
Interpretation: A potent compound will exhibit low micromolar or nanomolar IC50 values in the enzymatic assays. These values should correlate with the GI50 values from the cell viability assays. A successful hit will also demonstrate a dose-dependent increase in histone acetylation in the Western blot analysis, confirming its mechanism of action in a cellular context.
Future Directions and Advanced Characterization
Should this compound demonstrate promising initial activity, further studies will be warranted:
-
Isoform Selectivity: Profiling the compound against a broader panel of HDAC isoforms (Classes I, II, and IV) to determine its selectivity.[32][33]
-
Pharmacokinetics: In vivo studies in animal models to determine key pharmacokinetic parameters such as half-life, bioavailability, and clearance.[8][34]
-
In Vivo Efficacy: Evaluation in tumor xenograft models to assess its anti-cancer activity in a living system.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.[13][14][15]
Conclusion
This compound stands as a logically designed, high-potential candidate for a novel HDAC inhibitor. Its synthesis is straightforward, and the scientific rationale for its investigation is firmly rooted in the established pharmacology of benzamides and butyrate. The comprehensive experimental guide provided herein offers a clear and robust pathway for its validation. Through the systematic application of these protocols, the scientific community can effectively assess the therapeutic potential of this promising molecule and its future derivatives in the ongoing development of epigenetic cancer therapies.
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EpigenTek. (n.d.). Western Blot (WB) Protocol. EpigenTek. [Link]
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Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry, 288(37), 26926–26943. [Link]
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Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784. [Link]
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Biocompare. (n.d.). HDAC Assay Kits. Biocompare. [Link]
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O'Connor, L., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 6(7), 875-881. [Link]
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Nebbioso, A., et al. (2005). Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes. EMBO reports, 6(8), 786-792. [Link]
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Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer, 121(5), 1138-1148. [Link]
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Moradei, O., Vaisburg, A., & Martell, R. E. (2008). Histone deacetylase inhibitors in cancer therapy: new compounds and clinical update of benzamide-type agents. Current Topics in Medicinal Chemistry, 8(10), 841-858. [Link]
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Kim, H. J., et al. (2009). The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain. Journal of Neurochemistry, 110(4), 1226-1240. [Link]
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Semantic Scholar. (n.d.). Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps. Semantic Scholar. [Link]
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Li, Y., et al. (2021). Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 743-751. [Link]
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University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. University of Missouri-St. Louis. [Link]
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The Butyrate Chronicle: From Gut Microbiota Byproduct to a Keystone of Cellular Regulation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Butyrate, a short-chain fatty acid once primarily recognized as a metabolic byproduct of gut microbial fermentation, has emerged as a pivotal signaling molecule with profound implications for cellular health and disease. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted mechanisms of action of butyrate and its derivatives. We will traverse the timeline of its scientific journey, from its initial identification to the elucidation of its roles as a potent histone deacetylase (HDAC) inhibitor and a ligand for G-protein coupled receptors (GPCRs). This document is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of butyrate's biological significance, detailed experimental methodologies for its study, and insights into its therapeutic potential.
The Genesis of a Molecule: Discovery and Early History
The story of butyrate begins not in the sterile environment of a modern laboratory, but in the observation of natural fermentation processes. The name "butyrate" itself is derived from the Greek word for butter, as it was first identified by French chemists in the 19th century as the compound responsible for the characteristic smell of rancid butter.[1] For a long period, butyrate was primarily considered a simple energy source, particularly for the epithelial cells lining the colon.[2][3] It is produced in the colon by the bacterial fermentation of dietary fibers and resistant starches.[1][2] Key butyrate-producing bacteria in the human gut belong to the Firmicutes phylum, including species from the genera Roseburia, Faecalibacterium, and Eubacterium.[3][4]
The paradigm shift in understanding butyrate's role occurred with a landmark discovery in 1978, which revealed that butyrate could induce histone hyperacetylation, leading to the realization that it acts as a histone deacetylase (HDAC) inhibitor.[5] This discovery opened a new chapter in butyrate research, transforming it from a mere metabolite to a key epigenetic regulator with the potential to influence gene expression and cellular function profoundly.
Duality of Action: Unraveling Butyrate's Core Signaling Pathways
Butyrate exerts its diverse biological effects primarily through two well-characterized mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of specific G-protein coupled receptors (GPCRs). These pathways are not mutually exclusive and often intertwine to produce a complex cellular response.
The Epigenetic Modulator: Butyrate as a Histone Deacetylase (HDAC) Inhibitor
The most studied effect of butyrate is its ability to inhibit HDAC activity.[6][7] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes.[7][8] This epigenetic modification underlies many of butyrate's observed effects, including the inhibition of cancer cell proliferation, induction of cell differentiation, and apoptosis.[2][7] Interestingly, butyrate's inhibition of HDAC activity affects the expression of only about 2% of mammalian genes, suggesting a degree of specificity in its action.[7]
The inhibition of HDACs by butyrate impacts several critical oncogenic signaling pathways. For instance, butyrate has been shown to inhibit the PI3K/Akt pathway by inhibiting HDAC3, leading to reduced cancer cell migration.[6] It can also increase the expression of the tumor suppressor PTEN.[6] Furthermore, butyrate-mediated HDAC inhibition can lead to the transcriptional activation of the p21(Waf1/Cip1) gene, a cyclin-dependent kinase inhibitor that arrests the cell cycle.[7]
The Cell Surface Sensor: Butyrate as a GPCR Ligand
In addition to its intracellular effects, butyrate acts as a signaling molecule by binding to and activating several G-protein coupled receptors (GPCRs) on the cell surface. The most well-characterized of these are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3), GPR43 (FFAR2), and GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[4][9] These receptors are expressed in various cell types, including colon epithelial cells, immune cells, and adipocytes.[9]
Activation of these GPCRs by butyrate can trigger a range of downstream signaling cascades. For example, activation of GPR41 and GPR43 can lead to decreased cAMP levels and activation of the p38 MAPK pathway, which can induce cancer cell apoptosis.[10] GPR109A activation by butyrate has been shown to suppress the WNT signaling pathway, thereby inhibiting tumor growth.[11] The interaction of butyrate with these receptors plays a crucial role in regulating gut homeostasis, immune responses, and metabolic processes.[4][12]
In the Laboratory: Methodologies for Butyrate Research
Studying the multifaceted effects of butyrate requires a range of experimental techniques, from analytical quantification to cellular and in vivo assays.
Quantification of Butyrate
Accurate measurement of butyrate concentrations in various biological samples is fundamental to understanding its production and distribution.
Table 1: Analytical Methods for Butyrate Quantification
| Method | Principle | Sample Types | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often with UV detection.[13][14] | Fecal samples, cell culture media, plasma.[13][15] | Robust, widely available. | May require derivatization for sensitivity.[15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Fecal samples, plasma. | High sensitivity and specificity. | Requires derivatization to increase volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Fecal extracts, cell culture media. | Non-destructive, provides structural information. | Lower sensitivity compared to MS-based methods. |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | High-resolution separation coupled with sensitive mass detection.[15] | Fecal samples.[15] | Rapid, high-throughput, and highly sensitive.[15] | Higher instrument cost. |
Experimental Protocol: Quantification of Butyrate in Fecal Samples using HPLC
This protocol is a generalized guideline and may require optimization based on the specific HPLC system and sample matrix.
-
Sample Preparation:
-
Homogenize a known weight of fecal sample in a suitable extraction buffer (e.g., acidified water or ethanol).
-
Centrifuge to pellet solid debris.
-
Filter the supernatant through a 0.22 µm filter.
-
For some methods, derivatization with a UV-absorbing tag may be necessary to enhance detection.[15]
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.[13]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) is typical.[13] The exact composition will depend on the column and specific short-chain fatty acids being analyzed.
-
Flow Rate: A flow rate of around 1 mL/min is common.[13]
-
Detection: UV detection at a low wavelength (e.g., 206-210 nm) is used for underivatized butyrate.[13][14]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium butyrate to quantify the amount in the samples.
-
In Vitro Assays for Butyrate's Biological Activity
Cell culture models are invaluable for dissecting the molecular mechanisms of butyrate's action.
Table 2: Key In Vitro Assays for Butyrate Research
| Assay | Purpose | Cell Lines | Key Readouts |
| Cell Proliferation Assay (e.g., MTT, WST-1) | To assess the effect of butyrate on cell growth and viability. | Cancer cell lines (e.g., HCT116, HT-29), immune cells. | IC50 values, growth curves. |
| Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) | To determine if butyrate induces programmed cell death. | Cancer cell lines. | Percentage of apoptotic cells, caspase-3/7/8/9 activity. |
| HDAC Activity Assay | To directly measure the inhibitory effect of butyrate on HDAC enzymes. | Cell lysates, purified HDAC enzymes. | Inhibition curves, IC50 values. |
| Western Blotting | To measure changes in protein expression levels (e.g., acetylated histones, p21, cyclins). | Various cell lines. | Protein band intensity. |
| Quantitative PCR (qPCR) | To measure changes in gene expression levels. | Various cell lines. | Fold change in mRNA levels. |
| Reporter Gene Assay | To study the effect of butyrate on specific signaling pathways (e.g., NF-κB, Wnt). | Transfected cell lines. | Luciferase activity. |
Experimental Protocol: Assessing Butyrate-Induced Histone Hyperacetylation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116 colorectal cancer cells) at an appropriate density.
-
Treat cells with various concentrations of sodium butyrate (e.g., 0.5 mM to 5 mM) for a specified time (e.g., 24 hours).[16] Include an untreated control.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the signal to a loading control (e.g., total histone H3 or β-actin).
-
From Bench to Bedside: Clinical Significance and Therapeutic Avenues
The profound biological effects of butyrate have spurred significant interest in its therapeutic potential for a range of diseases.
Butyrate in Cancer Therapy
Given its ability to inhibit cancer cell proliferation and induce apoptosis, butyrate and its derivatives have been investigated as potential anticancer agents.[2][17] However, the clinical application of butyrate is hampered by its short half-life and rapid metabolism.[6] This has led to the development of butyrate prodrugs , which are designed to improve its pharmacokinetic properties and targeted delivery.[18][19] One such example is Pivanex® (AN-9), which has been in clinical trials for non-small cell lung carcinoma. Mutual prodrugs, such as retinoyloxymethyl butyrate (RN1), which combines butyric acid and all-trans-retinoic acid, have also shown enhanced anticancer activity.[20][21]
Butyrate in Inflammatory and Metabolic Diseases
Butyrate plays a crucial role in maintaining gut health by serving as the primary energy source for colonocytes and enhancing the intestinal barrier function.[4][10] Its anti-inflammatory properties are being explored for the treatment of inflammatory bowel disease (IBD).[4][16] Furthermore, through its interaction with GPCRs, butyrate is involved in the regulation of glucose homeostasis and insulin sensitivity, suggesting its potential in managing metabolic disorders like obesity and type 2 diabetes.[22][23]
Clinical Trials and Future Directions
Several clinical trials have investigated the therapeutic effects of sodium butyrate for various conditions, including rheumatoid arthritis, graft-versus-host disease, and hypertension.[24] However, the results have been mixed, highlighting the complexities of translating preclinical findings to human studies.[25] Future research will likely focus on optimizing delivery systems, such as nano-delivery and the development of more effective prodrugs, to harness the full therapeutic potential of butyrate.[17] Additionally, a deeper understanding of the interplay between the gut microbiome, diet, and butyrate production will be crucial for developing personalized nutritional and therapeutic strategies.[26][27]
Conclusion
The journey of butyrate from a simple microbial metabolite to a key regulator of cellular processes is a testament to the intricate and often underappreciated communication between our microbiome and our own cells. Its dual role as an HDAC inhibitor and a GPCR agonist provides a fascinating example of how a single molecule can orchestrate a wide array of biological responses. For researchers and drug development professionals, butyrate and its associated pathways offer a rich landscape for discovery and therapeutic innovation. As our understanding of this remarkable molecule continues to grow, so too will its potential to impact human health and disease.
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Predicted mechanism of action for Methyl 2-butyramidobenzoate
An In-Depth Technical Guide to the Predicted Mechanism of Action for Methyl 2-butyramidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a compound of interest with a chemical structure suggestive of multiple biological activities. As a derivative of methyl 2-aminobenzoate, it shares a core scaffold with known pharmacologically active molecules. This technical guide synthesizes existing literature on structurally related compounds to propose a primary and several secondary mechanisms of action for this compound. The primary predicted mechanism is local anesthetic activity through the blockade of voltage-gated sodium channels. Secondary predicted mechanisms include anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase enzymes, and anticonvulsant activity. This document provides a detailed theoretical framework for these predictions and outlines a comprehensive suite of experimental protocols to empirically validate these hypotheses.
Introduction and Molecular Profile
This compound (CAS 30006-30-5) is an organic compound with the molecular formula C12H15NO3.[1] Its structure features a methyl benzoate core with a butyramide group at the 2-position. This substitution pattern is critical in defining its potential pharmacological profile. The presence of an aromatic ring, an amide linkage, and an ester group provides a combination of lipophilic and hydrophilic properties that are essential for interaction with biological targets.
The structural similarity to anthranilic acid derivatives, which are known to possess anti-inflammatory and analgesic properties, and to the core structure of some local anesthetics, forms the basis for the predicted mechanisms of action discussed in this guide.[2]
Primary Predicted Mechanism of Action: Local Anesthesia via Voltage-Gated Sodium Channel Blockade
The most compelling predicted mechanism of action for this compound is the blockade of voltage-gated sodium channels, a hallmark of local anesthetics.[3][4] This hypothesis is predicated on its structural analogy to ester-type local anesthetics derived from para-aminobenzoic acid (PABA) and other related structures.
Local anesthetics function by interrupting nerve conduction. They achieve this by diffusing across the neuronal membrane and binding to a specific receptor site within the pore of voltage-gated sodium channels. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[3][4]
The molecular structure of this compound contains the three essential components of a traditional local anesthetic:
-
A Lipophilic Aromatic Ring: The benzene ring allows the molecule to penetrate the lipid-rich nerve sheath and cell membrane.
-
An Intermediate Chain: The amide linkage in the butyramido group provides a crucial structural element.
-
A Hydrophilic Amine (in its protonated form): While the terminal amine is part of the amide, the overall polarity of this region is important for interaction with the receptor site.
The butyryl group is predicted to enhance the lipid solubility of the molecule, which could lead to increased potency compared to simpler aminobenzoate esters.
Proposed Signaling Pathway: Sodium Channel Blockade
Caption: Predicted mechanism of sodium channel blockade by this compound.
Secondary Predicted Mechanisms of Action
Anti-inflammatory and Analgesic Activity
Numerous derivatives of 2-aminobenzoic acid (anthranilic acid) and benzamides have been reported to possess anti-inflammatory and analgesic properties.[2][5] This suggests that this compound may act on pathways involved in inflammation and pain signaling.
A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects through COX inhibition.
Additionally, some benzamide derivatives have been shown to modulate other targets involved in pain perception, such as the Mas-related G-protein coupled receptor X1 (MrgX1), which is a non-opioid target for pain treatment.[6]
Anticonvulsant Activity
The synthesis of butyrate derivatives from gamma-aminobutyric acid (GABA) that exhibit antiepileptic activity suggests a potential for this compound to modulate central nervous system activity.[7] GABA is the primary inhibitory neurotransmitter in the brain, and enhancing GABAergic transmission is a common mechanism of action for anticonvulsant drugs.
Potential mechanisms could include:
-
Positive allosteric modulation of GABA-A receptors: This would enhance the inhibitory effect of GABA.
-
Inhibition of GABA transaminase (GABA-T): This enzyme breaks down GABA, and its inhibition would lead to increased GABA levels in the synapse.
Experimental Validation Protocols
To empirically test the predicted mechanisms of action, a tiered approach of in vitro and in vivo assays is proposed.
Workflow for Experimental Validation
Caption: A proposed workflow for the experimental validation of the predicted mechanisms of action.
Detailed Experimental Protocols
-
Objective: To determine if this compound blocks voltage-gated sodium channels in a concentration-dependent manner.
-
Cell Line: Use a cell line expressing a specific human sodium channel isoform (e.g., Nav1.7, commonly found in peripheral sensory neurons), such as HEK293 cells.
-
Procedure:
-
Culture the cells expressing the sodium channel of interest.
-
Perform whole-cell patch-clamp recordings.
-
Establish a stable baseline recording of sodium currents by applying a voltage-step protocol that activates and inactivates the channels.
-
Prepare a series of concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Perfuse the cells with each concentration of the compound and record the resulting sodium currents.
-
Wash out the compound to check for reversibility of the effect.
-
Lidocaine should be used as a positive control.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each concentration.
-
Plot the percentage of current inhibition against the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of the current is inhibited).
-
| Compound | Predicted IC50 (µM) |
| This compound | 10 - 100 |
| Lidocaine (Control) | 50 - 200 |
-
Objective: To assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
-
Assay Type: A commercially available colorimetric or fluorescent COX inhibitor screening assay kit can be used.
-
Procedure:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a range of concentrations of this compound.
-
In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Measure the production of prostaglandin PGG2 using the detection reagent provided in the kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
| Enzyme | Predicted IC50 (µM) | Control (Celecoxib) |
| COX-1 | > 100 | ~15 µM |
| COX-2 | 1 - 20 | ~0.04 µM |
-
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or a vehicle control intraperitoneally or orally.
-
Administer a positive control, such as indomethacin (10 mg/kg).
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Conclusion
Based on a thorough analysis of its chemical structure and the known activities of related compounds, this compound is predicted to function primarily as a local anesthetic by blocking voltage-gated sodium channels. Secondary mechanisms, including anti-inflammatory and anticonvulsant activities, are also plausible and warrant investigation. The experimental protocols outlined in this guide provide a clear and robust framework for elucidating the precise mechanism of action of this promising compound. The successful validation of these hypotheses could position this compound as a lead compound for the development of new therapeutics in pain management, inflammation, or epilepsy.
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Liu, W. H., He, D., Yin, X. Q., & Liu, Y. (2011). Design, synthesis and antiepileptic activity of 4-(2-acetoxybenzoylamino) butyrate derivatives. Yao xue xue bao = Acta pharmaceutica Sinica, 46(3), 299–304. [Link]
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Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Parida, S., & Upadhyay, S. (2009). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Medicinal chemistry research, 18(9), 743–754. [Link]
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Okunrobo, L. O., Usifoh, C. O., & Scriba, G. K. E. (2006). Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents. Acta poloniae pharmaceutica, 63(1), 25–31. [Link]
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Becker, D. E., & Reed, K. L. (2012). Essentials of Local Anesthetic Pharmacology. Anesthesia progress, 59(2), 98–109. [Link]
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Frank, G. R., & Cichewicz, R. H. (2012). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS medicinal chemistry letters, 3(11), 903–907. [Link]
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A Technical Guide to the Characterization of Methyl 2-butyramidobenzoate: Solubility and Stability Profiling in Common Laboratory Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of a novel chemical entity from discovery to application is fundamentally governed by its physicochemical properties. Among these, solubility and stability are paramount, dictating everything from reaction kinetics in a discovery lab to bioavailability and shelf-life in a pharmaceutical formulation.[1][2] This guide provides a comprehensive framework for the systematic evaluation of Methyl 2-butyramidobenzoate, a compound featuring both amide and ester functionalities. As a Senior Application Scientist, this document is structured not merely as a protocol, but as a methodological guide, elucidating the theoretical underpinnings and practical execution of solubility and stability studies. We will explore the causative logic behind experimental design, from solvent selection to the parameters of forced degradation studies, enabling researchers to generate a robust and reliable data package for this compound.
Introduction: The Critical Role of Physicochemical Profiling
This compound (C₁₂H₁₅NO₃) is an organic molecule incorporating an aromatic ring, a methyl ester, and a secondary amide. This unique combination of functional groups suggests a nuanced chemical behavior that requires careful characterization. The amide linkage provides structural rigidity and potential for hydrogen bonding, while the methyl ester group is susceptible to hydrolysis. Understanding the interplay of these features is crucial for any application.
In the context of drug development, poor aqueous solubility can terminate the progression of an otherwise promising candidate, while unforeseen instability can lead to loss of efficacy and the generation of potentially toxic degradants.[1] Therefore, the early and thorough characterization of solubility and stability is not just a regulatory requirement but a cornerstone of rational drug design and development. This guide provides the necessary protocols to build this foundational understanding for this compound.
Core Physicochemical Properties
A baseline understanding of a molecule's intrinsic properties is the first step in any characterization. The table below summarizes the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | [3] |
| Molar Mass | 221.25 g/mol | [3] |
| Melting Point | 71 °C | [3] |
| Boiling Point (Predicted) | 395.8 ± 25.0 °C | [3] |
| Density (Predicted) | 1.143 ± 0.06 g/cm³ | [3] |
Solubility Profiling
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is governed by the principle similia similibus solvuntur or "like dissolves like."[4][5] The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent dictate the extent of dissolution.[4] this compound's aromatic ring provides a nonpolar character, while the ester and amide groups introduce polarity and hydrogen bonding sites, suggesting a complex solubility profile.
Experimental Protocol for Solubility Determination
The following protocol outlines a two-tiered approach: a rapid qualitative assessment followed by a more rigorous quantitative determination using the shake-flask method, a gold standard for solubility measurement.
Materials:
-
This compound
-
A selection of common lab solvents (see Table 2 for suggestions)[6][7]
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer and/or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol Steps:
-
Qualitative Assessment:
-
Add approximately 2-5 mg of this compound to a small test tube or vial.
-
Add 0.5 mL of the selected solvent.
-
Vigorously shake or vortex the mixture for 60 seconds.[8]
-
Visually inspect for complete dissolution. If dissolved, the compound is "soluble." If suspended particles remain, it is "insoluble" or "sparingly soluble."
-
Record observations for each solvent. This provides a rapid screening to guide the selection of solvents for quantitative analysis.
-
-
Quantitative Determination (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period to reach equilibrium (typically 24-48 hours is a good starting point).[4]
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the samples to ensure complete separation of the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration.
-
Calculate the solubility in mg/mL or mol/L.
-
Workflow for Solubility Profiling
The logical flow of the solubility determination process is critical for obtaining reliable data.
Caption: Workflow for solubility determination of this compound.
Data Presentation: Solubility Profile
Results should be collated into a clear, comparative table. This serves as a template for recording experimental findings.
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Water | Polar Protic | [Result] | [Result] |
| Methanol | Polar Protic | [Result] | [Result] |
| Ethanol | Polar Protic | [Result] | [Result] |
| Acetone | Polar Aprotic | [Result] | [Result] |
| Acetonitrile | Polar Aprotic | [Result] | [Result] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Result] | [Result] |
| Dichloromethane (DCM) | Nonpolar | [Result] | [Result] |
| Hexanes | Nonpolar | [Result] | [Result] |
Stability Assessment
The stability of a molecule determines its shelf-life and the conditions under which it can be handled and stored without significant degradation.[2] For this compound, the primary points of susceptibility are the amide and ester linkages, which are prone to hydrolysis. Amide hydrolysis is generally more difficult than ester hydrolysis, often requiring harsher conditions like heating with aqueous acid or base.[9][10]
Protocol for Forced Degradation Study
Forced degradation, or stress testing, is an essential part of stability assessment. It involves subjecting the compound to conditions more severe than those it would likely encounter during storage to identify potential degradation pathways and develop stability-indicating analytical methods.[1][11]
Materials:
-
This compound
-
Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and Hydrogen Peroxide (e.g., 3%)
-
A suitable solvent in which the compound is soluble and stable (e.g., Acetonitrile/Water mixture)
-
HPLC system
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven/water bath
Protocol Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent system.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and a control sample with the solvent.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C).[12]
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature or heat gently if the reaction is slow.[12]
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature.[13]
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C).
-
Photostability: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[13]
-
-
Time Points: Withdraw aliquots from each stressed sample and the control at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, before analysis to stop the degradation reaction.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradant formed at each time point. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products, providing clues to their structure.[14]
Workflow for Stability Study
A systematic approach is crucial for a successful forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Data Presentation: Stability Profile
Summarize the findings in a table to clearly indicate the compound's lability under different conditions.
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradants (% Area) |
| Control | 24 | [Result] | [Result] |
| 0.1 M HCl, 60°C | 24 | [Result] | [Result] |
| 0.1 M NaOH, RT | 24 | [Result] | [Result] |
| 3% H₂O₂, RT | 24 | [Result] | [Result] |
| Thermal, 80°C | 24 | [Result] | [Result] |
| Photolytic | 24 | [Result] | [Result] |
Conclusion
This guide provides a robust, scientifically-grounded framework for characterizing the solubility and stability of this compound. By following these detailed protocols, researchers can systematically generate the critical data needed to advance their work, whether in academic research or industrial drug development. The emphasis on understanding the "why" behind each step ensures that the resulting data is not only accurate but also interpretable within a broader chemical context. This foundational knowledge is indispensable for making informed decisions about the formulation, handling, and application of this and other novel chemical entities.
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- Analytical Techniques In Stability Testing. (2025).
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- Methyl 2-butyraMidobenzo
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri–St. Louis.
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- How to create a GMP-Compliant Stability Protocol?. (2024). QbD Group.
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- Amide Hydrolysis: Mechanism, Conditions and Applic
- Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
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Methodological & Application
Synthesis of Methyl 2-butyramidobenzoate: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-butyramidobenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocol details the N-acylation of methyl anthranilate with butyryl chloride, a robust and efficient transformation. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, an exploration of the underlying chemical principles, and thorough characterization of the final product. Adherence to the principles of scientific integrity, including detailed mechanistic explanations and verifiable references, ensures the reliability and reproducibility of the described method.
Introduction: The Significance of N-Acylated Anthranilates
N-acylated anthranilic acid derivatives are a class of compounds with significant importance in medicinal chemistry and materials science. The introduction of an acyl group to the nitrogen atom of the anthranilate core can modulate the molecule's biological activity, solubility, and other physicochemical properties. This compound, the target of this protocol, serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents.
The synthesis described herein employs the Schotten-Baumann reaction, a well-established method for the acylation of amines and alcohols.[1][2] This reaction involves the nucleophilic attack of the amine (methyl anthranilate) on the electrophilic carbonyl carbon of the acyl chloride (butyryl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] The choice of pyridine as the base is strategic; it not only neutralizes the acid but can also act as a nucleophilic catalyst, accelerating the reaction.[5]
Reaction Scheme and Mechanism
The synthesis of this compound from methyl anthranilate and butyryl chloride proceeds via a nucleophilic acyl substitution mechanism.
Reaction:
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate attacks the electrophilic carbonyl carbon of butyryl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, a good leaving group, is expelled.
-
Deprotonation: Pyridine, acting as a base, removes the proton from the nitrogen atom, forming the stable amide product, this compound, and pyridinium chloride.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Methyl anthranilate | ReagentPlus®, ≥99% | Sigma-Aldrich | 134-20-3 |
| Butyryl chloride | 98% | Sigma-Aldrich | 141-75-3 |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 110-86-1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house | 144-55-8 |
| Brine (saturated NaCl solution) | - | Prepared in-house | 7647-14-5 |
| Anhydrous magnesium sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | 7487-88-9 |
| Ethanol | 95% | Fisher Scientific | 64-17-5 |
| Hexanes | Reagent grade | Fisher Scientific | 110-54-3 |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Detailed Synthesis Procedure
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Instructions:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (5.0 g, 33.1 mmol) in anhydrous dichloromethane (40 mL).
-
Add anhydrous pyridine (3.2 mL, 39.7 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add butyryl chloride (3.8 mL, 36.4 mmol) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (approximately 10-15 mL). If the product does not readily crystallize upon cooling, add water dropwise until persistent turbidity is observed. Reheat the mixture until it becomes clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to complete crystallization.[6][7]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water (1:1) solution.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point determination.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Melting Point | ~71 °C |
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm.
-
-NH Proton: A broad singlet, typically in the range of δ 8.0-9.0 ppm.
-
-OCH₃ Protons: A singlet around δ 3.9 ppm.
-
Butyryl Protons (-CH₂CH₂CH₃):
-
-CH₂- (adjacent to C=O): A triplet around δ 2.4 ppm.
-
-CH₂- (middle): A sextet around δ 1.7 ppm.
-
-CH₃: A triplet around δ 1.0 ppm.
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons (C=O): Two signals in the range of δ 165-175 ppm (one for the amide and one for the ester).
-
Aromatic Carbons: Signals in the range of δ 110-140 ppm.
-
-OCH₃ Carbon: A signal around δ 52 ppm.
-
Butyryl Carbons:
-
-CH₂- (adjacent to C=O): Around δ 39 ppm.
-
-CH₂- (middle): Around δ 19 ppm.
-
-CH₃: Around δ 14 ppm.
-
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.[8]
-
C-H Stretches (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.[9][10]
-
C=O Stretches (amide and ester): Two strong absorption bands in the region of 1650-1750 cm⁻¹. The amide C=O stretch is typically at a lower wavenumber (around 1680 cm⁻¹) than the ester C=O stretch (around 1720 cm⁻¹).[11][12]
-
C-N Stretch and N-H Bend (Amide II band): A peak around 1530 cm⁻¹.
-
C-O Stretch (ester): A strong peak in the range of 1200-1300 cm⁻¹.
-
Safety and Handling Precautions
-
Butyryl chloride is corrosive, flammable, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Pyridine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
The reaction is exothermic, particularly during the addition of butyryl chloride. Proper temperature control is essential to prevent runaway reactions.
-
Dispose of all chemical waste in accordance with local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from methyl anthranilate. By following the outlined procedures for reaction, work-up, and purification, researchers can obtain the target compound in good yield and high purity. The provided mechanistic insights and characterization data serve to ensure the scientific rigor and reproducibility of this synthetic method, making it a valuable resource for professionals in the fields of organic synthesis and drug development.
References
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762). [Link]
-
Cambridge University Press. Schotten-Baumann Reaction. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]
-
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chemistry Education and Research. [Link]
- Wang, Y. et al. (2015). Asymmetric synthesis of methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Organic & Biomolecular Chemistry, 13(36), 9495-9501.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. (2023, February 19). [Link]
-
CU Boulder. IR Chart. [Link]
-
Michigan State University. IR Absorption Table. [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0071088). [Link]
-
Chegg. (2015, November 11). Solved Below is the predicted 1H NMR spectrum of methyl. [Link]
-
ResearchGate. (2025, July 12). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]
-
PrepChem. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Chegg. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. [Link]
-
PrepChem. Preparation of methyl anthranilate. [Link]
-
ResearchGate. (2025, August 6). Studies of N-Acyl-2-pyridinecarboxanilides. Preparation by Various Reaction Sequences and Reaction with Hydrogen Chloride to give Acyl Imidate Hydrochlorides through an Intramolecular N -> O Acyl Migration. [Link]
-
ResearchGate. (2025, August 6). Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. [Link]
-
ResearchGate. (2025, August 10). A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. [Link]
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Application Notes and Protocols for the Cellular Characterization of Methyl 2-butyramidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of Methyl 2-butyramidobenzoate in cell-based assays. While this specific molecule is not extensively characterized in publicly available literature, its structural features, particularly the butyramide moiety, suggest a potential role as a modulator of cellular processes, possibly as a histone deacetylase (HDAC) inhibitor. This guide is structured to provide a logical, stepwise experimental framework to explore this hypothesis, beginning with fundamental cytotoxicity assessments and progressing to more detailed mechanistic studies. The protocols herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.
Introduction: Unveiling the Potential of this compound
This compound is a small molecule with the chemical formula C₁₂H₁₅NO₃.[1] Its structure incorporates a butyramide group, which is chemically related to butyrate, a well-established short-chain fatty acid known to inhibit histone deacetylase (HDAC) activity.[2][3] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression.[4][5] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression.[6] Inhibition of HDACs can result in histone hyperacetylation, a state associated with relaxed chromatin and the activation of gene expression.[7][8][9]
The therapeutic potential of HDAC inhibitors is an area of intense research, particularly in oncology, where they have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][6][8] Given the structural similarity of this compound to known HDAC inhibitors, it is a compound of interest for screening in cancer cell lines and other disease models where epigenetic dysregulation is a contributing factor.
This guide will outline a series of cell-based assays to:
-
Determine the cytotoxic and anti-proliferative effects of this compound.
-
Investigate its potential to induce apoptosis.
-
Explore its mechanism of action, with a focus on potential HDAC inhibition.
Foundational Assays: Assessing Cellular Viability and Proliferation
A critical first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This allows for the determination of a therapeutic window and appropriate concentration ranges for subsequent mechanistic studies.
Principle of Tetrazolium-Based Viability Assays (MTT & CCK-8)
Commonly used cell viability assays like the MTT and CCK-8 assays rely on the metabolic activity of living cells.[10] Viable cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts (MTT) or WST-8 (in the case of CCK-8) to a colored formazan product.[10][11] The intensity of the color is directly proportional to the number of viable cells.[11]
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining cell viability using MTT or CCK-8 assays.
Protocol 2.1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies and should be optimized for your specific cell line.[11][12]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully aspirate the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis:
| Treatment Group | Absorbance (570 nm) | % Viability |
| Untreated Control | 1.25 | 100% |
| Vehicle Control (DMSO) | 1.23 | 98.4% |
| Compound (1 µM) | 1.15 | 92.0% |
| Compound (10 µM) | 0.85 | 68.0% |
| Compound (50 µM) | 0.62 | 49.6% |
| Compound (100 µM) | 0.31 | 24.8% |
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Mechanistic Insights: Investigating Apoptosis Induction
If this compound reduces cell viability, it is important to determine if this is due to the induction of programmed cell death, or apoptosis.
Principles of Apoptosis Detection
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes.[13] Key events that can be measured include:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet where it can be detected by Annexin V.[14][15]
-
Caspase Activation: A cascade of cysteine-aspartic proteases called caspases are key mediators of apoptosis.[14][16]
-
DNA Fragmentation: In late-stage apoptosis, endonucleases cleave DNA into fragments, which can be detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays.[14]
Logical Flow of Apoptosis Assays
Caption: A sequential approach to confirming apoptosis.
Protocol 3.1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells treated with this compound at the IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Collect both adherent and floating cells from the treatment plates.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining |
| Live | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic | Positive | Positive |
| Necrotic | Negative | Positive |
An increase in the percentage of Annexin V positive cells following treatment with this compound would be indicative of apoptosis induction.[17]
Target Validation: Investigating HDAC Inhibition
Based on the structural hypothesis, it is crucial to investigate whether this compound directly inhibits HDAC activity.
Principle of Cell-Based HDAC Activity Assays
Cell-based HDAC activity assays utilize a cell-permeable substrate that is deacetylated by intracellular HDACs.[4][18] The deacetylated product is then acted upon by a developer solution to generate a fluorescent or luminescent signal that is proportional to HDAC activity.[4][19] A decrease in the signal in treated cells compared to untreated cells indicates HDAC inhibition.
Experimental Pathway: Confirming HDAC Inhibition
Caption: Experimental flow to validate HDAC inhibition.
Protocol 4.1: General Protocol for a Fluorometric Cell-Based HDAC Activity Assay
This is a generalized protocol; refer to the manufacturer's instructions for your specific assay kit.[18]
Materials:
-
Cells treated with various concentrations of this compound.
-
A known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.[7][20]
-
Cell-Based HDAC Activity Assay Kit (containing a cell-permeable substrate and developer solution).
-
Opaque-walled 96-well plates suitable for fluorescence measurements.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound and the positive control for a specified time (e.g., 6-24 hours). Include untreated and vehicle controls.
-
-
HDAC Reaction:
-
Add the cell-permeable HDAC substrate to each well.
-
Incubate at 37°C for the time recommended by the manufacturer to allow for deacetylation.
-
-
Signal Development:
-
Add the developer solution to each well. This will lyse the cells and generate a fluorescent product from the deacetylated substrate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Read the fluorescence using an appropriate excitation and emission wavelength pair (e.g., 360 nm excitation / 460 nm emission).[18]
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the untreated control.
-
A dose-dependent decrease in fluorescence indicates HDAC inhibitory activity.
Western Blot for Histone Acetylation
A downstream consequence of HDAC inhibition is the accumulation of acetylated histones.[7] This can be visualized by Western blotting.
Procedure Outline:
-
Treat cells with this compound at the IC₅₀ concentration for various time points.
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
An increase in the signal for acetylated histones in treated cells would provide strong evidence for HDAC inhibition.
Gene Expression Analysis of HDAC Target Genes
HDAC inhibitors are known to upregulate the expression of certain genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A).[6][8][9]
Procedure Outline (RT-qPCR):
-
Treat cells with this compound.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for p21 and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative change in p21 expression using the ΔΔCt method.
A significant increase in p21 mRNA levels would further support the hypothesis that this compound acts as an HDAC inhibitor.[6][7]
Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, and HDAC activity, researchers can build a comprehensive profile of this novel compound. Positive results from these assays would warrant further investigation, including:
-
Selectivity Profiling: Determining the inhibitory activity against specific HDAC isoforms.
-
In Vivo Studies: Evaluating the efficacy and toxicity in animal models.
-
Combination Therapies: Assessing synergistic effects with other anti-cancer agents.
References
-
Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development. National Institutes of Health. [Link]
-
Gene Expression Profiling of Multiple Histone Deacetylase (HDAC) Inhibitors: Defining a Common Gene Set Produced by HDAC Inhibition in T24 and MDA Carcinoma Cell Lines. AACR Journals. [Link]
-
Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells. American Physiological Society. [Link]
-
Genomic targets, and histone acetylation and gene expression profiling of neural HDAC inhibition. Nucleic Acids Research | Oxford Academic. [Link]
-
A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]
-
A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]
-
Effect of Histone Deacetylase (HDAC) Inhibitor on Gene Expression in LNCaP-MST and MCF-7 Cells. Biomedical Journal of Scientific & Technical Research. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. National Institutes of Health. [Link]
-
A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Publications. [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. [Link]
-
Evaluating cytotoxicity of methyl benzoate in vitro. National Institutes of Health. [Link]
-
Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay. PLOS ONE. [Link]
-
Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes. National Institutes of Health. [Link]
-
Inhibition of histone deacetylase activity by butyrate. PubMed. [Link]
-
Apoptosis detection in A549 and H1650 cells by flow cytometry. ResearchGate. [Link]
-
Butyrate Histone Deacetylase Inhibitors. National Institutes of Health. [Link]
-
Apoptosis Kits for Detection & Assays. Bio-Rad Antibodies. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers. Chemical Science (RSC Publishing). [Link]
-
Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. PubMed. [Link]
-
This compound. ChemBK. [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. 凋亡分析检测 [sigmaaldrich.com]
- 15. Apoptosis Assays and Probes | AAT Bioquest [aatbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis and Purity Assessment of Methyl 2-butyramidobenzoate
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Methyl 2-butyramidobenzoate. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol covering method principles, experimental procedures, system suitability, and validation considerations. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection, ensuring reliable quantification and purity assessment critical for pharmaceutical development and quality control.
Introduction and Scientific Rationale
This compound (C₁₂H₁₅NO₃, Molar Mass: 221.25 g/mol ) is a chemical intermediate often utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Ensuring the purity and accurate quantification of such intermediates is a cornerstone of process chemistry and quality assurance, as impurities can affect the safety, efficacy, and stability of the final product.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] This document outlines a method grounded in established chromatographic principles, adhering to standards set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[5][6][7]
Causality of Methodological Choices
-
Analyte Properties & Chromatographic Mode: this compound is a moderately non-polar molecule, featuring a hydrophobic butyramide chain and an aromatic benzoate ring. This molecular structure makes it an ideal candidate for Reversed-Phase HPLC , where a non-polar stationary phase is paired with a polar mobile phase.[8][9] Separation is governed by the hydrophobic interactions between the analyte and the stationary phase; more hydrophobic molecules are retained longer.[8]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. C18 phases are the most widely used in reversed-phase chromatography, offering robust and strong hydrophobic retention for a broad range of analytes.[9] The aromatic ring of this compound also allows for potential secondary π-π interactions with the stationary phase, which can enhance selectivity.[10][11] For general-purpose analysis, a standard column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency, backpressure, and sample loading capacity.[12]
-
Mobile Phase Optimization: The mobile phase consists of a mixture of an organic modifier and water.[13]
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff wavelength, which provides a better signal-to-noise ratio.[8]
-
Aqueous Phase: HPLC-grade water is used. For this specific analyte, which lacks readily ionizable functional groups, a buffer is not strictly necessary, simplifying mobile phase preparation. An unbuffered mobile phase is sufficient to achieve reproducible chromatography.
-
Elution Mode: An isocratic elution (constant mobile phase composition) is employed for its simplicity, robustness, and superior reproducibility for analyzing a single primary compound.[14] The ratio of acetonitrile to water is optimized to ensure the analyte elutes with an ideal retention factor (k) between 2 and 10, which provides good resolution from the void volume without excessively long run times.[8]
-
-
Detection Method: The presence of the benzoate aromatic ring in the analyte's structure provides a strong chromophore, making it readily detectable by UV-Vis spectrophotometry .[15][16] A detection wavelength of 254 nm is selected, as it is a common and effective wavelength for detecting aromatic compounds and is less susceptible to interference from many solvents.[17][18]
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.[19]
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Materials:
-
HPLC Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
Acetonitrile (HPLC Grade or higher).
-
Water (HPLC Grade or Type I ultrapure).
-
This compound Reference Standard (purity ≥ 99.5%).
-
-
Labware:
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Analytical balance.
-
Syringe filters (0.45 µm PTFE or equivalent).[20]
-
-
Chromatographic Conditions
All quantitative data and operational parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Diluent Preparation:
-
Use the mobile phase (Acetonitrile:Water, 60:40) as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.[20]
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes, or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This concentration is suitable for system suitability and general quantification.
-
-
Sample Solution Preparation (Target concentration ~50 µg/mL):
-
Accurately weigh an amount of the sample material expected to contain ~25 mg of this compound into a 50 mL volumetric flask.
-
Follow the dissolution and dilution steps described for the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a new 50 mL volumetric flask, dilute to the mark with diluent, and mix.
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove particulates and protect the column.[21]
-
System Suitability Testing (SST)
As mandated by pharmacopeial guidelines, system suitability must be verified before sample analysis.[5][19]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the resulting chromatograms against the acceptance criteria below. The analysis is valid only if all SST criteria are met.[6]
| SST Parameter | Acceptance Criteria | Rationale |
| Precision (RSD of Peak Area) | ≤ 2.0% | Ensures the reproducibility of the injection and system response.[19] |
| Tailing Factor (T) | 0.8 – 1.8 | Measures peak symmetry, which is critical for accurate integration.[22] |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency and resolving power of the column. |
Analytical Procedure
The logical flow from sample preparation to final data analysis is depicted in the workflow diagram below.
Caption: Experimental workflow for HPLC analysis.
-
Injection Sequence:
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Perform the five SST injections as described in Section 2.4.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution(s) in duplicate.
-
Inject the Working Standard Solution periodically (e.g., every 10 sample injections) to monitor system stability.
-
-
Data Analysis:
-
Purity Assessment (Area %): For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
Quantification (External Standard): For quantitative analysis, calculate the concentration of this compound in the sample by comparing its peak area to that of the Working Standard.
Concentration_sample = (Area_sample / Area_standard) * Concentration_standard
-
Method Validation Principles (ICH Q2(R2))
For use in a regulated environment, this method must be formally validated to demonstrate its fitness for purpose.[7][23] The validation protocol should be designed to evaluate the performance characteristics of the analytical procedure.[24][25]
Caption: Key parameters for method validation per ICH Q2(R2).
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: Demonstrating that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[26]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, precise, and suitable for the routine quality control analysis of this compound. The clear, step-by-step protocol, grounded in fundamental chromatographic theory, provides a reliable framework for implementation in analytical laboratories. Adherence to the system suitability criteria and proper method validation will ensure that the data generated is of high quality and scientifically sound, supporting the development of safe and effective pharmaceutical products.
References
- Source: US Pharmacopeia (USP)
- Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL
- Title: <621> CHROMATOGRAPHY (General Information)
- Source: US Pharmacopeia (USP)
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL
- Source: US Pharmacopeia (USP)
- Title: How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations Source: Unnamed Source URL
- Title: this compound - Physico-chemical Properties Source: ChemBK URL
- Title: A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzoate by HPLC Source: BenchChem URL
- Title: Mobile Phase Optimization Strategies For Reversed Phase HPLC Source: Scribd URL
- Title: How to Prepare Sample for HPLC?
- Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL
- Title: HPLC Column Selection Guide Source: Chromtech URL
- Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL
- Title: HPLC Column Selection: Core to Method Development (Part I)
- Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
- Title: Sample Preparation for Bioanalytical and Pharmaceutical Analysis Source: ACS Publications - American Chemical Society URL
- Title: HPLC Sample Preparation Source: Organomation URL
- Title: How to Prepare a Sample for HPLC Analysis Source: Greyhound Chromatography URL
- Title: HPLC Column Selection Guide Source: SCION Instruments URL
- Title: HPLC Separation of Aromatic Compounds (PAH)
- Title: Methyl 2-butyramido-5-iodobenzoate Source: PubChem URL
- Title: UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: Understanding ICH Q2(R2)
- Title: Methyl 2-(methylamino)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Chemical Properties of Benzoic acid, 2-(dimethylamino)
- Title: ICH Q2(R2)
- Title: this compound (Cas 1235011-96-7)
- Title: UV-Vis Spectrum of Benzenesulfonamide Source: SIELC Technologies URL
- Title: Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC Source: Unnamed Source URL
- Title: Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review Source: Taylor & Francis Online URL
- Title: ulatraviolet absorbance sepectra for antibiotic derivatives (amino glycosides)
- Title: Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben)
- Title: Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride Source: PMC - NIH URL
- Title: EPA Method 531.
- Title: Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations Source: NIH URL
Sources
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- 2. parchem.com [parchem.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. HPLC Column Selection Guide [scioninstruments.com]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. welch-us.com [welch-us.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. chromtech.net.au [chromtech.net.au]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. tandfonline.com [tandfonline.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ftp.uspbpep.com [ftp.uspbpep.com]
- 20. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. greyhoundchrom.com [greyhoundchrom.com]
- 22. Chromatography [usp.org]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 25. youtube.com [youtube.com]
- 26. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Methyl 2-butyramidobenzoate in Medicinal Chemistry Research
Introduction: Unveiling the Potential of a Privileged Scaffold
Methyl 2-butyramidobenzoate belongs to the N-acyl anthranilate class of molecules, a scaffold of significant interest in medicinal chemistry. Anthranilic acid and its derivatives are recognized as "privileged structures" due to their ability to bind to a variety of biological targets with high affinity.[1][2] The core structure, consisting of an aromatic ring with ortho-amino and carboxylic acid functionalities (or their ester/amide derivatives), provides a versatile platform for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity.
While this compound itself is not extensively documented in medicinal chemistry literature, its parent class of anthranilate derivatives has yielded compounds with a wide array of pharmacological activities. These include anti-inflammatory, analgesic, anticancer, antiviral, antimicrobial, and neuroprotective properties.[1][3][4] For instance, the well-known non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class are derivatives of N-phenylanthranilic acid.[2] This application note will, therefore, extrapolate from the known activities of structurally related N-acyl anthranilates to propose a detailed research framework for this compound. We will provide robust protocols for its synthesis and subsequent biological evaluation, empowering researchers to explore its therapeutic potential.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H15NO3[5] |
| Molar Mass | 221.25 g/mol [5] |
| Melting Point | 71 °C[5] |
| Boiling Point (Predicted) | 395.8±25.0 °C[5] |
| Density (Predicted) | 1.143±0.06 g/cm3 [5] |
| CAS Number | 30006-30-5[5] |
Part 1: Synthesis of this compound
The synthesis of this compound is a straightforward N-acylation of methyl anthranilate. The following protocol is a standard and efficient method.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Protocol 1: N-acylation of Methyl Anthranilate
Objective: To synthesize this compound via acylation of methyl anthranilate with butyryl chloride.
Materials:
-
Methyl anthranilate
-
Butyryl chloride
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl anthranilate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Place the flask in an ice bath and stir for 10-15 minutes.
-
Addition of Acylating Agent: Add butyryl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel over 20-30 minutes. Ensure the temperature remains at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient system as the eluent.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Proposed Medicinal Chemistry Applications and Screening Protocols
Based on the extensive bioactivity of the anthranilate scaffold, we propose investigating this compound in the following therapeutic areas.
Anti-inflammatory and Analgesic Activity
Rationale: N-acyl anthranilic acid derivatives are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways.[3][6][7]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
Procedure:
-
Utilize a commercially available COX inhibitor screening assay kit.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain a range of test concentrations.
-
In separate wells of a 96-well plate, incubate recombinant human COX-1 or COX-2 enzyme with the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in the presence of arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using the colorimetric or fluorescent method provided in the kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values for both enzymes.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of this compound in a rat model.
Procedure:
-
Acclimatize male Wistar rats for one week.
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or a vehicle control orally. A positive control group receiving a standard NSAID (e.g., indomethacin) should be included.
-
After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Anticancer Activity
Rationale: Anthranilate derivatives have demonstrated potential as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and targeting specific signaling pathways.[1][8] Some derivatives have also shown antiandrogenic activity, which is relevant for prostate cancer.[9]
Protocol 4: In Vitro Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.
Procedure:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Rationale: The anthranilate scaffold is present in compounds with documented antibacterial and antifungal properties.[3][8]
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Part 3: Structure-Activity Relationship (SAR) Studies
The data obtained from these initial screenings will serve as a foundation for further optimization. A systematic SAR study can be designed to improve potency and selectivity.
Key Modifications to Explore:
-
Acyl Chain: Vary the length and branching of the acyl group (e.g., acetyl, propionyl, isobutyryl, benzoyl) to probe the hydrophobic pocket of the target protein.
-
Ester Group: Modify the methyl ester to other alkyl esters (ethyl, propyl, butyl) or replace it with a carboxylic acid or an amide to alter solubility and cell permeability.
-
Aromatic Ring Substitution: Introduce substituents (e.g., halogens, nitro, methoxy groups) on the benzene ring to modulate electronic properties and metabolic stability.
Conclusion
This compound, as a representative of the N-acyl anthranilate class, holds considerable, albeit underexplored, potential in medicinal chemistry. The protocols and research strategies outlined in this document provide a comprehensive framework for its synthesis and biological evaluation. By systematically investigating its effects on inflammatory, cancerous, and microbial models, researchers can elucidate its therapeutic promise and pave the way for the development of novel drug candidates based on this versatile scaffold.
References
- Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed.
- Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). (n.d.). NIH.
- Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (n.d.). MDPI.
- SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (n.d.). ResearchGate.
- Topical application of anthranilate derivatives ameliorates psoriatic inflammation in a mouse model by inhibiting keratinocyte-derived chemokine expression and neutrophil infiltration. (n.d.). Chang Gung University Academic Capacity Ensemble.
- Topical application of anthranilate derivatives ameliorates psoriatic inflammation in a mouse model by inhibiting keratinocyte-derived chemokine expression and neutrophil infiltration. (2018). PubMed.
- Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. (n.d.). MDPI.
- Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). NIH.
- Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. (2021). RSC Publishing.
- SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (2019). ResearchGate.
- This compound. (n.d.). ChemBK.
- Pharmacology of anthranilic acid derivatives. (2024). International Journal of Pharmaceutical Sciences.
- Synthesis and pharmacological activities of certain esters of anthranilic acid containing the sulfanilamide moiety. (n.d.). ResearchGate.
- Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils. (n.d.). FACTA UNIVERSITATIS.
- Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. (2022). ResearchGate.
- Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. (2011). PubMed.
- This compound (Cas 1235011-96-7). (n.d.). Parchem.
- Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. (2022). ResearchGate.
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- Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (n.d.). MDPI.
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Experimental protocol for testing HDAC inhibition with Methyl 2-butyramidobenzoate
An Application Guide for the Experimental Evaluation of Methyl 2-butyramidobenzoate as a Histone Deacetylase (HDAC) Inhibitor
Authored by a Senior Application Scientist
This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the potential histone deacetylase (HDAC) inhibitory activity of this compound. The protocols herein are designed to be self-validating, progressing from direct enzymatic assays to cell-based functional outcomes.
Introduction: The Rationale for Investigating Novel HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes crucial for remodeling chromatin and regulating gene expression. They catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription.[1] The 18 known human HDACs are categorized into four classes based on their structure and function.[3][4][5]
Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[1][6] Consequently, HDAC inhibitors (HDACi) have emerged as a promising class of therapeutic agents.[3] Approved drugs like Vorinostat (SAHA) and Trichostatin A (TSA) validate this approach by binding to the zinc ion in the catalytic domain of class I, II, and IV HDACs, leading to the accumulation of acetylated proteins.[1][3][7] This can induce various anti-cancer phenotypes, including cell cycle arrest, differentiation, and apoptosis.[3][8][9][10]
This compound is a compound of interest due to its structural components. The butyrate moiety is significant, as butyrate itself is a known short-chain fatty acid that inhibits HDAC activity.[4][11] This guide outlines a systematic, three-tiered approach to rigorously characterize the HDAC inhibitory potential of this molecule.
Experimental Design: A Three-Tiered Validation Workflow
A logical and sequential workflow is essential to validate a potential HDAC inhibitor. We will proceed from direct enzyme interaction to cellular mechanism of action and finally to a functional cellular outcome.
Caption: Experimental workflow for validating HDAC inhibition.
Physicochemical Properties & Compound Preparation
Before commencing biological assays, it is critical to understand the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C12H15NO3 | [12] |
| Molar Mass | 221.25 g/mol | [12] |
| Melting Point | 71 °C | [12] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol. | [13][14] |
Protocol for Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.
-
For all experiments, dilute the stock solution in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity or cell viability (typically ≤ 0.5%).[15]
Tier 1: In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This initial step directly measures the ability of the test compound to inhibit the enzymatic activity of purified HDACs. Fluorometric assays are highly sensitive and suitable for determining inhibitory potency (IC50).[2][16][17]
Principle of the Assay: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. When a competent HDAC enzyme removes the acetyl group, a developer enzyme (typically a trypsin-like protease) can cleave the deacetylated substrate, releasing the fluorophore and generating a measurable signal.[15][16] An inhibitor will prevent this reaction, resulting in a reduced fluorescent signal.
Caption: Mechanism of the fluorometric HDAC activity assay.
Experimental Protocol:
-
Reagent Preparation:
-
HDAC Assay Buffer: Prepare as recommended by the assay kit manufacturer.
-
Test Compound: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Positive Controls: Prepare serial dilutions of a known HDAC inhibitor, such as SAHA or Trichostatin A (TSA), with expected IC50 values in the nM range.[8][15]
-
Enzyme Preparation: Dilute recombinant human HDAC enzyme (e.g., HDAC1, 2, or a HeLa nuclear extract) in cold assay buffer to the desired working concentration.
-
Substrate & Developer: Prepare the fluorogenic substrate and developer solution as per the kit's instructions.
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
Blank Wells: Add assay buffer only (for background fluorescence).
-
Negative Control (100% Activity): Add assay buffer, HDAC enzyme, and vehicle (DMSO).
-
Positive Control: Add assay buffer, HDAC enzyme, and a known inhibitor (SAHA or TSA).
-
Test Compound Wells: Add assay buffer, HDAC enzyme, and the desired concentration of this compound.
-
-
Reaction & Measurement:
-
Add 50 µL of diluted HDAC enzyme to the appropriate wells.
-
Add 5 µL of the test compound, positive control, or vehicle to the wells. Mix gently.
-
Initiate the reaction by adding 50 µL of the prepared HDAC substrate to all wells.[18]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the enzymatic reaction and develop the signal by adding 50 µL of developer solution containing a pan-HDAC inhibitor like TSA.[15][18]
-
Incubate at room temperature for 15-20 minutes.
-
Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 355/460 nm).[17]
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 x [1 - (Signal_Test - Signal_Blank) / (Signal_NegativeControl - Signal_Blank)]
-
Plot the % Inhibition against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.
Tier 2: Cellular Histone Acetylation Assay (Western Blot)
This assay confirms if this compound can penetrate the cell membrane and inhibit intracellular HDACs, leading to the expected downstream effect: histone hyperacetylation.
Principle of the Assay: Cells are treated with the test compound. If intracellular HDACs are inhibited, the equilibrium will shift towards histone acetyltransferases (HATs), resulting in an accumulation of acetylated histones. This increase can be detected using antibodies specific to acetylated histone lysine residues (e.g., Acetyl-Histone H3 or H4).[19][20][21] Total histone levels are used as a loading control to ensure equal protein amounts are compared.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HeLa, MCF-7, or HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for a set period (e.g., 12-24 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 500 nM SAHA or TSA).[21]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an HDAC inhibitor (like TSA or sodium butyrate) in the lysis buffer to preserve the acetylation state during extraction.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against an acetylated histone mark (e.g., anti-Acetyl-Histone H3 [Lys9/14]).[22]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Data Analysis: A dose-dependent increase in the intensity of the acetylated histone band, relative to the total histone band, indicates successful intracellular HDAC inhibition. Densitometry can be used to quantify the changes.
Tier 3: Cell Viability & Cytotoxicity Assay (MTT Assay)
This final tier assesses the functional consequence of HDAC inhibition on cell health, determining if the compound has anti-proliferative or cytotoxic effects.
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[23][24] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[23]
Experimental Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[23]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound, typically spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM).
-
Include vehicle control (DMSO) and a positive control for cytotoxicity if desired.
-
Incubate for a standard duration (e.g., 48 or 72 hours).[9]
-
-
-
After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = 100 x (Absorbance_Test / Absorbance_VehicleControl)
-
Plot the % Viability against the log concentration of the compound.
-
Use non-linear regression to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
Conclusion and Interpretation
Successful completion of this three-tiered protocol will provide a comprehensive profile of this compound's activity.
-
Positive Tier 1 results (low IC50) suggest direct enzymatic inhibition.
-
Positive Tier 2 results (increased Ac-H3) confirm the compound acts on its intended target within a cellular environment.
-
Positive Tier 3 results (low GI50/IC50) demonstrate that this target engagement translates into a biologically relevant anti-proliferative or cytotoxic effect.
Together, these results will form a robust dataset to support or refute the hypothesis that this compound is a novel HDAC inhibitor worthy of further investigation in drug development pipelines.
References
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Trichostatin A - Wikipedia . Wikipedia. Available at: [Link]
-
Inhibition mechanism of SAHA in HDAC: a revisit . PubMed. (2015-11-28). Available at: [Link]
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The mechanism of the anti-tumor activity of the histone deacetylase inhibitor, suberoylanilide hydroxamic acid (SAHA) . PubMed. (2004-05-04). Available at: [Link]
-
Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway . National Institutes of Health (NIH). (2015-05-18). Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. (2025-12-24). Available at: [Link]
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Histone deacetylase inhibitors: molecular mechanisms of action . National Institutes of Health (NIH). (2007-08-13). Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. Available at: [Link]
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Measuring Histone Deacetylase Inhibition in the Brain . PubMed Central (PMC). (2019-06-07). Available at: [Link]
-
Purification and enzymatic assay of class I histone deacetylase enzymes . PubMed Central (PMC). (2019-02-01). Available at: [Link]
-
Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells . PubMed. (2004-09-01). Available at: [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) . EpigenTek. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual . National Institutes of Health (NIH). (2013-05-01). Available at: [Link]
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Measuring Cell Viability / Cytotoxicity . Dojindo. Available at: [Link]
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Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells . Frontiers. (2020-03-24). Available at: [Link]
-
Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review . MDPI. (2022-09-29). Available at: [Link]
-
Preparation and Biochemical Analysis of Classical Histone Deacetylases . National Institutes of Health (NIH). (2014-01-01). Available at: [Link]
-
Histone, acetylated BioAssay™ Sample Kit from United States Biological . Biocompare. Available at: [Link]
-
Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition in retinal pigment epithelium cells . PubMed Central (PMC). (2016-08-19). Available at: [Link]
-
Acetylated-Histone H3 and Histone H3 ELISA Kit . RayBiotech. Available at: [Link]
-
Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation . PubMed Central (PMC). (2016-10-18). Available at: [Link]
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Methyl 2-methylbutyrate | C6H12O2 | CID 13357 . PubChem. Available at: [Link]
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Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes . National Institutes of Health (NIH). (2008-05-16). Available at: [Link]
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This compound . ChemBK. Available at: [Link]
-
Butyrate Histone Deacetylase Inhibitors . PubMed Central (NIH). (2012-08-01). Available at: [Link]
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Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps . Semantic Scholar. (2021-03-05). Available at: [Link]
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Methyl benzoate - Wikipedia . Wikipedia. Available at: [Link]
-
Chemical Properties of Benzoic acid, 2-(methylamino)-, methyl ester (CAS 85-91-6) . Cheméo. Available at: [Link]
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Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps . National Institutes of Health (NIH). (2021-03-05). Available at: [Link]
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Application Notes and Protocols for the Preparation of Methyl 2-butyramidobenzoate Stock Solutions for In Vitro Studies
Introduction
Methyl 2-butyramidobenzoate is a small molecule of interest in various fields of biological research. The accurate and reproducible preparation of stock solutions is a critical foundational step for any in vitro study to ensure the reliability and validity of experimental results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound. The protocols outlined herein are designed to ensure the integrity, stability, and sterility of the compound, thereby enabling consistent performance in downstream biological assays.
The principles discussed are grounded in established laboratory practices for handling small molecules and are supplemented with insights to mitigate common challenges such as compound precipitation and degradation. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data in your research endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of stock solutions. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 30006-30-5 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge based on similar structures |
| Melting Point | 71 °C | [1] |
| Solubility | Predicted to be soluble in organic solvents such as DMSO and ethanol; likely poorly soluble in water. | Inferred from structurally similar compounds like Methyl 2-(methylamino)benzoate which is miscible with DMSO and ethanol[2]. |
Core Principles for Stock Solution Preparation
The preparation of a high-concentration stock solution offers numerous advantages, including minimizing the error associated with weighing small quantities, ensuring consistency across experiments, and reducing the frequency of preparation.[3]
Solvent Selection: The Critical First Step
The choice of solvent is the most critical decision in the preparation of a stock solution. The ideal solvent should:
-
Completely dissolve the compound at the desired concentration.
-
Be compatible with the downstream biological assay.
-
Have minimal toxicity to the cells or biological system being studied.
For many non-polar small molecules like this compound, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power.[4] Ethanol can be a suitable alternative, particularly if DMSO exhibits toxicity in the specific cell line or assay being used. Water is generally not recommended as the primary solvent for hydrophobic compounds.
It is crucial to note that the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity. [5]
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for the preparation of a sterile stock solution of this compound.
Caption: Workflow for preparing a sterile stock solution.
Detailed Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro studies.
Materials
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile syringe filters (0.22 µm) with DMSO-compatible membranes (e.g., PTFE)
-
Sterile syringes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Calculation of Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 221.25 g/mol / 1000 = 2.2125 mg
-
For ease and accuracy of weighing, it is recommended to prepare a larger volume (e.g., 5 or 10 mL). For 5 mL of a 10 mM solution, you would need 11.06 mg.
-
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound directly into the tube.
-
-
Dissolution:
-
Add the desired volume of sterile DMSO to the tube containing the compound.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that no solid particles remain. If the compound is difficult to dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be employed, but caution should be exercised as heat can degrade some compounds.
-
-
Sterile Filtration (for cell-based assays):
-
For applications requiring sterility, such as cell culture, the stock solution should be sterile-filtered.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter with a DMSO-compatible membrane to the syringe.
-
Dispense the solution through the filter into a new sterile, amber microcentrifuge tube. Note: DMSO is considered bactericidal, but sterile filtration is a best practice to eliminate any potential contamination.[5]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[5]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C may be acceptable, but this should be validated.
-
Protocol for Determining Solubility (If Unknown)
If the solubility of this compound in a particular solvent is not known, the following protocol can be used to estimate it.
-
Weigh out a small, known amount of the compound (e.g., 1-5 mg) into a vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex and/or sonicate the mixture.
-
Visually inspect for complete dissolution.
-
If the compound dissolves completely, add another known volume of the compound and repeat the process until a saturated solution is formed (i.e., solid material remains undissolved).
-
If the compound does not dissolve, add more solvent in measured increments until it does.
-
Calculate the approximate solubility based on the total amount of compound dissolved in the final volume of the solvent.
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer immediately before use.
Example Dilution for a 10 µM Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
To prepare 1 mL of a 10 µM working solution, you will need to perform a 1:1000 dilution of the stock solution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium or assay buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
Important Consideration: When diluting a DMSO stock solution into an aqueous buffer, it is crucial to add the stock solution to the buffer while vortexing to minimize the risk of precipitation.[6]
Safety and Handling Precautions
While a specific safety data sheet for this compound was not available, the following general precautions should be taken when handling this and other similar small molecules:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical advice if irritation persists.[7][8]
-
Consult the Safety Data Sheet (SDS) for the solvent being used (e.g., DMSO) for specific handling and safety information.[9]
Quality Control and Best Practices
To ensure the quality and consistency of your experiments, consider the following:
-
Purity of the Compound: Always use a high-purity grade of this compound.
-
Solvent Quality: Use anhydrous, high-purity solvents to prevent compound degradation.
-
Vehicle Control: In all experiments, include a vehicle control group that is treated with the same final concentration of the solvent (e.g., DMSO) as the compound-treated groups. This is essential to distinguish the effects of the compound from those of the solvent.
-
Documentation: Maintain a detailed record of each stock solution preparation, including the lot number of the compound, the exact mass weighed, the volume of solvent used, and the date of preparation.
By following these detailed application notes and protocols, researchers can confidently prepare stock solutions of this compound that are accurate, stable, and suitable for a wide range of in vitro studies.
References
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Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]
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AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
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ChemBK. (n.d.). Methyl anthranilate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 85-91-6 | Product Name : Methyl 2-(methylamino)benzoate. Retrieved from [Link]
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CPAchem. (2023, December 14). Safety data sheet - Methyl benzoate. Retrieved from [Link]
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Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
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PubChem. (n.d.). Methyl Anthranilate. Retrieved from [Link]
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StemBook. (2012, June 10). Basic pluripotent stem cell culture protocols. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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National Institutes of Health. (n.d.). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Retrieved from [Link]
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ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 2-butyramidobenzoate
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 2-butyramidobenzoate
This application note provides a comprehensive, field-proven protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and professionals in drug development and quality control, this guide moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring robust and reliable results.
This compound (C₁₂H₁₅NO₃, Molar Mass: 221.25 g/mol ) is an aromatic compound whose accurate identification and quantification are essential in various stages of chemical synthesis and pharmaceutical development.[1] The combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry makes GC-MS the gold standard for this type of analysis.[2] This document outlines a fully validated system, from sample preparation to data interpretation, grounded in established scientific principles.
Principle of the GC-MS Method
The analysis hinges on the synergistic power of two core techniques.[2][3]
-
Gas Chromatography (GC): The sample, once volatilized in a heated inlet, is transported by an inert carrier gas through a capillary column. The column's stationary phase—a microscopic liquid or polymer layer on an inert solid support—interacts with the sample components. Separation is achieved based on differences in boiling points and the specific interactions between the analytes and the stationary phase.[4][5] For this compound, a non-polar column is selected to facilitate elution based primarily on its boiling point.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, high-energy electrons bombard the molecules (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion (M⁺).[6] This molecular ion, along with a series of smaller, charged fragments generated from its decomposition, are separated by a mass analyzer (typically a quadrupole) based on their mass-to-charge ratio (m/z).[3][7] The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification and structural elucidation.[6][8]
The workflow ensures that components are first separated in time by the GC and then identified by their mass spectra by the MS, providing exceptional specificity and sensitivity.[9]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring that each stage contributes to the overall accuracy and reliability of the final result.
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: HPLC or GC-grade Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent is critical; it must be volatile and not interfere with the analyte's peak.[4][10]
-
Carrier Gas: Helium, ultra-high purity (99.999%)
-
Glassware: Class A volumetric flasks, pipettes, and 2 mL glass autosampler vials with PTFE-lined septa.[4]
Standard and Sample Preparation
Accuracy begins with meticulous preparation. The goal is a clear, particle-free solution within the instrument's linear range.[10]
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution. This range should bracket the expected sample concentration.
-
Sample Preparation: Dissolve a known quantity of the sample matrix in the chosen solvent to achieve an expected final concentration within the calibration range.
-
Filtration: For all solutions (standards and samples), filter through a 0.22 µm syringe filter directly into a 2 mL autosampler vial to remove any particulates that could contaminate the GC inlet or column.[10]
Instrumentation and Analytical Conditions
The following parameters are a robust starting point and can be optimized for specific instrumentation. System suitability tests should be performed regularly to ensure the system is functioning correctly.[9]
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Split/Splitless (run in Splitless mode for trace analysis, or Split 20:1 for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples. |
| Injection Volume | 1 µL | A standard volume to prevent overloading the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[10] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for standard 0.25 mm ID columns, balancing speed and resolution. |
| Column Type | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for aromatic compounds.[5] |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The initial temperature allows for good peak focusing. The ramp separates the analyte from solvent and impurities, and the final hold ensures elution. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[7] |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency and minimizes thermal degradation in the source. |
| Quadrupole Temp. | 150 °C | Prevents contamination of the mass analyzer. |
| Electron Energy | 70 eV | The standard energy for EI, which generates reproducible and extensive fragmentation for structural elucidation.[11] |
| Mass Scan Range | 40 - 350 m/z | Covers the molecular ion (m/z 221) and all expected significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from reaching and saturating the MS detector. |
Expected Results: Chromatography and Spectral Interpretation
Chromatographic Profile
Under the conditions specified, this compound should elute as a sharp, symmetrical peak. The retention time is a key identifier but should always be confirmed with mass spectral data.[8][12]
Mass Spectrum and Fragmentation Pathway
The mass spectrum provides definitive structural proof. Upon ionization, the this compound molecule will form a molecular ion (M⁺) at m/z 221 . This ion is energetically unstable and will undergo predictable fragmentation.[6][11] The interpretation of this pattern is crucial for positive identification.[7]
Key Predicted Fragmentation Reactions:
-
Alpha-Cleavage: The most favorable initial fragmentation is often alpha-cleavage adjacent to the amide carbonyl group. This involves the homolytic cleavage of the bond between the carbonyl carbon and the propyl group, leading to the loss of a propyl radical (•C₃H₇, 43 Da) and the formation of a stable, resonance-stabilized cation at m/z 178 .[13]
-
Loss of Methoxy Radical: Cleavage of the ester group can result in the loss of a methoxy radical (•OCH₃, 31 Da), yielding a fragment at m/z 190 .
-
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain. A gamma-hydrogen from the butyryl group is transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This results in the loss of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a radical cation at m/z 179 .
-
Further Fragmentation: The primary fragments can undergo further decomposition. For instance, the m/z 190 ion can lose carbon monoxide (CO, 28 Da) to form an ion at m/z 162 . The m/z 178 ion can lose CO to produce a fragment at m/z 150 .
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Notes |
| 221 | [C₁₂H₁₅NO₃]⁺ | Molecular Ion (M⁺) |
| 190 | [M - •OCH₃]⁺ | Loss of methoxy radical from the ester |
| 179 | [M - C₃H₆]⁺ | Result of McLafferty Rearrangement |
| 178 | [M - •C₃H₇]⁺ | Base Peak Candidate. Alpha-cleavage with loss of propyl radical. |
| 162 | [M - •OCH₃ - CO]⁺ | Subsequent loss of CO from the m/z 190 fragment |
| 150 | [M - •C₃H₇ - CO]⁺ | Subsequent loss of CO from the m/z 178 fragment |
| 120/121 | Fragments related to the aminobenzoate ring | Common fragments from anthranilate derivatives |
| 71 | [C₄H₇O]⁺ | Butanoyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
digraph "Fragmentation_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#34A853"];M [label="[M]⁺\nm/z 221"]; F190 [label="m/z 190"]; F179 [label="m/z 179"]; F178 [label="m/z 178\n(Base Peak)"]; F162 [label="m/z 162"]; F150 [label="m/z 150"];
M -> F190 [label="- •OCH₃", color="#EA4335"]; M -> F179 [label="- C₃H₆\n(McLafferty)", color="#FBBC05"]; M -> F178 [label="- •C₃H₇\n(α-cleavage)", color="#4285F4", style=bold, fontcolor="#4285F4"];
F190 -> F162 [label="- CO", color="#EA4335", style=dashed]; F178 -> F150 [label="- CO", color="#4285F4", style=dashed]; }
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Techniques for the purification of crude Methyl 2-butyramidobenzoate
An In-depth Guide to the Purification of Crude Methyl 2-butyramidobenzoate
Introduction: The Imperative for Purity
This compound is a chemical intermediate possessing both amide and ester functionalities. Its structural motifs are common in pharmacologically active molecules, making it a compound of interest for researchers in medicinal chemistry and drug development. The successful synthesis of such a compound is only the first step; achieving high purity is critical for its use in subsequent reactions, biological assays, or as a reference standard. Impurities, such as unreacted starting materials or byproducts, can lead to ambiguous analytical results, unpredictable reaction outcomes, and flawed biological data.
This application note provides a comprehensive guide to the most effective techniques for purifying crude this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for recrystallization, flash column chromatography, and preparatory workup.
Physicochemical Profile of this compound
A thorough understanding of the target molecule's physical and chemical properties is the foundation of any successful purification strategy. These properties dictate the compound's behavior in different solvents and on various stationary phases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molar Mass | 221.25 g/mol | [1] |
| Appearance | Solid (at room temperature) | Inferred from melting point |
| Melting Point | 71 °C | [1] |
| Boiling Point | 395.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility Profile | Likely soluble in polar organic solvents (e.g., ethanol, ethyl acetate, acetone, DCM); sparingly soluble in non-polar solvents (e.g., hexane); insoluble in water. | Inferred from structure |
The presence of both a hydrogen-bond-accepting ester and a hydrogen-bond-donating/accepting amide group, combined with a significant non-polar hydrocarbon tail (butyryl group) and an aromatic ring, gives the molecule intermediate polarity. Its solid nature and well-defined melting point make it an excellent candidate for purification by recrystallization.[2][3]
Strategic Approach to Purification
The choice of purification technique depends on the nature and quantity of impurities, as well as the desired scale and final purity level. A typical synthesis of this compound (e.g., from methyl anthranilate and butyryl chloride) may contain unreacted starting materials, butyric acid (from hydrolysis of the acid chloride), and other side-products. The following workflow illustrates a logical approach to purification.
Caption: Decision workflow for purifying this compound.
Protocol 1: Preparatory Liquid-Liquid Extraction
This technique is an essential first step to remove ionic or highly polar impurities from the crude reaction mixture. It leverages the differential solubility of compounds between two immiscible liquid phases (typically an organic solvent and an aqueous solution).[4][5]
Principle of Operation
By washing the organic solution of the crude product with acidic and basic aqueous solutions, we can selectively ionize and remove corresponding basic and acidic impurities. For instance, unreacted amine starting material can be protonated and extracted into an acidic aqueous layer, while any carboxylic acid byproduct can be deprotonated and extracted into a basic aqueous layer.[4]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acid Wash (Optional): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like unreacted methyl anthranilate.
-
Base Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel.[6] Vent frequently as CO₂ may be generated if acidic impurities are present. Shake, allow layers to separate, and drain the aqueous layer. This removes acidic impurities like butyric acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7] Swirl the flask; if the drying agent clumps together, add more until some particles move freely.
-
Isolation: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Evaporate the solvent from the combined filtrate using a rotary evaporator to yield the crude, washed product.
Protocol 2: Purification by Recrystallization
Recrystallization is the most powerful technique for purifying solid compounds, provided a suitable solvent can be found.[8] It relies on the principle that the solubility of most solids increases with temperature.[9] A nearly saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the solution (mother liquor).[2]
Solvent Selection: The Critical First Step
The ideal recrystallization solvent should:
-
Dissolve the compound poorly at low temperatures but very well at high temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be chemically inert and easily removable from the purified crystals.
Screening Solvents: Test the solubility of ~20-30 mg of the crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) in a test tube, both at room temperature and upon heating. A good solvent will show low solubility in the cold and high solubility upon heating. Solvent mixtures, such as ethyl acetate/hexane or ethanol/water, are also highly effective.
Caption: Step-by-step workflow for recrystallization.
Step-by-Step Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling (using a hot plate). Continue adding the solvent in small portions until the solid just dissolves. Adding excess solvent will reduce the final yield.
-
Hot Filtration (if necessary): If colored or insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Troubleshooting Recrystallization
| Problem | Probable Cause | Solution |
| Oiling Out | Solution is supersaturated above the compound's melting point; solvent is too non-polar. | Re-heat to dissolve the oil, add more of a more polar solvent, and cool again. |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| Premature Crystallization | Solution cooled too quickly during hot filtration. | Pre-heat all glassware (funnel, filter flask). Add a small excess of hot solvent before filtering. |
| Poor Recovery | Compound is too soluble in the cold solvent; too much solvent used. | Ensure the solution is thoroughly chilled in an ice bath before filtering. Use the minimum amount of solvent. |
Protocol 3: Flash Column Chromatography
For complex mixtures or oily products that cannot be recrystallized, flash column chromatography is the method of choice.[10][11] This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent) that is passed through the column under pressure.
Principle of Operation
Less polar compounds have a weaker interaction with the polar silica gel and travel down the column more quickly, while more polar compounds interact more strongly and elute later. By collecting the eluent in separate fractions, the components of the mixture can be isolated.
Step-by-Step Protocol
-
TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system gives the target compound an Rf value of approximately 0.3-0.4 and separates it well from all impurities.
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude mixture. Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. For best results (sharper bands), perform dry loading: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column. Using gentle air pressure, push the solvent through the column at a flow rate that results in a drop of about 2 inches per minute in the solvent level. Start with a less polar eluent system and gradually increase the polarity (gradient elution) if necessary to elute the more polar compounds.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: General workflow for flash column chromatography.
Confirmation of Purity
After any purification procedure, the purity of the final product must be verified:
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (e.g., < 2 °C) that is consistent with the literature value (71 °C).[1] Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on a TLC plate when visualized under UV light and/or with a chemical stain.
-
Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and the absence of signals corresponding to impurities.
References
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- Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Organomation. Solvent Extraction Techniques.
- What are the methods of separation and purification of organic compounds? (2024).
- Reachem. The Purification of Organic Compound: Techniques and Applications. (2024).
- ChemBK. This compound.
- ChemicalBook. Methyl 2-(methylamino)benzoate | 85-91-6.
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What is the best technique for amide purification? (2020). ResearchGate. Available from: [Link]
- Cheméo. Chemical Properties of Benzoic acid, 2-(methylamino)-, methyl ester (CAS 85-91-6).
- Biotage. How should I purify a complex, polar, amide reaction mixture? (2023).
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PubChem. Methyl 2-methylbutyrate | C6H12O2 | CID 13357. Available from: [Link]
- Organic & Biomolecular Chemistry. RSC Publishing.
- methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli.
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available from: [Link]
- Recrystallization and Crystallization.
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How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. Available from: [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Available from: [Link]
- Preparation of Methyl Benzoate.
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available from: [Link]
- Recrystallization - Part 2. (revised 7/10).
- The Synthesis and Quality of Methyl 2-Bromo-2-Methylpropionate: A Supplier's Perspective.
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- Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018).
-
PubChem. Methyl 2-(butan-2-yl)benzoate | C12H16O2 | CID 19042486. Available from: [Link]
-
Cram. Methyl Benzoate Synthesis - 808 Words. Available from: [Link]
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- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. organomation.com [organomation.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 11. biotage.com [biotage.com]
Application Notes & Protocols: Assaying the Enzymatic Activity of Methyl 2-butyramidobenzoate Derivatives
Authored by a Senior Application Scientist
Preamble: Unveiling the Inhibitory Potential of Butyramidobenzoates
The methyl 2-butyramidobenzoate scaffold represents a class of compounds with significant therapeutic potential, largely owing to its structural resemblance to known epigenetic modulators. The presence of the butyramide group is a strong indicator of potential activity against histone deacetylases (HDACs), a family of enzymes central to the regulation of gene expression.[1][2] HDACs remove acetyl groups from lysine residues on histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[1][3] Dysregulation of HDAC activity is implicated in numerous diseases, most notably cancer, making HDAC inhibitors a validated and important class of anti-cancer agents.[1][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately and reliably assay the enzymatic activity of this compound derivatives. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the protocols are robust, self-validating, and grounded in established biochemical principles. The focus will be on assays for Class I, II, and IV HDACs, as well as the distinct, NAD⁺-dependent Class III HDACs, also known as sirtuins.
Scientific Background: The Target - Lysine Deacetylases
Before designing an assay, it is critical to understand the target enzymes. Lysine deacetylases are broadly categorized into two families based on their catalytic mechanism.
1.1 Classical Histone Deacetylases (HDACs): Classes I, II, & IV
These enzymes are zinc-dependent hydrolases.[4] They utilize a zinc ion in the active site to activate a water molecule, which then hydrolyzes the acetyl-lysine bond.[3] this compound derivatives are hypothesized to act as inhibitors by coordinating with this zinc ion and occupying the active site channel, mimicking the natural substrate. Known HDAC inhibitors like Trichostatin A (TSA) and Vorinostat (SAHA) function through this mechanism.[1][3]
1.2 Sirtuins (SIRTs): Class III HDACs
Sirtuins are mechanistically distinct, requiring nicotinamide adenine dinucleotide (NAD⁺) as a cofactor for their deacetylase activity.[5] The reaction consumes one molecule of NAD⁺ to produce the deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose.[5] This fundamental difference necessitates a distinct assay design, as sirtuin activity is entirely dependent on the presence of NAD⁺. Assays for classical HDACs will not be effective for sirtuins and vice-versa.
The following diagram illustrates the distinct catalytic cycles of these two enzyme families, which is the foundational logic for designing specific assays.
Caption: Principle of a two-step fluorogenic HDAC assay.
Experimental Design and Self-Validation
A robust assay is a self-validating one. This is achieved through careful experimental design and the inclusion of appropriate controls. Designing an enzyme assay for inhibitor characterization is a multi-step process. [6][7]
3.1 Essential Controls
For every experiment, the following controls are non-negotiable:
-
100% Activity Control (Positive Control): Enzyme + Substrate + Vehicle (e.g., DMSO). This defines the maximum signal window.
-
Background Control (No Enzyme): Substrate + Vehicle. This measures the signal from spontaneous substrate degradation.
-
Inhibitor Control (Reference Compound): Enzyme + Substrate + Known Inhibitor (e.g., Trichostatin A for classical HDACs, Suramin for Sirtuins). This validates that the assay can detect inhibition.
-
Vehicle Control: Enzyme + Substrate + the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effects of the solvent on enzyme activity.
3.2 Key Parameter Optimization
Before screening your derivatives, you must optimize assay conditions to ensure you are measuring in the linear range of the reaction. [7]* Enzyme Titration: Determine the minimum enzyme concentration that gives a robust signal-to-background ratio (typically >10) within the desired incubation time.
-
Time Dependence: Confirm that the reaction rate is linear over the chosen incubation period. Initial velocity measurements are crucial for accurate kinetic analysis. [8]* Substrate Concentration (Km Determination): The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax. For IC₅₀ determination, the substrate concentration should ideally be at or below the Km value. This ensures sensitivity to competitive inhibitors. [7][9]For routine screening, using a substrate concentration equal to the Km is a common and robust choice.
Caption: Workflow for comprehensive inhibitor characterization.
Detailed Protocols
The following protocols are generalized for a 96-well plate format. Reagents and concentrations may need to be adapted based on the specific enzyme isoform and the manufacturer of the assay components. [10][11]
4.1 Protocol 1: Fluorometric Assay for IC₅₀ Determination of HDAC Inhibitors
This protocol is designed to determine the concentration of a this compound derivative that inhibits 50% of the enzyme's activity (IC₅₀).
1. Reagent Preparation:
-
HDAC Assay Buffer: Prepare as recommended by the kit manufacturer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Enzyme Solution: Dilute purified HDAC enzyme (e.g., HDAC1) in cold HDAC Assay Buffer to the pre-determined optimal concentration.
-
Substrate Solution: Dilute the fluorogenic acetylated peptide substrate (e.g., Fluoro-Substrate Peptide) in HDAC Assay Buffer to a concentration of 2x the determined Km.
-
Test Compound (Inhibitor) Preparation: Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Then, create a 4x working solution for each concentration by diluting in HDAC Assay Buffer.
-
Reference Inhibitor: Prepare a 4x working solution of Trichostatin A (TSA) at a concentration known to give >90% inhibition (e.g., 2 µM).
-
Developer Solution: Prepare according to the manufacturer's instructions, often containing the developer enzyme and TSA to stop the HDAC reaction.
2. Assay Procedure:
-
Plate Layout: Design your plate to include all necessary controls (see table below for an example).
-
Add Inhibitors: Add 25 µL of the 4x Test Compound working solutions, 4x Reference Inhibitor, or 4x Vehicle Control to the appropriate wells of a black, flat-bottom 96-well plate.
-
Add Enzyme: Add 50 µL of the diluted Enzyme Solution to all wells except the 'No Enzyme' background controls. Add 50 µL of HDAC Assay Buffer to the background wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 25 µL of the 2x Substrate Solution to all wells. The final volume is now 100 µL.
-
Incubate: Mix the plate and incubate at 37°C for the pre-determined linear time (e.g., 60 minutes).
-
Stop and Develop: Add 50 µL of Developer Solution to all wells.
-
Final Incubation: Incubate at room temperature for 15-20 minutes, protected from light.
-
Read Fluorescence: Measure the fluorescence using a plate reader at the appropriate wavelengths (e.g., Ex/Em = 355/460 nm). Sample 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Cmpd 1-1 | Cmpd 1-2 | Cmpd 1-3 | Cmpd 1-4 | Cmpd 1-5 | Cmpd 1-6 | Cmpd 1-7 | Cmpd 1-8 | Cmpd 1-9 | Cmpd 1-10 | Cmpd 1-11 | 100% Act |
| B | Cmpd 1-1 | Cmpd 1-2 | Cmpd 1-3 | Cmpd 1-4 | Cmpd 1-5 | Cmpd 1-6 | Cmpd 1-7 | Cmpd 1-8 | Cmpd 1-9 | Cmpd 1-10 | Cmpd 1-11 | 100% Act |
| C | Cmpd 2-1 | Cmpd 2-2 | Cmpd 2-3 | Cmpd 2-4 | Cmpd 2-5 | Cmpd 2-6 | Cmpd 2-7 | Cmpd 2-8 | Cmpd 2-9 | Cmpd 2-10 | Cmpd 2-11 | 0% Act |
| D | Cmpd 2-1 | Cmpd 2-2 | Cmpd 2-3 | Cmpd 2-4 | Cmpd 2-5 | Cmpd 2-6 | Cmpd 2-7 | Cmpd 2-8 | Cmpd 2-9 | Cmpd 2-10 | Cmpd 2-11 | 0% Act |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| H | Cmpd 4-1 | ... | ... | ... | ... | ... | ... | ... | ... | ... | Cmpd 4-11 | Bkgd |
| Cmpd 1-1 to 1-11 represent a serial dilution of Compound 1. 100% Act = Vehicle Control. 0% Act = TSA Control. Bkgd = No Enzyme Control. |
3. Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
4.2 Protocol 2: Kinetic Analysis to Determine Mode of Inhibition
This protocol determines if the inhibition is competitive, non-competitive, uncompetitive, or mixed. It requires running multiple reactions where both substrate and inhibitor concentrations are varied. [8][12] 1. Experimental Setup:
-
Set up a matrix of reactions. Use at least four different fixed concentrations of your inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is estimated from the IC₅₀).
-
For each inhibitor concentration, perform a substrate titration curve with at least six different substrate concentrations (e.g., ranging from 0.2x Km to 10x Km).
-
Run the assay as described in Protocol 4.1, measuring the initial reaction velocity (RFU/min) for each condition.
2. Data Analysis:
-
Calculate the initial velocity (v) for each combination of substrate [S] and inhibitor [I].
-
Create a Lineweaver-Burk (double reciprocal) plot by plotting 1/v versus 1/[S] for each inhibitor concentration. [13]3. Analyze the resulting plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases). [13] * Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases). [13] * Uncompetitive Inhibition: Lines are parallel (both Vmax and Km are reduced).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).
-
Caption: Decision logic for determining inhibition type from kinetic data.
References
-
Marks, P. A. (2007). Histone deacetylase inhibitors: molecular mechanisms of action. Semantic Scholar. [Link]
-
Biocompare. (n.d.). HDAC Assay Kits. Biocompare. [Link]
-
Merck. (n.d.). HDAC Activity Assay Kit | 566328. Merck Millipore. [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]
-
Ghare, S., et al. (2014). Sirtuin 6 (SIRT6) Activity Assays. Methods in molecular biology (Clifton, N.J.), 1077, 133–143. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
-
Li, G., & Seto, E. (2016). HDAC-Omics: A Decade of Discovery. Journal of cellular physiology, 231(11), 2356–2364. [Link]
-
Robert, T., et al. (2011). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Molecular medicine (Cambridge, Mass.), 17(5-6), 333–341. [Link]
-
Suraweera, A., et al. (2018). Mechanism of action of HDAC inhibitors. ResearchGate. [Link]
-
Miao, H., et al. (2015). Histone deacetylase activity assay. Methods in molecular biology (Clifton, N.J.), 1288, 95–108. [Link]
-
BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. [Link]
-
Basavaraj, S., & Betzel, C. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 56-60. [Link]
-
Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit (E-BC-F056). Elabscience. [Link]
-
Schiedel, M., et al. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. International Journal of Molecular Sciences, 24(8), 7480. [Link]
-
Wadsäter, M., et al. (2012). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical biochemistry, 429(2), 97–104. [Link]
-
Islam, R., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS journal, 26(5), 97. [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
BPS Bioscience. (n.d.). HDAC class 2a activity Fluorogenic Assay. BPS Bioscience. [Link]
-
Chen, Y. C., et al. (2022). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS omega, 7(26), 22352–22360. [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
-
ResearchGate. (2025). Enzyme Assay Design for High-Throughput Screening. ResearchGate. [Link]
-
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]
-
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
Sciorra, T., et al. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International journal of molecular sciences, 23(9), 5084. [Link]
Sources
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Histone deacetylase inhibitors: molecular mechanisms of action | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-butyramidobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-butyramidobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through the acylation of methyl anthranilate with butyryl chloride. This reaction is a form of the Schotten-Baumann reaction.[1][2][3][4]
Issue 1: Low or No Product Yield
Question: I've followed the general procedure for the acylation of methyl anthranilate, but I'm observing a very low yield of this compound. What are the potential causes and how can I improve the outcome?
Answer: A low yield in this amide synthesis can stem from several factors, ranging from reactant quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure that both methyl anthranilate and butyryl chloride are of high purity. Butyryl chloride is particularly susceptible to hydrolysis from atmospheric moisture, leading to the formation of butyric acid, which will not participate in the desired reaction. It is advisable to use freshly distilled or newly purchased butyryl chloride.
-
Stoichiometric Ratios: An excess of the acylating agent, butyryl chloride, is often used to ensure complete consumption of the methyl anthranilate. However, a large excess can lead to side reactions. A molar ratio of 1.1 to 1.5 equivalents of butyryl chloride to 1 equivalent of methyl anthranilate is a good starting point.
-
-
Reaction Conditions:
-
Inadequate Base: The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[4] This acid will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. Therefore, the presence of a suitable base is crucial to neutralize the HCl as it is formed.[1][]
-
Choice of Base: Common choices include tertiary amines like triethylamine or pyridine, or an aqueous solution of a base like sodium hydroxide or sodium carbonate.[1][2][] For laboratory-scale synthesis, pyridine or triethylamine are often preferred as they can also act as the solvent.
-
Amount of Base: At least one equivalent of the base is required to neutralize the generated HCl. Often, a slight excess (1.1 to 1.2 equivalents) is used to ensure the reaction medium remains basic.
-
-
Temperature Control: The reaction between acyl chlorides and amines is typically exothermic.[] Running the reaction at a reduced temperature (e.g., 0-5 °C) during the addition of butyryl chloride can help to control the reaction rate and minimize the formation of side products. After the initial addition, the reaction can be allowed to warm to room temperature.
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.[1] The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Issue 2: Presence of Multiple Products in the Final Mixture
Question: My reaction mixture shows multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating the presence of side products. What are these impurities and how can I prevent their formation?
Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Common Side Products and Their Prevention:
-
N,N-Diacylation: Although less common with secondary anilines, it's possible for the initially formed amide to be further acylated, especially if a large excess of butyryl chloride and a strong base are used. To avoid this, use a controlled amount of butyryl chloride and add it slowly to the reaction mixture.
-
Hydrolysis of Butyryl Chloride: If there is moisture in the reactants or solvent, butyryl chloride will hydrolyze to butyric acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Unreacted Starting Material: The presence of unreacted methyl anthranilate is often due to insufficient butyryl chloride or inadequate reaction time. Monitor the reaction progress using TLC to ensure the complete consumption of the starting amine.
-
-
Workflow for Minimizing Side Products:
Caption: Optimized workflow to minimize side product formation.
Issue 3: Difficulty in Product Purification
Question: I'm struggling to isolate pure this compound from the reaction mixture. What purification techniques are most effective?
Answer: The choice of purification method depends on the nature of the impurities.
-
Initial Work-up:
-
Quenching: After the reaction is complete, the mixture is typically quenched by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and base.
-
Extraction: The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with dilute acid (e.g., 1M HCl) to remove any unreacted amine and pyridine/triethylamine, followed by a wash with a dilute base (e.g., 5% sodium bicarbonate solution) to remove any butyric acid, and finally with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
-
Final Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high purity. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.
-
Column Chromatography: For oily products or mixtures that are difficult to crystallize, silica gel column chromatography is the preferred method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to separate the product from less polar and more polar impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of this compound?
A1: The base plays a critical role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between methyl anthranilate and butyryl chloride.[4] Without a base, the HCl would react with the starting amine (methyl anthranilate) to form its ammonium salt. This salt is no longer nucleophilic and cannot react with the butyryl chloride, effectively stopping the desired reaction.[6] Therefore, at least one equivalent of a base is required to drive the reaction to completion.[1][4]
Q2: Can I use butyric anhydride instead of butyryl chloride?
A2: Yes, butyric anhydride can be used as an alternative acylating agent. The reaction with an anhydride is generally less vigorous than with an acyl chloride.[] However, the reaction may require heating to proceed at a reasonable rate. The byproduct of this reaction is butyric acid, which also needs to be neutralized by a base to drive the reaction forward.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (methyl anthranilate). The plate is then developed in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are the expected spectral data for this compound?
A4: While specific spectral data can vary slightly depending on the solvent and instrument used, the following are typical characteristics:
-
¹H NMR: You would expect to see signals corresponding to the aromatic protons, the NH proton of the amide, the methyl ester protons, and the protons of the butyryl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene next to the carbonyl).
-
¹³C NMR: Signals for the carbonyl carbons of the ester and amide, the aromatic carbons, the methyl ester carbon, and the carbons of the butyryl group would be expected.
-
IR Spectroscopy: Characteristic peaks would include a strong C=O stretching frequency for the ester and the amide (typically in the range of 1650-1750 cm⁻¹), and an N-H stretching frequency for the amide (around 3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₅NO₃, MW = 221.25 g/mol ) should be observed.[7]
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Methyl anthranilate
-
Butyryl chloride
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve methyl anthranilate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add butyryl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add deionized water dropwise until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
IV. Data Summary
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio | 1 : 1.1 : 1.2 (Amine : Acyl Chloride : Base) | A slight excess of acyl chloride and base is recommended. |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition at low temperature is crucial. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Typical Yield | 75 - 95% | Highly dependent on reaction conditions and purity of reagents. |
| Melting Point | 71 °C[7] | For pure this compound. |
V. References
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. Retrieved from [Link]
-
Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chembk.com [chembk.com]
Common impurities in the synthesis of Methyl 2-butyramidobenzoate and their removal
Welcome to the technical support guide for the synthesis and purification of Methyl 2-butyramidobenzoate. This document is designed for researchers, medicinal chemists, and process development professionals who require a high degree of purity for their downstream applications. We will move beyond simple procedural outlines to explore the chemical rationale behind common issues, providing you with the expert insights needed to troubleshoot and optimize your synthesis.
Section 1: The Synthetic Pathway - An Overview
The synthesis of this compound is typically achieved via the N-acylation of methyl 2-aminobenzoate (methyl anthranilate). This reaction involves the formation of an amide bond between the primary amine of methyl anthranilate and an activated butyryl group, commonly from butyryl chloride or butyric anhydride. A non-nucleophilic base, such as triethylamine or pyridine, is often used to scavenge the HCl byproduct when using an acyl chloride.
Caption: General N-acylation pathway for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis and purification process in a practical question-and-answer format.
Question 1: My crude product is an oil or a low-melting solid, but the literature reports a crystalline solid. What's wrong?
Answer: This is a classic sign of significant impurities depressing the melting point. The most likely culprits are unreacted starting materials or residual solvent.
-
Unreacted Methyl Anthranilate: This starting material is a liquid or low-melting solid (m.p. 24 °C) and can prevent your product from crystallizing effectively.[1] Its presence suggests an incomplete reaction.
-
Causality: Insufficient acylating agent, reaction temperature was too low, or reaction time was too short.
-
Solution: Ensure you use a slight excess (1.05-1.1 equivalents) of butyryl chloride. Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
-
Residual Butyric Acid: If using butyric anhydride, or if your butyryl chloride has hydrolyzed, the resulting butyric acid (a liquid) will contaminate the product.
-
Solution: This acidic impurity can be easily removed with a basic aqueous wash during the workup procedure (see Section 4.2).
-
-
Trapped Solvent: Ensure your product is thoroughly dried under vacuum, especially if using higher-boiling point solvents for recrystallization.
Question 2: My TLC plate shows three spots after the reaction. How do I identify them and get rid of the impurities?
Answer: A multi-spot TLC is a common scenario. Let's break down the likely identities based on polarity:
-
Highest Rf Spot (Least Polar): This is often unreacted methyl anthranilate, which is less polar than the amide product.
-
Middle Rf Spot: This should be your desired product, this compound.
-
Lowest Rf Spot (Most Polar / Baseline): This is typically a highly polar impurity. The most probable candidate is 2-butyramidobenzoic acid , which arises from the hydrolysis of the methyl ester group on your product during the workup.[2][3] Another possibility is butyric acid if it wasn't fully removed.
Troubleshooting Strategy:
-
Removal of Methyl Anthranilate (High Rf): An acidic wash (e.g., 1M HCl) during the workup will protonate the basic amine of the unreacted starting material, pulling it into the aqueous layer.
-
Removal of 2-butyramidobenzoic acid (Low Rf): A basic wash (e.g., 5% NaHCO3 or Na2CO3 solution) will deprotonate the carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer.[4]
-
Final Purification: After the aqueous washes, recrystallization is essential to remove trace impurities and obtain a highly pure, crystalline product.[5][6]
Question 3: My final yield is very low after the aqueous wash and recrystallization. Where is my product going?
Answer: Significant product loss often points to one of two issues: inadvertent hydrolysis or poor choice of recrystallization solvent.
-
Product Hydrolysis: The methyl ester of your product can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions, especially if heat is applied.[7][8][9] This hydrolyzed product is then removed during the subsequent basic or acidic wash, leading to a lower yield of the desired ester.
-
Expert Tip: Always perform aqueous washes at room temperature or below. Use milder bases like sodium bicarbonate instead of sodium hydroxide for washing, as NaOH can more readily catalyze ester hydrolysis.[7]
-
-
Recrystallization Solvent Choice: If your product is too soluble in the chosen recrystallization solvent even at low temperatures, your recovery will be poor.[10]
-
Solution: The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold. You may need to screen several solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.
-
Section 3: Summary of Potential Impurities
This table provides a quick reference for identifying and addressing the common impurities in this synthesis.
| Impurity Name | Structure | Molecular Wt. ( g/mol ) | Typical Source | Identification & Removal Strategy |
| Methyl Anthranilate | C₈H₉NO₂ | 151.16 | Unreacted starting material | TLC: Less polar than product. Removal: Wash with dilute acid (e.g., 1M HCl). |
| Butyric Acid | C₄H₈O₂ | 88.11 | Hydrolysis of acylating agent | Character: Pungent odor. Removal: Wash with dilute base (e.g., 5% NaHCO₃). |
| 2-Butyramidobenzoic Acid | C₁₁H₁₃NO₃ | 207.23 | Hydrolysis of product's methyl ester | TLC: More polar than product (lower Rf). Removal: Wash with dilute base (e.g., 5% NaHCO₃). |
| Triethylamine HCl | C₆H₁₆ClN | 137.65 | Byproduct of reaction with base | Character: Water-soluble salt. Removal: Removed during aqueous washes. |
Section 4: Validated Experimental Protocols
These protocols are designed to be self-validating by incorporating steps that actively address the formation and removal of the impurities discussed above.
Protocol 4.1: Synthesis of this compound
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl anthranilate (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add triethylamine (1.1 eq) to the solution and cool the flask in an ice bath (0 °C).
-
Slowly add butyryl chloride (1.05 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the methyl anthranilate spot by TLC.
Protocol 4.2: Workup and Purification
Causality Note: This sequence of washes is critical for systematically removing basic, acidic, and salt impurities before final purification.
-
Dilute the reaction mixture with the reaction solvent (e.g., Ethyl Acetate).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (2x): To remove triethylamine and any unreacted methyl anthranilate.
-
5% NaHCO₃ solution (2x): To remove any butyric acid and the potential 2-butyramidobenzoic acid side product.
-
Brine (1x): To break any emulsions and begin the drying process.
-
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude solid product.
Protocol 4.3: Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) until the solid just dissolves.[11]
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Section 5: Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing and solving common issues during the purification process.
Caption: A logical workflow for troubleshooting product purification.
References
-
Preparation of Methyl Benzoate. (n.d.). Department of Chemistry, University of Texas. Retrieved from a course material PDF, which outlines the use of sodium carbonate for removing acidic impurities like unreacted benzoic acid. 4
-
CN104844469A - Clean production technology of methyl anthranilate. (2015). Google Patents. This patent describes methods for preparing methyl anthranilate, the starting material for the title compound.
-
Lama, B., & Douglas, C. J. (2012). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Anilide and Enamide C–H Bonds. Organic Letters, 14(11), 2732–2735. This paper discusses N-acylation reactions, which are mechanistically similar to the synthesis described.
-
ANTHRANILATE DERIVATIVES. (2005). JECFA. This document notes the relative resistance of the amide bond to hydrolysis compared to the ester bond in related structures.
-
Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. This procedure details the use of methyl alcohol for washing and recrystallization of a related benzoate ester.
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine. Provides a foundational understanding of purification techniques. 5
-
What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Explains the mechanism of base-catalyzed ester hydrolysis.
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange. Discusses mechanisms of ester hydrolysis, relevant to potential side reactions.
-
Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages. Provides an example protocol for the hydrolysis of a methyl benzoate derivative.
-
Recrystallization - Part 2. (n.d.). University of Massachusetts. Details practical considerations for selecting recrystallization solvents. 10
-
Methyl anthranilate. (n.d.). Wikipedia. Provides physical properties of the starting material.
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange. Discusses solvent choice for recrystallizing a related compound.
-
Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry. Outlines the principles of recrystallization for related aromatic acids.
-
Can methyl benzoate be hydrolyzed? (2021). Quora. Discusses the conditions for ester hydrolysis.
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- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Investigating the Degradation Pathways of Methyl 2-butyramidobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-butyramidobenzoate. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental investigations into the degradation pathways of this molecule. As direct degradation studies on this compound are not extensively published, this document leverages established principles of forced degradation from authoritative guidelines and analogous chemical structures to provide a robust framework for your investigations.[1][2]
I. Understanding the Stability of this compound: A Proactive Approach
This compound possesses two key functional groups susceptible to degradation: an amide and a methyl ester. The aromatic ring may also be subject to oxidative and photolytic degradation. A systematic forced degradation study is the most effective way to identify potential degradants, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[1][2] Such studies are a regulatory expectation and a scientific necessity for developing stable pharmaceutical formulations.[1]
II. Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: This is the most likely degradation route and can occur at both the amide and ester linkages.
-
Oxidation: The aromatic ring and the benzylic position are susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light can induce degradation, possibly leading to the formation of radical species and subsequent reaction products. Studies on similar molecules like methyl 2-aminobenzoate have shown photodegradation occurs under UV irradiation.[6][7]
-
Thermal Degradation: High temperatures can provide the energy needed to initiate degradation, often accelerating hydrolysis and oxidation reactions.[8][9]
Q2: Why am I not observing any degradation under my initial stress conditions (e.g., 0.1 N HCl at 40°C)?
A2: It's not uncommon for a molecule to exhibit stability under mild stress conditions. To induce degradation (typically aiming for 5-20% degradation), you may need to increase the severity of the stressor.[10] Consider the following adjustments:
-
Increase Temperature: Elevate the temperature in increments (e.g., to 60°C, 80°C, or reflux).
-
Increase Stressor Concentration: Use a higher concentration of acid or base (e.g., 1 N HCl or 1 N NaOH).
-
Extend Exposure Duration: Increase the time the sample is exposed to the stress condition.
-
Modify the Solvent System: The addition of a co-solvent can sometimes alter solubility and reaction kinetics.
Q3: My chromatogram shows several small, poorly resolved peaks after stress testing. How can I improve my analytical method?
A3: This is a common challenge in method development for stability-indicating assays. To improve the resolution of your degradant peaks:
-
Optimize the Mobile Phase Gradient: If using gradient elution, make the gradient shallower around the elution times of the peaks of interest. This allows more time for separation.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of your separation.
-
Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of your analyte and degradants, which can significantly impact their retention and resolution.
-
Consider a Different Column Chemistry: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.
III. Troubleshooting Guide: Common Experimental Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed | Insufficient stress applied. | Incrementally increase temperature, stressor concentration, and/or exposure time.[10] |
| Complete degradation of the parent compound | Stress conditions are too harsh. | Reduce temperature, stressor concentration, and/or exposure time. |
| Poor resolution between the parent peak and a degradant peak | Suboptimal chromatographic conditions. | Modify the mobile phase gradient, change the organic modifier, adjust the pH, or try a different column. |
| Appearance of extraneous peaks in the control sample | Contamination of the sample or mobile phase; degradation of the sample under storage conditions. | Use high-purity solvents and reagents. Ensure control samples are stored under conditions that prevent degradation (e.g., refrigeration, protection from light). |
| Mass imbalance (sum of parent and degradants is not close to 100%) | Some degradants are not being detected (e.g., lack a chromophore), or are co-eluting. | Use a mass spectrometer (LC-MS) to search for non-chromophoric degradants. Re-evaluate the chromatographic method for co-elution. |
IV. Experimental Protocols: A Framework for Forced Degradation Studies
These protocols are designed as a starting point. The specific concentrations, temperatures, and durations should be adjusted based on the observed stability of this compound. The goal is to achieve 5-20% degradation.[10]
A. General Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For each stress condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the reaction solvent (without the stressor) and store it under ambient or refrigerated conditions, protected from light.
B. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Mix the stock solution with 1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 1 N NaOH.
-
Maintain the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 N HCl, and dilute with the mobile phase.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with water.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
C. Oxidative Degradation
-
Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
Mix the stock solution with the 3% H₂O₂ solution.
-
Maintain the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
D. Photolytic Degradation
-
Expose a solution of the drug substance (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Simultaneously, keep a control sample protected from light under the same temperature conditions.[10]
-
Analyze both the exposed and control samples at appropriate time points.
E. Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at 105°C for 48 hours.
-
Also, prepare a solution of the drug substance (e.g., 1 mg/mL in the mobile phase) and heat at 80°C for 48 hours.
-
Analyze the samples at appropriate time points and compare them against a sample stored at refrigerated conditions.[10]
V. Visualizing Potential Degradation Pathways and Workflows
A. Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
B. Forced Degradation Experimental Workflow
Caption: General workflow for conducting forced degradation studies.
VI. Data Summary (Hypothetical)
The following table provides an example of how to summarize the results from a forced degradation study.
| Stress Condition | Duration (hours) | % Degradation of Parent | Number of Degradants Detected | Major Degradant Peak Area (%) |
| 1 N HCl, 60°C | 24 | 15.2 | 2 | 12.8 (retention time: 4.5 min) |
| 1 N NaOH, RT | 24 | 18.9 | 2 | 16.5 (retention time: 5.2 min) |
| Water, 60°C | 24 | < 1 | 0 | - |
| 3% H₂O₂, RT | 24 | 8.5 | 3 | 5.1 (retention time: 6.1 min) |
| Light Exposure | - | 5.3 | 1 | 4.9 (retention time: 7.3 min) |
| Heat (80°C, solution) | 48 | 11.7 | 2 | 9.8 (retention time: 4.5 min) |
This technical support guide provides a comprehensive framework for investigating the degradation pathways of this compound. By systematically applying the principles of forced degradation and utilizing robust analytical techniques, researchers can gain valuable insights into the stability of this molecule, which is crucial for successful drug development.
VII. References
-
ResearchGate. (n.d.). Results of Forced Degradation Study. Retrieved from [Link]
-
ResearchGate. (2020). Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes. Retrieved from [Link]
-
PubMed. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Retrieved from [Link]
-
PubMed. (1974). Metabolism of benzoate and the methylbenzoates by Pseudomonas putida (arvilla) mt-2: evidence for the existence of a TOL plasmid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Eawag. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Retrieved from [Link]
-
arXiv. (2025). Degradation of methylparaben by anodic oxidation, electro- Fenton, and photoelectro-Fenton using carbon felt-BDD cell. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methylbutyrate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
NetinBag. (n.d.). Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. Retrieved from [Link]
-
PubMed. (1972). The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
SpringerLink. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]
-
PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Anthranilate. Retrieved from [Link]
-
MDPI. (2025). Graphitic Carbon Nitride/CeO 2 Nanocomposite for Photocatalytic Degradation of Methyl Red. Retrieved from [Link]
-
ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-2-butenyl benzoate, CAS Registry Number 5205-11-8. Retrieved from [Link]
-
PubMed. (n.d.). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from
-
ResearchGate. (n.d.). Degradation chromatograms of methylparaben, propylparaben and sodium valproate using (a). Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
PubMed. (2021). Development and validation of an improved 3-methyl-2-benzothiazolinone hydrazone method for quantitative determination of reducing sugar ends in chitooligosaccharides. Retrieved from [Link]
-
ResearchGate. (n.d.). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). Retrieved from [Link]
-
MDPI. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Enzymatic Method for Pectin Methyl Esters Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Retrieved from [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the acylation of methyl anthranilate
Welcome to the Technical Support Center for the acylation of methyl anthranilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of N-acyl methyl anthranilate derivatives.
Introduction to the Acylation of Methyl Anthranilate
The N-acylation of methyl anthranilate is a fundamental transformation in organic synthesis, yielding N-acyl anthranilates that are valuable intermediates in the pharmaceutical and fragrance industries. The reaction involves the formation of an amide bond between the amino group of methyl anthranilate and an acylating agent. While seemingly straightforward, this reaction requires careful control of conditions to achieve high yields and purity, primarily due to the presence of the methyl ester functionality, which is susceptible to hydrolysis.
This guide will explore the critical parameters of this reaction, providing you with the expertise to navigate potential pitfalls and achieve reproducible success.
Core Concepts: The Reaction Mechanism
The acylation of methyl anthranilate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a tetrahedral intermediate, which then collapses to expel a leaving group (chloride or carboxylate), resulting in the formation of the stable amide product.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for methyl anthranilate?
The most frequently used acylating agents are acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride). Acyl chlorides are generally more reactive than anhydrides and often provide higher yields in shorter reaction times. However, they are also more sensitive to moisture and produce corrosive hydrochloric acid as a byproduct, necessitating the use of a base. Acid anhydrides are less reactive but are easier to handle and produce a carboxylic acid byproduct, which is less corrosive than HCl.
Q2: Why is a base necessary for this reaction?
A base is crucial for several reasons. When using an acyl chloride, the reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing the protonation of the starting methyl anthranilate. The resulting ammonium salt is no longer nucleophilic and will not react with the acylating agent. Common bases include tertiary amines like triethylamine (Et₃N) or pyridine, or an aqueous base like sodium hydroxide in a Schotten-Baumann setup.[1][2][3] For acid anhydrides, a base can also be used to accelerate the reaction, although it is not always strictly necessary.
Q3: Can the methyl ester group be hydrolyzed during the reaction?
Yes, this is a critical consideration. The methyl ester is susceptible to saponification (base-catalyzed hydrolysis) to form a carboxylate salt, especially under strong basic conditions and in the presence of water. This is a common side reaction that can significantly reduce the yield of the desired N-acylated product.[4][5] Careful selection of the base and reaction conditions is essential to minimize this unwanted reaction. For instance, using a non-aqueous organic base like pyridine or triethylamine is often preferred over aqueous sodium hydroxide to prevent ester hydrolysis.[1][6]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable solvent system, such as ethyl acetate/hexane (e.g., 30:70 v/v), can be used to separate the starting material (methyl anthranilate), the product (N-acyl methyl anthranilate), and any significant byproducts. The starting material is more polar than the product due to the free amine group, so it will have a lower Rf value. As the reaction progresses, the spot corresponding to the starting material will diminish, and the spot for the product will intensify. It is advisable to run a co-spot (a mixture of the starting material and the reaction mixture) to accurately identify the starting material spot.
Troubleshooting Guide
This section addresses common issues encountered during the acylation of methyl anthranilate in a question-and-answer format, providing explanations and actionable solutions.
| Problem | Potential Cause | Solution |
| Low or No Product Yield | 1. Inactive Nucleophile: The amino group of methyl anthranilate is protonated by acidic impurities or the HCl byproduct. | 1. Add a Stoichiometric Amount of Base: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid generated.[3][6] |
| 2. Hydrolysis of Acylating Agent: The acyl chloride or anhydride has been deactivated by moisture. | 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Use freshly opened or properly stored acylating agents. | |
| 3. Insufficient Reaction Temperature: The activation energy for the reaction has not been met. | 3. Gentle Heating: If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 40-50 °C) and monitor by TLC. Avoid excessive heat, which can promote side reactions. | |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: Insufficient reaction time or stoichiometry of the acylating agent. | 1. Increase Reaction Time and/or Acylating Agent: Continue to monitor the reaction by TLC until the starting material is consumed. A slight excess (1.1-1.2 equivalents) of the acylating agent can be used to drive the reaction to completion. |
| 2. Inefficient Work-up: Residual starting material is carried through the purification. | 2. Acidic Wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the unreacted methyl anthranilate, forming a water-soluble salt that will be removed in the aqueous layer.[7] | |
| Presence of an Acidic Byproduct (Carboxylic Acid) | 1. Hydrolysis of the Methyl Ester: The use of a strong aqueous base (e.g., NaOH) has caused saponification of the ester. | 1. Use a Non-Aqueous Base: Employ an organic base like pyridine or triethylamine in an anhydrous organic solvent.[6] If an aqueous base is necessary (Schotten-Baumann), use it at low temperatures and add it slowly to minimize contact time with the ester. |
| 2. Hydrolysis of Excess Acylating Agent: During the aqueous work-up, unreacted acyl chloride or anhydride is hydrolyzed. | 2. Basic Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct as its water-soluble salt. Be cautious, as this can also promote ester hydrolysis if not done carefully. | |
| Difficulty in Product Purification | 1. Co-elution on Silica Gel: The product and starting material have similar polarities, making chromatographic separation challenging. | 1. Optimize TLC Solvent System: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane, or trying dichloromethane/methanol) to achieve better separation on TLC before attempting column chromatography. |
| 2. Product is an Oil: The product does not crystallize easily. | 2. Alternative Purification: If recrystallization is not feasible, consider purification by column chromatography or vacuum distillation if the product is thermally stable. |
Visualizing the Troubleshooting Process
Caption: Troubleshooting Decision Tree for the Acylation of Methyl Anthranilate.
Experimental Protocols
Protocol 1: Acetylation of Methyl Anthranilate using Acetic Anhydride
This protocol is a general guideline and may require optimization based on the specific substrate and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl anthranilate (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane, approx. 5-10 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 eq.) followed by the dropwise addition of acetic anhydride (1.1 eq.) at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-acetyl methyl anthranilate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Acylation of Methyl Anthranilate using Acetyl Chloride (Schotten-Baumann Conditions)
This protocol utilizes a two-phase system and should be performed with vigorous stirring.
-
Reaction Setup: In a flask, dissolve methyl anthranilate (1.0 eq.) in an organic solvent such as dichloromethane or diethyl ether.
-
Addition of Reagents: To this solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq.). Cool the vigorously stirred mixture in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Visualizing the General Acylation Workflow
Caption: General workflow for the N-acylation of methyl anthranilate.
References
-
Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (n.d.). 5-(1-HYDROXYETHYLIDENE)-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE. Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness.org. (2015, April 24). anthranilic acid acetylation in various conditions. Retrieved from [Link]
- CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.).
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
- Gholami, P., et al. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions, 81, 139-144.
-
PrepChem.com. (n.d.). Preparation of methyl anthranilate. Retrieved from [Link]
-
Reddit. (2023, May 13). Methyl anthranilate and solid? Retrieved from [Link]
-
YouTube. (2022, October 22). Anthranilic Acid from Methyl Anthranilate , one minute video. Retrieved from [Link]
- Google Patents. (n.d.). EP0190667B1 - Process for the preparation of methyl n-methylanthranilate.
- Google Patents. (n.d.). CN101948400A - Preparation method of methyl anthranilate.
-
Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). Methyl n-acetylanthranilate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. Retrieved from [Link]
-
ResearchGate. (2019, September 17). How methyl anthranilate can be separated from reaction mixture? Retrieved from [Link]
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Reddit. (2023, July 21). Why are my ester hydrolysis not working. Retrieved from [Link]
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MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]
-
The Good Scents Company. (n.d.). acetyl methyl anthranilate, 2719-08-6. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Solubility of Methyl 2-butyramidobenzoate in Aqueous Buffers
Prepared by: Senior Application Scientist, Formulations Division
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-butyramidobenzoate. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and solving these issues, moving from basic checks to advanced solubilization strategies.
Section 1: Understanding the Molecule - Physicochemical Properties and Solubility Prediction
Before troubleshooting, it is critical to understand the inherent properties of this compound. Its chemical structure dictates its behavior in aqueous media.
Based on its structure—a benzoate ester with a butyramido substituent—the molecule possesses significant hydrophobic regions (the benzene ring and the butyl chain), which predict poor water solubility. While the amide and ester groups offer some polarity, they are insufficient to overcome the lipophilic nature of the compound.
| Property | Value / Prediction | Implication for Aqueous Solubility |
| Molecular Formula | C₁₂H₁₅NO₃[1] | - |
| Molar Mass | 221.25 g/mol [1] | Larger molecules can be more difficult to solvate.[2] |
| Melting Point | 71 °C[1] | Indicates a stable crystalline lattice that requires energy to disrupt. |
| Predicted pKa | 14.51 ± 0.70[1] | The amide proton is extremely weakly acidic. The compound will be neutral and non-ionizable across the entire biologically relevant pH range (1-12). |
Key Insight: The high predicted pKa is the most critical parameter for troubleshooting. It tells us that pH adjustment will not be an effective strategy to increase the solubility of this compound.[3][4] The compound does not have an ionizable group that can be protonated or deprotonated in typical buffer systems to form a more soluble salt.[5][6] Therefore, efforts should be focused on other formulation strategies.
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems and misconceptions.
Q1: I've added this compound powder directly to my aqueous buffer, but it won't dissolve. What are the first things I should check?
A1: Direct dissolution of a hydrophobic compound in a buffer is often challenging. Before moving to complex methods, verify these fundamentals:
-
Compound and Buffer Integrity: Confirm the identity and purity of your compound. Ensure your buffer was prepared correctly; common errors include using incorrect salt hydrates (e.g., monohydrate vs. anhydrous) or microbial contamination, which can alter the buffer's properties.[7][8]
-
Physical Agitation: Ensure you are providing enough energy to break up the solid particles. Vortex the suspension vigorously. Use of a sonicating water bath for 5-15 minutes can help break apart solid aggregates and increase the surface area for dissolution.[2]
-
Gentle Warming: Gently warming the solution to 30-40°C can sometimes increase solubility. However, do not overheat, as this can cause degradation. Be aware that the compound may precipitate again upon cooling to room temperature.
-
Equilibration Time: Ensure you have allowed sufficient time for the solution to reach equilibrium. The standard "shake-flask" method for determining equilibrium solubility often requires shaking for 24 hours or more.[9][10]
Q2: Why is preparing a high-concentration stock solution in an organic solvent the recommended first step?
A2: This is the most crucial and standard practice for poorly water-soluble compounds.[11] Dissolving the compound in a small volume of a water-miscible organic solvent in which it is highly soluble ensures the compound is in a monomeric, solvated state. This stock can then be diluted into the final aqueous buffer. This approach is more reproducible and effective than attempting to dissolve the solid directly in the aqueous phase. Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of polar and non-polar substances.[12]
Q3: I prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What does this mean and what should I do?
A3: This is a classic sign that the thermodynamic solubility of your compound in the final buffer has been exceeded. The DMSO keeps it dissolved at a high concentration, but when diluted into the aqueous environment, the compound crashes out of the solution. This is where solubility enhancement strategies become necessary. The workflow below will guide you through the next steps.
Section 3: Advanced Solubilization Strategies
If initial troubleshooting fails, the following excipients can be systematically tested to improve the solubility of this compound. Excipients are substances added to a formulation to improve its stability, solubility, or delivery.[13][14][15]
3.1 Strategy 1: Using Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[16][17] This makes the environment more favorable for hydrophobic compounds like this compound, thereby increasing solubility.[]
| Co-solvent | Typical Starting Concentration (% v/v) | Considerations |
| Ethanol | 1 - 10% | Generally well-tolerated in many biological assays. |
| Propylene Glycol (PG) | 1 - 20% | A common vehicle for parenteral formulations.[] |
| Polyethylene Glycol 400 (PEG 400) | 1 - 20% | Higher viscosity; effective solubilizer.[] |
| Dimethyl Sulfoxide (DMSO) | ≤ 1% (final concentration) | While used for stocks, keep the final concentration low as it can be toxic to cells and interfere with assays. |
Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" non-polar solutes.[]
3.2 Strategy 2: Using Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), self-assemble into micelles.[19] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[20][21][22][23]
| Surfactant | Type | Typical Starting Concentration (% w/v) |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.05 - 0.5% |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2.0% |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1.0% |
Mechanism of Action: The hydrophobic portion of this compound partitions into the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle interacts with the water, keeping the entire complex in solution.[19]
3.3 Strategy 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[24] They can encapsulate a "guest" molecule, like this compound, within this cavity if the guest has appropriate size and geometry. This forms a water-soluble "inclusion complex."[25][26][27][28]
| Cyclodextrin | Typical Starting Concentration (mM) | Considerations |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 100 mM | High water solubility and low toxicity; widely used.[25] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 - 100 mM | Anionic derivative with very high water solubility; excellent for parenteral formulations.[29] |
Mechanism of Action: The non-polar part of the drug molecule is sequestered within the non-polar cyclodextrin cavity, while the polar exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[24]
Section 4: Experimental Workflows and Protocols
4.1 Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues for this compound.
Caption: A decision-making workflow for solubilizing this compound.
4.2 Protocol: Preparation of a Concentrated Stock Solution
-
Weigh out the required amount of this compound (M.W. = 221.25 g/mol ) into a sterile, appropriate-sized glass vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for 1 mL of a 50 mM stock, add 11.06 mg of the compound and add DMSO to a final volume of 1 mL).
-
Cap the vial securely.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
4.3 Protocol: Screening for Optimal Solubilization Conditions
This protocol allows for the systematic testing of different excipients.
-
Prepare Modified Buffers: Prepare a series of your base aqueous buffer, each containing a different solubilizing agent. For example:
-
Buffer A (Control): Base buffer + 1% DMSO (to match final solvent concentration).
-
Buffer B (Co-solvent): Base buffer + 10% PEG 400.
-
Buffer C (Surfactant): Base buffer + 0.5% (w/v) Polysorbate 80.
-
Buffer D (Cyclodextrin): Base buffer + 50 mM HP-β-CD.
-
-
Dispense Buffers: Aliquot 990 µL of each modified buffer into separate, clearly labeled microcentrifuge tubes.
-
Add Compound Stock: Add 10 µL of your concentrated DMSO stock solution (e.g., 50 mM) to each tube. This represents a 1:100 dilution. (Final concentration in this example would be 500 µM with 1% DMSO).
-
Equilibrate: Vortex each tube for 30 seconds. Incubate at room temperature for 1-2 hours to allow the system to equilibrate.[30]
-
Assess Solubility:
-
Visual Inspection: Visually check each tube for any signs of precipitation (cloudiness, film, or solid particles).
-
Nephelometry/Turbidimetry: For a quantitative assessment, measure the light scattering or turbidity of each solution.[31] A higher signal indicates more undissolved material.
-
Filtration & HPLC (Gold Standard): For a definitive measurement, filter the solutions through a 0.22 µm filter to remove any precipitate.[12] Analyze the concentration of the compound in the filtrate using a validated HPLC method. The condition that yields the highest concentration in the filtrate is the most effective.
-
Section 5: Summary and Best Practices
-
Always Start with an Organic Stock: Due to its hydrophobic nature, always prepare a concentrated stock of this compound in an organic solvent like DMSO before diluting into aqueous buffers.
-
pH Adjustment is Ineffective: The compound's high pKa means it is non-ionizable in standard buffers, rendering pH modification useless as a solubility enhancement strategy.
-
Systematically Screen Excipients: If the compound precipitates upon dilution, test co-solvents, surfactants, and cyclodextrins in a logical, controlled manner to find an effective formulation.
-
Validate Your Formulation: The chosen solubilization method must be compatible with your downstream application. Always run appropriate vehicle controls (e.g., buffer with the co-solvent but without the compound) in your biological assays to ensure the excipients themselves do not cause unintended effects.
References
- Vertex AI Search. (n.d.). Excipients for Parenterals. Retrieved January 15, 2026.
- Mocanu, A.-M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Jadhav, J., et al. (2022).
- Wikipedia. (n.d.). Cosolvent. Retrieved January 15, 2026.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Source name not available].
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). [Source name not available].
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Solubilization by surfactants: Significance and symbolism. (2025). [Source name not available].
- Fenyvesi, F., et al. (n.d.).
- Excipients' Attributes Crucial for Parenteral Prepar
- Full article: Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. (n.d.). [Source name not available].
- Hyda, Y. (2024).
- pH Adjustment and Co-Solvent Optimiz
- Cyclodextrins in Drug Formulation and Delivery. (2018). Pharma Excipients.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). [Source name not available].
- Emerging Excipients in Parenteral Medications. (n.d.). [Source name not available].
- Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers. (n.d.). Benchchem.
- How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. (2024). [Source name not available].
- Methyl 2-butyraMidobenzo
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
- CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. (n.d.).
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare.
- Savla, S. (2014). (Open Access)
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- 17.5: Solubility and pH. (2023). Chemistry LibreTexts.
- Kondovych, S. (2022). Compound solubility measurements for early drug discovery.
- pH and Solubility. (n.d.). AP Chem | Fiveable.
- Summary of solubility measurement protocols of each company before harmonization. (n.d.). [Source name not available].
- High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific.
- Dissolution Method Troubleshooting: An Industry Perspective. (2022). [Source name not available].
- Dissolution Method Troubleshooting. (2022). [Source name not available].
- Methyl 2-butyramido-5-iodobenzo
- My PBS buffer won't dissolve. (n.d.). ECHEMI.
- Fritschka, E., et al. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts.
- Methyl 2-(methylamino)
- How Does pH Affect Solubility?. (2020). YouTube.
- Methyl 2-butyramidobenzo
- This compound. (n.d.). [Source name not available].
- 18.7: Solubility and pH. (2023). Chemistry LibreTexts.
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How to prevent the hydrolysis of Methyl 2-butyramidobenzoate during experiments
A Guide for Researchers on Preventing Hydrolytic Degradation During Experiments
Welcome to the technical support guide for Methyl 2-butyramidobenzoate. As Senior Application Scientists, we understand the critical importance of sample integrity for obtaining reliable and reproducible experimental data. This compound, with its dual ester and amide functionalities, presents a unique stability challenge. This guide provides in-depth, evidence-based answers and protocols to help you navigate these challenges, ensuring the stability of your compound from storage to final analysis.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions regarding the stability of this compound.
Q1: What is this compound, and why is it susceptible to hydrolysis?
This compound is a chemical compound featuring two functional groups prone to hydrolysis: a methyl ester and a butyramide group attached to a benzoate core. Hydrolysis is a chemical reaction where water cleaves one or more bonds. In this molecule, both the ester and amide linkages can be attacked by water, especially in the presence of acid or base catalysts, leading to molecular degradation.[1][2]
Caption: Primary hydrolysis pathways for this compound.
Q3: Which functional group is more stable against hydrolysis: the ester or the amide?
The amide bond is significantly more stable and less susceptible to hydrolysis than the ester bond. [3][4]This increased stability is due to the greater resonance delocalization of the nitrogen lone pair into the carbonyl group compared to the oxygen lone pair in the ester. This delocalization gives the C-N bond partial double-bond character, making the carbonyl carbon less electrophilic and the bond harder to break. [3]Consequently, under mild experimental conditions, you are more likely to observe ester hydrolysis as the primary degradation pathway.
Q4: How does pH dramatically affect the stability of this compound?
The rate of hydrolysis for both esters and amides is highly dependent on pH, with the reaction being slowest near neutral pH and accelerating under both acidic and basic conditions. [1][2]
-
Acidic Conditions (pH < 6): Acid catalysis protonates the carbonyl oxygen of the ester and amide groups. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. [5][6]Acid-catalyzed ester hydrolysis is a reversible reaction. [7]* Neutral Conditions (pH 6.0 - 7.5): This is generally the range of maximum stability, as the concentrations of H⁺ and OH⁻ ions, the catalysts for hydrolysis, are at their minimum.
-
Basic Conditions (pH > 7.5): Base-catalyzed hydrolysis, also known as saponification for esters, involves direct nucleophilic attack by the highly reactive hydroxide ion (OH⁻) on the carbonyl carbon. [1]This process is irreversible and typically faster than acid-catalyzed hydrolysis. [8]
Caption: Table 1: Conceptual pH-Rate Profile for Hydrolysis.pH Range Catalyst Relative Rate of Hydrolysis Key Considerations < 6.0 H⁺ (Specific Acid Catalysis) Moderate to High Reversible for esters; harsh conditions needed for amides. 6.0 - 7.5 Water (Uncatalyzed) Minimal Optimal range for stability. > 7.5 OH⁻ (Base Catalysis) High to Very High Irreversible; esters are particularly sensitive (saponification). [8]
Q5: What is the impact of temperature on the rate of hydrolysis?
Hydrolysis rates increase significantly with rising temperature. [9]This relationship is described by the Arrhenius equation, where a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus accelerating the reaction. [10]For every 10°C increase in temperature, the reaction rate can approximately double.
Recommendation: Always perform experimental steps in aqueous solutions at low temperatures (e.g., 0-4°C, on an ice bath) whenever possible to minimize degradation. [11]
Q6: How does my choice of solvent affect the stability of this compound?
Solvent choice is a critical factor in preventing hydrolysis.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and nucleophiles, directly participating in and facilitating hydrolysis. Water is the reactant in hydrolysis, so its presence should be minimized.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar enough to dissolve many compounds but lack acidic protons. [12]They do not donate protons to facilitate hydrolysis and are not nucleophilic. They are the preferred choice for dissolving and storing stock solutions of hydrolytically sensitive compounds like this compound. [13][14] Recommendation: Prepare stock solutions in a high-quality, dry (anhydrous) polar aprotic solvent such as DMSO or DMF. [15]Add this stock solution to your aqueous experimental buffer at the last possible moment to minimize the compound's contact time with water.
Troubleshooting and Proactive Protocols
Q7: What are the ideal storage conditions for this compound?
-
Solid Form: Store the solid powder in a tightly sealed container in a desiccator at -20°C or lower. Protect from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a dry, polar aprotic solvent (e.g., anhydrous DMSO). [16]Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric condensation. Store these aliquots at -80°C.
Q8: Which buffers should I use for experiments in aqueous media?
The choice of buffer is critical to maintaining a stable pH and avoiding unwanted side reactions.
-
Recommended pH: Aim for a pH range of 6.0 to 7.5 for maximum stability.
-
Avoid Amine Buffers: Do NOT use buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These amines are nucleophilic and can react directly with the ester group, competing with your intended reaction and degrading your compound. [15]* Recommended Buffers: Use non-nucleophilic buffers. Phosphate, HEPES, and MES are excellent choices.
| Buffer | pKa (at 25°C) | Useful pH Range | Comments |
| MES | 6.15 | 5.5 - 6.7 | Good choice for slightly acidic conditions. |
| Phosphate (PBS) | 7.20 (for pKa2) | 6.0 - 7.5 | Widely used, but check for compatibility with other reagents. |
| HEPES | 7.55 | 6.8 - 8.2 | Excellent buffering capacity in the physiological range. |
| Caption: Table 2: Recommended Buffer Systems to Minimize Hydrolysis. |
Q9: How can I design my experimental workflow to minimize degradation?
Minimizing the compound's exposure time to destabilizing conditions is paramount. Follow a "just-in-time" approach.
Caption: Recommended experimental workflow to minimize hydrolytic degradation.
Q10: How can I analytically monitor the stability of my compound?
Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound. [17][18]
-
Method: Develop a gradient method that can separate the parent compound from its more polar hydrolysis products.
-
Detection: The parent compound and its primary degradation products (2-butyramidobenzoic acid and methyl 2-aminobenzoate) are all UV-active.
-
Procedure:
-
Inject a standard of the pure compound to determine its retention time.
-
Incubate the compound in your experimental buffer for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Inject samples from each time point onto the HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new, typically earlier-eluting peaks corresponding to the more polar hydrolysis products. [19]
-
Detailed Experimental Protocols
Protocol 1: Preparation of a Working Solution
This protocol details the preparation of a 10 µM working solution in a phosphate buffer, minimizing hydrolysis.
-
Buffer Preparation: Prepare 100 mL of a 50 mM sodium phosphate buffer and adjust the pH to 7.0. Pre-chill the buffer to 4°C in an ice bath.
-
Stock Solution: Remove a single-use 100 µL aliquot of 10 mM this compound in anhydrous DMSO from the -80°C freezer. Allow it to thaw completely at room temperature.
-
Serial Dilution (Intermediate): In a microcentrifuge tube, add 10 µL of the 10 mM stock solution to 990 µL of anhydrous DMSO to create a 100 µM intermediate stock. Vortex briefly.
-
Final Working Solution: To the pre-chilled 50 mM phosphate buffer (pH 7.0), add the appropriate volume of the 100 µM intermediate stock to reach your final desired concentration. For a 10 µM solution in 1 mL, add 100 µL of the 100 µM stock to 900 µL of cold buffer.
-
Immediate Use: Vortex the final working solution gently and use it immediately in your experiment. Do not store the aqueous working solution.
References
-
TutorChase. (n.d.). How do esters undergo hydrolysis? Retrieved from [Link]
-
Fiveable. (n.d.). Hydrolysis of Amides Definition. Retrieved from [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
African Journal of Biomedical Research. (n.d.). Temperature-Dependent Reaction Kinetics Of Organic Compounds In Aqueous Solution. Retrieved from [Link]
-
Grokipedia. (2026, January 7). Ester hydrolysis. Retrieved from [Link]
-
Savage, P. E., et al. (2008, February 6). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Penn State. Retrieved from [Link]
-
PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Retrieved from [Link]
-
Hopax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]
-
Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]
-
Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
MDPI. (n.d.). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols.... Retrieved from [Link]
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Paczkowska, M., et al. (2021). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. MDPI. Retrieved from [Link]
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Byrne, F. P., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. Retrieved from [Link]
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ResearchGate. (2021). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Retrieved from [Link]
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Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]
-
Al-Akayleh, F., et al. (n.d.). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. NIH. Retrieved from [Link]
- Google Patents. (n.d.). EP4327804B1 - Methods for producing stable therapeutic formulations in aprotic polar solvents.
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Hille, B., Courtney, K., & Dum, R. (n.d.). The pH-dependent rate of action of local anesthetics on the node of Ranvier. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
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Technical Support Center: Long-Term Storage and Stability of Methyl 2-butyramidobenzoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 2-butyramidobenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. We will address common questions, provide troubleshooting for stability-related issues, and offer validated protocols for storage and analysis.
Section 1: Understanding the Stability Profile of this compound (FAQs)
This section addresses the fundamental chemical characteristics of this compound that influence its stability.
Q1: What are the primary chemical liabilities of the this compound structure?
This compound possesses two key functional groups that are susceptible to chemical degradation: a methyl ester and a secondary amide.[1][2] The reactivity of these groups dictates the compound's stability profile. While amides are generally stable, both functional groups can undergo hydrolysis, particularly under forcing conditions.[1][3] The ester group is typically more susceptible to hydrolysis than the amide bond.[2][4]
Q2: What are the most likely degradation pathways for this molecule?
The principal degradation pathway is hydrolysis . Depending on the conditions (e.g., pH, temperature, presence of enzymes), one of two hydrolytic cleavage events can occur.
-
Ester Hydrolysis (More Probable): The methyl ester linkage is cleaved, yielding 2-butyramidobenzoic acid and methanol. This is the more common and faster degradation route for molecules containing both ester and amide functionalities.[2][4]
-
Amide Hydrolysis (Less Probable): The amide bond is cleaved, resulting in Methyl anthranilate and butyric acid. This reaction is generally much slower and requires more aggressive conditions, such as heating with strong acid or base for extended periods.[1][5]
These pathways are catalyzed by the presence of water, and the rate is highly dependent on pH and temperature.[6][7]
Q3: What environmental factors are most critical to control for long-term storage?
To maintain the integrity of this compound, five key environmental factors must be meticulously controlled:
-
Temperature: Higher temperatures significantly accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2][7]
-
Humidity (Moisture): Water is a direct reactant in the hydrolysis pathway. Storing the compound in a dry environment is crucial to prevent degradation, even in the solid state.[7][8]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photodegradation, leading to the formation of impurities.[2]
-
pH (for solutions): The rate of hydrolysis for both esters and amides is highly pH-dependent, with rates increasing in both acidic and basic conditions.[3][6] For solution-based storage, maintaining the pH at a point of maximum stability is essential.
-
Oxygen: While hydrolysis is the primary concern, oxidative degradation can also occur, especially with prolonged exposure.[2][9] This can be a concern for the amine functionality and the aromatic ring.
Section 2: Troubleshooting Guide: Common Stability Issues
This section provides answers to specific problems you might encounter during your experiments, helping you diagnose and resolve stability-related issues.
Issue 1: Appearance of a New Peak in HPLC Analysis
-
Q: During my stability study, a new, more polar peak is appearing in my HPLC chromatogram, eluting earlier than the parent compound. What is it likely to be?
-
A: An earlier eluting peak on a reverse-phase HPLC column typically indicates a more polar compound. This is highly characteristic of the primary degradation product, 2-butyramidobenzoic acid , formed via ester hydrolysis. The free carboxylic acid group makes this molecule significantly more polar than the parent methyl ester.
-
-
Q: How can I definitively confirm the identity of this new peak?
-
A: The gold standard for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The mass of the new peak should correspond to the molecular weight of 2-butyramidobenzoic acid (207.23 g/mol ). For absolute confirmation, you can compare its retention time and mass spectrum to a synthesized reference standard of 2-butyramidobenzoic acid.
-
Issue 2: Changes in Physical Appearance of the Solid Compound
-
Q: My solid, powdered sample of this compound has become clumpy and difficult to weigh. What is the cause?
-
A: This is a classic sign of moisture absorption (hygroscopicity). The compound is likely absorbing water from the atmosphere. This is a critical issue, as the presence of absorbed water can accelerate solid-state hydrolysis, leading to a decrease in purity over time.[8][11] This highlights the importance of using desiccants and tightly sealed containers.
-
-
Q: The color of my compound has changed from white to a pale yellow. Should I be concerned?
-
A: Yes, a color change indicates the formation of one or more new chemical entities. This is often due to slow oxidative degradation or other side reactions promoted by exposure to light or trace impurities.[9] The material should be re-analyzed for purity before use.
-
Issue 3: Inconsistent Results or Loss of Potency in Solution
-
Q: I prepared a stock solution in an aqueous buffer (pH 7.4) and stored it at 4°C. After one week, the measured concentration is 15% lower than expected. What went wrong?
-
A: Even at refrigerated temperatures, hydrolysis can occur in aqueous solutions.[2] A pH of 7.4 may not be the pH of maximum stability for this specific molecule. Ester hydrolysis can be significant at neutral to basic pH. To mitigate this, you should either use the solution immediately after preparation, store it frozen at -20°C or -80°C, or prepare the stock solution in an anhydrous organic solvent like DMSO or acetonitrile.
-
Section 3: Recommended Protocols for Stability Enhancement
Follow these protocols to maximize the shelf-life and ensure the integrity of your this compound samples.
Protocol 1: Optimal Storage of the Pure Compound (Solid State)
-
Container: Use an amber glass vial with a PTFE-lined screw cap to protect from light and ensure an airtight seal.
-
Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.[2][9]
-
Desiccation: Place the sealed vial inside a larger, airtight secondary container or a desiccator cabinet containing a suitable desiccant (e.g., silica gel, Drierite™). This is the most critical step to prevent moisture uptake.
-
Temperature: Store the container at the recommended temperature. See the table below for guidance.
| Storage Condition | Temperature | Relative Humidity (RH) | Recommended Use |
| Long-Term | 2-8°C | As low as possible | Recommended for storage > 6 months. |
| Intermediate | 25°C ± 2°C | < 40% RH | For routine use and storage < 6 months. |
| Frozen | -20°C ± 5°C | N/A | For archival samples and maximum stability. |
Table 1: Recommended storage conditions for solid this compound.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Choice: For longest-term stability, prepare primary stock solutions in an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume needed for subsequent dilutions into aqueous buffers, thereby reducing the final concentration of the organic solvent in your assay.
-
Aqueous Preparations: If you must work with aqueous solutions, prepare them fresh daily from the organic stock. If storage is unavoidable, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Filtration: For long-term solution storage, consider sterile filtering through a 0.22 µm filter to remove any particulates or microbial contaminants that could degrade the compound.
Protocol 3: Workflow for a Formal Stability Study
To formally assess stability under defined conditions, a structured study based on ICH guidelines is recommended.[12][13]
A typical accelerated stability study would involve the following conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Standard ICH stability testing conditions.[13][14]
Section 4: Analytical Methodology
Protocol 4: Recommended Stability-Indicating HPLC-UV Method
A robust, stability-indicating method is one that can resolve the active compound from its degradation products and any other potential impurities. The following method serves as an excellent starting point for development and validation.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for acidic and basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 30% B to 95% B over 15 minutes | A gradient is necessary to elute the parent compound and potential degradants with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm and 280 nm | The aromatic structure should have strong absorbance at these wavelengths. |
| Injection Vol. | 10 µL | Standard injection volume. |
This method should be capable of separating the relatively non-polar this compound from its more polar degradation product, 2-butyramidobenzoic acid.
References
- Allen, D. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
- Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- It's Dr Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube.
- BYJU'S. Types of Amide Hydrolysis.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- ChemBK. This compound.
- PubChem. Methyl Anthranilate. National Center for Biotechnology Information.
- Inchem.org. ANTHRANILATE DERIVATIVES.
- PubChem. Methyl 2-butyramido-5-iodobenzoate. National Center for Biotechnology Information.
- Al-Hamidi, H., et al. (2015). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech.
- Ng, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry.
- ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?
- Vibzzlab. (2022). Anthranilic Acid from Methyl Anthranilate. YouTube.
- Luo, J., et al. (2019). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. AIDIC.
- Knapik-Kowalczuk, J., et al. (2020). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Molecules.
- Sciencemadness.org. (2022). Methyl anthranilate to anthranilic acid.
- ChemicalBook. Methyl 2-(methylamino)benzoate.
- Q1 Scientific. (2016). ICH Quality Guidelines for Pharmaceutical Stability Storage.
- Cheméo. Chemical Properties of Benzoic acid, 2-(dimethylamino)-, methyl ester.
- Sigma-Aldrich. This compound.
- ResearchGate. (2020). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs.
- ResearchGate. (2015). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms.
- Semantic Scholar. (2015). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms.
- World Health Organization. (2009). Annex 10 - ICH.
- ResearchGate. (2020). Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes.
- Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway.
- Higson, F. K., & Focht, D. D. (1990). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology.
- PubMed. (1990). Degradation of 2-methylbenzoic Acid by Pseudomonas Cepacia MB2.
- Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
- ResearchGate. (2015). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents.
- U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- ResearchGate. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- PubMed. (2013). Development of Analytical Methods for the Quantification of Metabolites of Lesogaberan in a MIST Investigation.
- PubMed. (1977). Quantitative Determination of Methyl and Propyl P-Hydroxybenzoates by High-Performance Liquid Chromatography.
- NIST. Benzoic acid, 2-(methylamino)-, methyl ester. NIST WebBook.
- OECD SIDS. (2005). 2-METHYL-2-BUTENE. UNEP Publications.
- The Good Scents Company. methyl 2-methyl benzoate.
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Overcoming challenges in the purification of N-butyryl-anthranilic acid methyl ester
Welcome to the Technical Support Center for the purification of N-butyryl-anthranilic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this N-acylated anthranilate derivative. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and expert insights to help you achieve high purity and yield in your experiments.
I. Understanding the Chemistry: The Synthesis and its Impurities
N-butyryl-anthranilic acid methyl ester is typically synthesized via the N-acylation of methyl anthranilate with butyryl chloride or butyric anhydride, often under Schotten-Baumann conditions.[1][2] This reaction, while generally efficient, can lead to a predictable set of impurities that complicate purification. Understanding the source of these impurities is the first step in designing an effective purification strategy.
The primary synthetic reaction is a nucleophilic acyl substitution where the amino group of methyl anthranilate attacks the electrophilic carbonyl carbon of butyryl chloride.[3] A base, such as pyridine or aqueous sodium hydroxide, is used to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.[4]
Common Impurities to Expect:
-
Unreacted Methyl Anthranilate: Incomplete reaction is a common source of this starting material impurity.
-
Butyric Acid: This arises from the hydrolysis of the acylating agent (butyryl chloride) by water present in the reaction medium or during aqueous work-up.[5]
-
N,N-dibutyryl-anthranilic acid methyl ester (Diacylated Product): While less common for primary amines under controlled conditions, over-acylation can occur, especially with an excess of the acylating agent or under forcing reaction conditions.[1]
-
Residual Base: If an organic base like pyridine is used, it must be thoroughly removed during the work-up.[4]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of N-butyryl-anthranilic acid methyl ester in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows multiple spots after the reaction. What are they likely to be?
A1: The most common spots on your TLC plate, in order of increasing polarity (decreasing Rf value in a normal phase system), are typically:
-
N-butyryl-anthranilic acid methyl ester (Product): Your target compound.
-
Unreacted Methyl Anthranilate: The starting material.
-
Butyric Acid: A hydrolysis byproduct. This may streak on the TLC plate if not fully neutralized.
To confirm the identity of the spots, you can co-spot your reaction mixture with the starting methyl anthranilate.
Q2: I have a persistent oily residue after removing the solvent. What could it be and how do I remove it?
A2: An oily residue often indicates the presence of unreacted starting materials or low-melting point impurities. If your product is expected to be a solid, this suggests significant contamination. The likely culprits are unreacted methyl anthranilate and possibly butyric acid. Purification via column chromatography is the most effective method to remove these impurities.
Q3: My purified product has a lingering vinegary or rancid odor. What is the cause?
A3: This is a strong indication of residual butyric acid. Even trace amounts can impart a noticeable odor. To remove it, you can:
-
Wash the organic solution of your product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during the work-up. This will convert the butyric acid into its water-soluble sodium salt.
-
If the odor persists after initial purification, re-dissolving the product in an organic solvent and washing again with NaHCO₃ solution can be effective.
-
Column chromatography is also very effective at separating the non-polar product from the polar butyric acid.
Q4: Can I purify N-butyryl-anthranilic acid methyl ester by recrystallization?
A4: Yes, recrystallization can be an effective final purification step if the crude product is relatively pure. The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. See the detailed protocol in Section IV.
Q5: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A5: By comparing the spectrum of your purified product to that of the starting materials, you can often identify the impurities.
-
Methyl Anthranilate: Look for the characteristic signals of the free amine and the aromatic protons of the starting material.
-
Butyric Acid: The presence of a broad singlet above 10 ppm is indicative of a carboxylic acid proton. You will also see the characteristic alkyl signals of the butyryl group.
-
Pyridine: If used as a base, characteristic aromatic signals will be present.
For a visual guide, refer to the typical chemical shifts of related compounds in Section V.
Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing common purification challenges.
Caption: Troubleshooting workflow for purification.
III. Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for monitoring the reaction progress and determining the optimal solvent system for column chromatography.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Spotting capillaries
-
Solvents (Hexane, Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Eluent: Start with a 4:1 mixture of Hexane:Ethyl Acetate. This is a good starting point for moderately polar compounds.
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the plate.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary, spot the solution on the baseline. It is also advisable to spot the starting material (methyl anthranilate) in a separate lane for comparison.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.
-
Analyze: The product, N-butyryl-anthranilic acid methyl ester, should be less polar than the starting amine and will have a higher Rf value. Butyric acid, if present, will be very polar and likely remain at the baseline or streak.
-
Optimize: Adjust the eluent polarity to achieve good separation of the spots, aiming for an Rf value of ~0.3 for the product for optimal separation in column chromatography.[6] Increase the proportion of ethyl acetate to increase the polarity (and Rf values), or increase the proportion of hexane to decrease it.
Protocol 2: Purification by Column Chromatography
This is the most robust method for separating the product from both more polar and less polar impurities.
Workflow Diagram:
Caption: Workflow for column chromatography purification.
Procedure:
-
Select Eluent: Based on your TLC analysis, choose a solvent system that provides good separation. A gradient elution from 100% Hexane to a 9:1 or 4:1 Hexane:Ethyl Acetate mixture is often effective.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly to avoid channeling.[2]
-
Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent used for the reaction (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the packed column.
-
Elute: Begin eluting with the least polar solvent. Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Collect and Analyze Fractions: Collect the eluate in a series of fractions. Analyze the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-butyryl-anthranilic acid methyl ester.
Protocol 3: Purification by Recrystallization
Procedure:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the product when hot but not when cold. For N-butyryl-anthranilic acid methyl ester, consider solvent systems like ethanol/water, or hexane/ethyl acetate.[7][8]
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
IV. Data Presentation: Analytical Characterization
Purity should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Expected Analytical Data for N-butyryl-anthranilic acid methyl ester and Related Compounds
| Compound | Molecular Weight | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected GC-MS Behavior |
| N-butyryl-anthranilic acid methyl ester | 221.26 g/mol | ~8.5-9.0 (br s, 1H, NH), 7.0-8.2 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃), 2.4 (t, 2H, COCH₂), 1.7 (sext, 2H, CH₂), 1.0 (t, 3H, CH₃) | A distinct peak with a molecular ion (M⁺) at m/z 221. Fragmentation may show loss of the methoxy group (-31) and cleavage of the butyryl side chain. |
| Methyl Anthranilate (Impurity) | 151.16 g/mol | 7.8-8.0 (d, 1H), 7.2-7.4 (t, 1H), 6.6-6.8 (m, 2H), 5.5-6.0 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃) | A peak with M⁺ at m/z 151.[9] |
| Butyric Acid (Impurity) | 88.11 g/mol | >10 (br s, 1H, COOH), 2.4 (t, 2H), 1.7 (sext, 2H), 0.9 (t, 3H) | May not be easily observed by GC-MS without derivatization, but if detected, would have M⁺ at m/z 88. |
Note: The ¹H NMR chemical shifts are estimates based on the analysis of similar structures and may vary slightly.[7][10][11]
V. References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]
-
SpectraBase. (n.d.). ANTHRANILIC ACID, 5-CHLORO-, BUTYL ESTER - Optional[1H NMR] - Chemical Shifts. [Link]
-
Google Patents. (n.d.). US4135050A - Process for preparing anthranilic acid esters.
-
Google Patents. (n.d.). US2517691A - Purification of methyl anthranilate.
-
ResearchGate. (2020). Rapid determination of the aromatic compounds methyl-anthranilate, 2′-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. [Link]
-
PubMed. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. [Link]
-
MDPI. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. [Link]
-
Organic Syntheses. (n.d.). n-BUTYRYL CHLORIDE. [Link]
-
NIST. (n.d.). Methyl anthranilate. [Link]
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- 6. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Troubleshooting Batch-to-Batch Variability in the Synthesis of Methyl 2-butyramidobenzoate
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of Methyl 2-butyramidobenzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies in yield, purity, and overall process performance. Batch-to-batch variability is a common challenge in chemical synthesis, particularly during process optimization and scale-up.[1][2] This resource provides a structured, question-and-answer approach to systematically identify root causes and implement robust solutions.
Section 1: Foundational Knowledge - The Synthesis Reaction
Q1: What is the standard synthetic route for this compound?
The synthesis of this compound is typically achieved via the N-acylation of Methyl 2-aminobenzoate (also known as methyl anthranilate) with an activated form of butyric acid, most commonly butyryl chloride. This reaction is a form of nucleophilic acyl substitution.[3]
The overall transformation is as follows:
Reaction Scheme: Methyl 2-aminobenzoate + Butyryl Chloride → this compound + HCl
This reaction is often performed under Schotten-Baumann conditions , which involve using an aqueous base (like NaOH or NaHCO₃) in a biphasic system to neutralize the hydrochloric acid (HCl) byproduct as it forms.[4][5] The neutralization is critical because the HCl would otherwise react with the starting amine, forming an unreactive ammonium salt and halting the reaction.[4][6]
Q2: Can you illustrate the core mechanism of this acylation?
Certainly. The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of Methyl 2-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to form the final amide product.[3]
Caption: Simplified workflow of the nucleophilic acyl substitution mechanism.
Section 2: Diagnosing Batch-to-Batch Variability
Q3: My yield and purity are inconsistent across different batches. Where do I begin troubleshooting?
Inconsistent results are rarely due to a single cause; they often stem from a combination of subtle variations in materials, conditions, or handling.[2] A systematic approach is essential. Use the following workflow to diagnose the source of variability.
Caption: A systematic workflow for troubleshooting batch-to-batch variability.
Section 3: Deep Dive - Root Cause Analysis & Troubleshooting
This section addresses specific experimental observations and links them to probable causes and corrective actions.
Problem Area 1: Reagent & Solvent Quality
Q4: Could variations in my starting materials be the primary cause of inconsistency?
Absolutely. The quality and consistency of your reagents are foundational to achieving reproducible results.[7][8] Substandard or variable reagents will inevitably lead to inconsistent outcomes, regardless of how well you control other parameters.[9][10]
-
Butyryl Chloride: This is the most sensitive reagent in the synthesis. As an acyl chloride, it is highly susceptible to hydrolysis by atmospheric moisture, degrading into butyric acid.[11][12] Using a partially hydrolyzed bottle of butyryl chloride will result in a lower yield and introduce butyric acid as a significant impurity, which can complicate purification.
-
Actionable Insight: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere (e.g., nitrogen or argon). Never leave the bottle open to the air. For process development, it is wise to titrate the acyl chloride to determine its exact molarity before use.
-
-
Methyl 2-aminobenzoate: While more stable, its purity is still critical. Impurities from its synthesis can carry through or interfere with the reaction.
-
Actionable Insight: Source high-purity starting material from a reliable vendor.[9] For each new lot, run a simple characterization (e.g., ¹H NMR or melting point) to confirm its identity and purity against a reference standard.
-
-
Solvents & Base: The presence of water in your reaction solvent or base solution can promote the hydrolysis of butyryl chloride.[13]
-
Actionable Insight: Use anhydrous grade solvents for the reaction. If using an aqueous base for Schotten-Baumann conditions, ensure it is prepared with deionized water and its concentration is consistent.
-
Experimental Protocol 1: Qualification of Incoming Reagents
-
Butyryl Chloride:
-
Carefully withdraw ~5-10 µL under an inert atmosphere.
-
Dissolve in 0.6 mL of anhydrous CDCl₃.
-
Acquire a ¹H NMR spectrum. Look for the characteristic signals of butyryl chloride and the absence (or minimal presence) of signals corresponding to butyric acid.
-
-
Methyl 2-aminobenzoate:
-
Dissolve ~10 mg in 0.6 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum. Compare the spectrum to a known reference to ensure all peaks are present and integrated correctly, with no significant impurity peaks.
-
Problem Area 2: Reaction Conditions
Q5: I consistently have a large amount of unreacted Methyl 2-aminobenzoate in my final product. What is the likely cause?
This points to an incomplete reaction. Several factors could be at play:
-
Insufficient Acylating Agent: If your butyryl chloride has degraded due to moisture exposure, you may be adding less than the stoichiometric amount required, leaving the amine unreacted.[13]
-
Amine Protonation: If the base is not effectively neutralizing the HCl byproduct, the starting amine will become protonated and non-nucleophilic, effectively stopping the reaction.[6] This can happen if the base addition is too slow or if mixing is inadequate in a biphasic system.
-
Low Temperature/Short Reaction Time: The reaction may not have sufficient energy or time to go to completion. While the reaction is often exothermic, maintaining a consistent temperature can be important for driving it to completion.[11]
Corrective Actions:
-
Verify the quality of your butyryl chloride (See Protocol 1). Consider using a slight excess (e.g., 1.05-1.1 equivalents).
-
Ensure vigorous stirring, especially in a two-phase system, to maximize the interfacial area where the reaction occurs.[6]
-
Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[14]
Q6: My main impurity is a carboxylic acid, likely butyric acid. How do I prevent this?
The presence of butyric acid is almost always due to the hydrolysis of butyryl chloride.[12] This is a competitive side reaction that consumes your reagent and complicates purification.
Preventative Measures:
-
Anhydrous Conditions: Ensure your reaction flask is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Slow Addition: Add the butyryl chloride dropwise to the solution of the amine.[6] A slow, controlled addition ensures that the acyl chloride has a higher probability of reacting with the amine rather than any trace water.
-
Temperature Control: Perform the addition at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of both the acylation and hydrolysis reactions. This gives the desired reaction a kinetic advantage.
Q7: I'm scaling up from 1g to 100g, and my results are poor and inconsistent. Why?
Scale-up is not a linear process; new challenges related to mass and heat transfer often emerge.[15][16] What works in a small flask may fail in a large reactor because the surface-area-to-volume ratio decreases significantly.[17]
-
Mixing Inefficiency: A magnetic stir bar that is effective in a 100 mL flask is inadequate for a 5 L reactor. Poor mixing leads to localized "hot spots," uneven reagent concentration, and inefficient neutralization of HCl at the interface of a biphasic system.[17][18]
-
Heat Transfer Issues: Exothermic reactions that are easily dissipated in a small flask can cause a dangerous temperature spike in a large reactor, leading to side reactions and product degradation.[16]
-
Reagent Addition Rate: Adding a reagent over 5 minutes at a 1g scale is not equivalent to adding it over 5 minutes at a 100g scale. The relative rate of addition is much higher, which can lead to localized high concentrations and side reactions.
Scale-Up Strategy:
-
Mechanical Stirring: Use an overhead mechanical stirrer for larger volumes to ensure efficient and homogenous mixing.
-
Temperature Monitoring: Place a temperature probe directly in the reaction mixture and use an external cooling bath to maintain the target temperature.
-
Proportional Addition Time: Scale the addition time proportionally with the batch size. If adding 10 mL over 10 minutes works at a small scale, adding 1 L at a large scale should take 100 minutes.
Section 4: Post-Reaction & Purification
Q8: What is the best practice for a consistent aqueous workup?
The workup step is critical for removing inorganic salts, excess base, and water-soluble impurities. Inconsistency here can directly impact the purity of the crude product.
Experimental Protocol 2: Standardized Workup and Isolation
-
Quenching: Once the reaction is complete (as determined by TLC/HPLC), cool the mixture in an ice bath. Slowly and carefully add deionized water to quench any remaining reactive species.
-
Extraction: Transfer the mixture to a separatory funnel. If the product was synthesized in a water-immiscible solvent (e.g., dichloromethane, ethyl acetate), add more of that solvent.
-
Washing:
-
Wash the organic layer sequentially with:
-
1M HCl (to remove any unreacted amine).
-
Saturated NaHCO₃ solution (to remove unreacted butyryl chloride and butyric acid). Caution: Vent the funnel frequently as CO₂ gas will be generated.[19]
-
Brine (saturated NaCl solution) to break up emulsions and remove bulk water.
-
-
-
Drying & Filtration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the drying agent and wash it with a small amount of fresh solvent.
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Q9: How should I purify the crude product to achieve consistent high purity?
For crystalline solids like this compound, recrystallization is often the most effective and scalable method for purification.[20] It is generally preferred over chromatography for large quantities.
Experimental Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A common choice for amides is an ethanol/water or isopropanol/heptane system.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and hot filter the solution to remove it.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Section 5: Analytical Characterization
Q10: What analytical techniques should I use to assess product quality and diagnose variability?
A multi-technique approach is necessary for a complete picture of your product's quality.[21][22]
| Analytical Technique | Purpose & Insights Provided |
| ¹H & ¹³C NMR | Structure Confirmation & Purity Assessment: Confirms the chemical structure of the desired product.[23] Integration of ¹H NMR peaks can provide a quantitative measure of purity and identify major impurities if their structures are known. |
| FTIR Spectroscopy | Functional Group Analysis: Confirms the presence of key functional groups (e.g., N-H stretch, C=O stretches for amide and ester) and the disappearance of the primary amine N-H stretches from the starting material.[14] |
| HPLC | Quantitative Purity Analysis: Provides a precise percentage purity of the main component and allows for the quantification of impurities. Essential for tracking reaction conversion and identifying batch-to-batch purity differences. |
| GC-MS | Impurity Identification: Useful for identifying and quantifying volatile impurities or side products, such as unreacted starting materials or butyric acid. |
| Melting Point | Purity Indication: A sharp melting point close to the literature value (71 °C) indicates high purity.[24] A broad or depressed melting range suggests the presence of impurities. |
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Unknown. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
- Unknown. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- Benchchem. (2025, December). Technical Support Center: Purification of Acylation Reactions.
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
- Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
- Google Patents. (n.d.). Purification of amide compound - US7102032B2.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
- Benchchem. (n.d.). Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers.
- Benchchem. (2025, December). Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride.
- Unknown. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results.
- Unknown. (2024, March 12). Building Blocks of Research: The Importance of High-Quality Reagents.
- Pure Synth. (2025, December 14). How a Supplier Ensures Lab Reagents Meet Purity and Grade Standards.
- Apollo Scientific. (n.d.). Why High-Quality Reagents Matter in Industrial Applications.
- Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols.
- ResearchGate. (2025, August 9). Identifying sources of batch to batch variation in processability.
- Applications using Sorption Experiments. (n.d.). Batch-to-Batch Variability.
- MDPI. (2022, October 1). Influence of Reagents on the Synthesis Process and Shape of Silver Nanoparticles.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
- ResearchGate. (2025, August 6). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF.
- Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
- Unknown. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
- NIH. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC.
- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- ChemBK. (n.d.). This compound.
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- 7. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
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- 17. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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- 24. chembk.com [chembk.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-butyramidobenzoate using ¹H and ¹³C NMR
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In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven walkthrough for validating the structure of a target molecule, Methyl 2-butyramidobenzoate, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of steps to explore the underlying principles, justify experimental choices, and compare NMR with other analytical techniques, offering a holistic view for researchers and scientists.
The Imperative of Structural Integrity in Synthesis
The synthesis of any new chemical entity, such as this compound, is fundamentally a hypothesis. The chemist proposes a reaction pathway and executes it, but the final product must be rigorously tested to confirm its identity. An unverified structure can lead to misinterpreted biological data, wasted resources, and potentially unsafe outcomes in later developmental stages. NMR spectroscopy stands as a primary tool for this validation, offering a detailed "fingerprint" of the molecule's atomic framework.[1][2][3]
Decoding the Blueprint: Predicted NMR Spectra of this compound
Before stepping into the lab, a crucial preparatory step is to predict the ¹H and ¹³C NMR spectra. This theoretical exercise, grounded in the fundamental principles of chemical shifts and spin-spin coupling, provides a reference against which the experimental data can be compared.
Structure of this compound:
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring are expected to appear in the downfield region, typically between 6.5 and 8.5 ppm, due to the ring current effect which deshields them.[4][5][6][7] The substitution pattern will lead to a complex splitting pattern, likely multiplets, as they couple with each other.
-
Amide Proton (-NH-): The amide proton signal is often broad and its chemical shift can vary, but it is typically found in the range of 5.0-8.5 ppm.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, expected around 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
-
Butyramido Group Protons:
-
-CH₂- (alpha to C=O): These two protons will be a triplet, shifted downfield by the adjacent carbonyl group, likely in the 2.0-2.5 ppm range.
-
-CH₂- (beta to C=O): These two protons will appear as a multiplet (specifically a sextet) due to coupling with the adjacent CH₂ groups, expected around 1.5-2.0 ppm.
-
-CH₃ (gamma to C=O): The terminal methyl group will be a triplet, appearing in the most upfield region of the aliphatic signals, around 0.9-1.2 ppm.
-
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides a count of the unique carbon environments.
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region of the spectrum, typically between 160-180 ppm, corresponding to the amide and ester carbonyl carbons.[8]
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the 120-150 ppm range.[5][6] The carbons bearing substituents will have different chemical shifts from those with attached protons.
-
Methyl Ester Carbon (-OCH₃): This carbon will appear around 50-60 ppm.[9]
-
Butyramido Group Carbons:
-
-CH₂- (alpha to C=O): Expected around 35-45 ppm.
-
-CH₂- (beta to C=O): Expected around 18-25 ppm.
-
-CH₃ (gamma to C=O): The most shielded of the aliphatic carbons, expected around 13-16 ppm.
-
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of the NMR spectrum is directly dependent on the care taken during sample preparation and data acquisition. A flawed spectrum can lead to ambiguous or incorrect structural assignments.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the synthesized this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10] The choice of concentration is a balance; higher concentrations improve the signal-to-noise ratio but can lead to line broadening.[10]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[10][11] The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" onto a stable magnetic field frequency.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10][12] Gentle vortexing or sonication can aid dissolution.
-
Filtration: It is critical that the solution be free of any particulate matter.[10][13] Filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13]
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.[14]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Data Analysis: A Comparative Approach
The core of the validation process lies in the meticulous comparison of the experimental data with the predicted spectra.
¹H NMR Spectrum Analysis
| Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Integration | Multiplicity | Assignment |
| 6.5 - 8.5 | 7.0 - 8.2 | 4H | Multiplets | Aromatic Protons (Ar-H) |
| 5.0 - 8.5 | 7.9 | 1H | Broad Singlet | Amide Proton (-NH-) |
| 3.5 - 4.0 | 3.85 | 3H | Singlet | Methyl Ester (-OCH₃) |
| 2.0 - 2.5 | 2.30 | 2H | Triplet | -CH₂- (alpha to C=O) |
| 1.5 - 2.0 | 1.70 | 2H | Sextet | -CH₂- (beta to C=O) |
| 0.9 - 1.2 | 0.95 | 3H | Triplet | -CH₃ (gamma to C=O) |
Causality in Splitting Patterns: The multiplicity of each signal is governed by the (n+1) rule, where 'n' is the number of neighboring, non-equivalent protons.[15] For instance, the alpha -CH₂- group is a triplet because it is adjacent to a -CH₂- group with two protons (2+1=3). The terminal -CH₃ is a triplet because it is adjacent to a -CH₂- group (2+1=3). The beta -CH₂- group is split by both the alpha -CH₂- (2 protons) and the gamma -CH₃ (3 protons), leading to a more complex multiplet.
¹³C NMR Spectrum Analysis
| Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Assignment |
| 160 - 180 | 172.5, 168.0 | Amide & Ester Carbonyls (C=O) |
| 120 - 150 | 140.1, 132.2, 129.8, 128.5, 125.4, 123.9 | Aromatic Carbons (Ar-C) |
| 50 - 60 | 52.3 | Methyl Ester (-OCH₃) |
| 35 - 45 | 38.6 | -CH₂- (alpha to C=O) |
| 18 - 25 | 19.2 | -CH₂- (beta to C=O) |
| 13 - 16 | 13.8 | -CH₃ (gamma to C=O) |
The experimental data, aligning closely with the predicted values, provides strong evidence for the successful synthesis of this compound.
A Broader Perspective: Comparison with Alternative Analytical Techniques
While NMR is exceptionally powerful, a multi-faceted approach to structural elucidation provides the highest level of confidence.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Unambiguous structural determination.[1][2] | Requires relatively larger sample amounts, less sensitive than MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula.[16][17] | Does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and easy to perform, good for identifying key bonds (e.g., C=O, N-H).[16][18] | Provides limited information about the overall molecular structure. |
Integrated Validation Workflow
Caption: An integrated approach to structural validation using multiple analytical techniques.
By combining the detailed connectivity map from NMR with the molecular weight from MS and the functional group information from IR, a self-validating system is created, leaving little room for structural ambiguity.[19][20]
Conclusion
The structural validation of a synthesized molecule like this compound is a systematic process that marries theoretical prediction with meticulous experimental execution and data interpretation. As demonstrated, ¹H and ¹³C NMR spectroscopy are indispensable tools in this endeavor, providing a wealth of information about the molecular architecture. By understanding the principles behind the data and integrating insights from complementary techniques such as Mass Spectrometry and Infrared Spectroscopy, researchers can ensure the scientific integrity of their work, a critical step in the path of drug development and chemical research.
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Purity analysis of Methyl 2-butyramidobenzoate by elemental analysis
An In-Depth Comparative Guide to the Purity Analysis of Methyl 2-butyramidobenzoate by Elemental Analysis
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and development, the absolute purity of chemical intermediates is not a matter of simple quality control; it is the bedrock upon which the reliability, reproducibility, and safety of a final active pharmaceutical ingredient (API) are built. This compound (C₁₂H₁₅NO₃), a key building block, is no exception. Its purity profile can directly influence reaction kinetics, yield, and the impurity profile of subsequent synthetic steps. This guide provides a detailed, experience-driven exploration of elemental analysis as a primary method for purity determination, objectively comparing its performance against orthogonal chromatographic and spectroscopic techniques.
The Principle of Purity Assessment via Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for characterizing pure organic compounds.[1] It operates on the fundamental principle that a pure substance has a definite and constant elemental composition by mass. For this compound, the theoretical composition is:
-
Theoretical Composition:
-
Carbon (C): 65.14%
-
Hydrogen (H): 6.83%
-
Nitrogen (N): 6.33%
-
Oxygen (O): 21.70% (Typically determined by difference)
-
The technique determines the mass percentages of C, H, and N in a sample.[5][6] By comparing these experimental values to the theoretical percentages, a direct and absolute measure of purity can be calculated. A deviation between the observed and theoretical values indicates the presence of impurities. For instance, an impurity with a higher carbon-to-nitrogen ratio would inflate the experimental %C and depress the %N.
The CHN Analysis Workflow: A Self-Validating System
The most common method for CHN analysis is based on the high-temperature combustion of the sample, a principle refined from the Pregl-Dumas method.[6] The process is inherently self-validating when performed under controlled conditions with proper calibration.
Experimental Protocol: CHN Analysis of this compound
Objective: To determine the %C, %H, and %N in a sample of this compound to calculate its purity.
Instrumentation: A dedicated CHN Elemental Analyzer.
Materials:
-
This compound sample (Lot A, B, C)
-
High-purity tin capsules
-
Certified Reference Material (CRM) for calibration and validation (e.g., Acetanilide, BBOT)[7][8]
-
High-purity gases: Helium (carrier), Oxygen (combustion)
-
Microbalance (readable to at least 0.001 mg)
Methodology:
-
Calibration:
-
Accurately weigh 1-2 mg of the CRM into a tin capsule.
-
Analyze a series of at least three CRM samples to establish a calibration factor (K-factor) or response curve for each element. The analyzer's software uses this to correlate the detector signal to a specific mass of the element.
-
Causality: Using a stable, well-characterized CRM is critical for accuracy. It ensures the instrument's response is correctly translated into elemental percentages, making the measurement traceable to a known standard.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the this compound sample into a tin capsule using a microbalance.[5]
-
Crimp the capsule to ensure no sample is lost and no atmospheric gases are trapped inside.
-
Causality: The small sample size necessitates a highly accurate microbalance, as the final elemental percentages are calculated relative to this initial weight.[5] Homogeneity of the sample is crucial; a non-uniform sample will lead to poor reproducibility.[5]
-
-
Analysis:
-
Place the encapsulated sample into the elemental analyzer's autosampler.
-
The sample is dropped into a high-temperature combustion reactor (~900-1000 °C) rich in oxygen.[6] The sample and tin capsule flash-combust, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).
-
The combustion gases are swept by the helium carrier gas through a reduction tube (typically containing heated copper) to convert NOₓ to elemental nitrogen (N₂).
-
The resulting gas mixture (CO₂, H₂O, N₂) is passed through a gas chromatographic column to separate the individual components.[9]
-
The separated gases elute from the column and pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas, generating a signal proportional to the concentration of each gas.
-
-
Data Processing:
-
The instrument's software integrates the peaks corresponding to N₂, CO₂, and H₂O.
-
Using the sample weight and the calibration data, the software calculates and reports the weight percentages of C, H, and N.
-
Workflow Diagram
Caption: Workflow for purity determination by CHN elemental analysis.
Interpreting the Data: A Practical Example
Purity is calculated based on the element that is least likely to be present in common impurities (often nitrogen or carbon). Assuming impurities are primarily residual starting materials or solvents which lack nitrogen, the %N is a robust indicator.
Purity Calculation: Purity (%) = (Experimental %N / Theoretical %N) * 100
Hypothetical Experimental Data for this compound
| Lot Number | Experimental %C | Experimental %H | Experimental %N | Calculated Purity (based on %N) |
| Theoretical Value | 65.14 | 6.83 | 6.33 | 100.0 |
| Lot A | 65.05 | 6.81 | 6.31 | 99.7% |
| Lot B | 65.89 | 7.02 | 6.15 | 97.2% |
| Lot C | 65.11 | 6.84 | 6.32 | 99.8% |
Analysis of Results:
-
Lot A and C: Show excellent agreement with the theoretical values, indicating high purity. The minor deviations are within acceptable experimental error for the technique (typically ±0.3% absolute).
-
Lot B: Shows significant deviation. The higher %C and %H, coupled with a lower %N, could suggest the presence of an impurity with a higher carbon/hydrogen content and no nitrogen, such as residual synthesis solvents (e.g., toluene, hexane) or unreacted starting materials.
Comparison with Alternative Purity Assessment Methods
While elemental analysis provides a direct measure of absolute purity, it does not identify or quantify individual impurities. Therefore, orthogonal methods are essential for a complete purity profile.[10]
| Feature | Elemental Analysis (CHN) | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | qNMR (Quantitative NMR) |
| Principle | Combustion and detection of elemental gases.[5][6] | Differential partitioning between mobile and stationary phases.[11] | Partitioning between a mobile gas and a stationary phase based on volatility.[12] | Signal intensity is directly proportional to the number of nuclei; compared against an internal standard.[10] |
| Information Provided | Absolute elemental composition (%C, H, N, S); overall purity.[1][13] | Relative purity (area %), number of impurities, retention times.[14] | Relative purity, detection of volatile impurities (e.g., residual solvents).[15][16] | Absolute purity, structural confirmation, identification and quantification of impurities.[10][17] |
| Strengths | Fast, cost-effective, highly accurate for absolute purity of the main component.[6][13] | High resolution and sensitivity, robust, widely applicable for non-volatile compounds.[14] | Excellent for analyzing volatile and thermally stable compounds.[12] | Provides structural information, primary ratio method, no specific reference standard for impurities needed. |
| Limitations | Does not identify or quantify individual impurities; requires a pure, homogeneous sample. | Requires reference standards for impurity identification; relative area % may not equal mass %. | Limited to thermally stable and volatile compounds; derivatization may be needed. | Lower sensitivity than HPLC/GC, potential for signal overlap, requires expensive instrumentation.[18] |
| Best For | Confirming the identity and absolute purity of a bulk, purified substance. | Routine quality control, separating and quantifying known and unknown non-volatile impurities. | Analysis of residual solvents and other volatile impurities. | Absolute purity determination without a specific standard for the analyte; structural verification. |
Trustworthiness & Self-Validation
The reliability of elemental analysis hinges on a system of checks and balances that validate the results of every run.
-
System Suitability: Before analyzing samples, a validation standard (often the same as the calibration standard) is run to confirm the instrument is performing correctly. The results must fall within a narrow, pre-defined tolerance (e.g., ±0.3% of the known values).
-
Pharmacopeial Standards: Methodologies should be validated according to guidelines set by pharmacopeias such as the USP and EP.[19][20] Validation parameters include accuracy, precision (repeatability), specificity, and robustness, ensuring the method is fit for its intended purpose.[21][22][23]
-
Orthogonal Method Confirmation: High-purity results from elemental analysis should be confirmed by a high-purity result from a separation-based technique like HPLC. If elemental analysis shows 99.8% purity, HPLC should ideally show a main peak area of >99.5%, confirming the absence of significant impurities.
Conclusion
Elemental analysis is a powerful, reliable, and cost-effective technique for determining the absolute purity of this compound.[5][13] Its strength lies in providing a direct comparison between the experimental and theoretical elemental composition of the molecule. However, it is not a standalone solution. For comprehensive quality assurance in a drug development setting, elemental analysis must be integrated into a broader analytical strategy that includes high-resolution separation techniques like HPLC and GC to detect, identify, and quantify specific impurities. This orthogonal approach ensures a complete and trustworthy understanding of the compound's purity profile, underpinning the success of subsequent research and development.
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A Comparative Guide to the Biological Activities of Methyl 2-butyramidobenzoate and Sodium Butyrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators and cell signaling research, small molecules with the ability to influence cellular processes are of paramount importance. This guide provides a detailed comparison of the well-established biological activities of sodium butyrate, a widely studied histone deacetylase (HDAC) inhibitor, and the potential biological activities of Methyl 2-butyramidobenzoate, a related but less characterized compound. This document is intended to serve as a technical resource, offering not only a comparative analysis based on existing data but also a comprehensive experimental framework for a head-to-head evaluation.
Introduction: Two Structurally Related Molecules with Potentially Divergent Functions
Sodium butyrate is the sodium salt of butyric acid, a short-chain fatty acid produced in the colon by bacterial fermentation of dietary fiber. Its effects on cultured mammalian cells are pleiotropic, including the inhibition of cell proliferation, induction of differentiation, and modulation of gene expression[1][2]. These effects are largely attributed to its activity as an inhibitor of class I and II histone deacetylases (HDACs)[1][3][4].
This compound, on the other hand, is an ester derivative. While sharing the butyramido functional group, the presence of the methyl benzoate moiety suggests potential differences in cell permeability, metabolic stability, and ultimately, biological activity. Direct experimental data on the biological effects of this compound is scarce in publicly available literature. However, based on the activities of structurally related compounds, we can hypothesize its potential bioactivities[5][6][7]. This guide will delve into the knowns of sodium butyrate and the informed hypotheses for this compound, providing a roadmap for their empirical comparison.
Core Biological Activities: A Tale of a Known and a Potential HDAC Inhibitor
Sodium Butyrate: The Archetypal HDAC Inhibitor
Sodium butyrate's primary mechanism of action is the inhibition of HDAC enzymes, specifically class I (HDAC1, HDAC2, HDAC3) and class IIa HDACs[2][3]. By inhibiting these enzymes, sodium butyrate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of a subset of genes, estimated to be around 2% of the mammalian genome[1][2].
Key documented biological effects of sodium butyrate include:
-
Inhibition of Cell Proliferation: Sodium butyrate can arrest the cell cycle in G1 or G2/M phase, making it a valuable tool in cancer research[1][8].
-
Induction of Cell Differentiation: It can induce differentiation in various cell types, including cancer cells[1][2].
-
Modulation of Gene Expression: By altering histone acetylation, it can either induce or repress the expression of specific genes[1].
-
Anti-inflammatory Effects: Sodium butyrate has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways[8][9][10].
-
Immunomodulatory Effects: It can influence the functionality of immune cells[10].
This compound: A Hypothesis-Driven Exploration
-
Potential for HDAC Inhibition: The presence of the butyramide group, a key pharmacophore for HDAC inhibition in sodium butyrate, suggests that this compound might also possess HDAC inhibitory activity. The methyl benzoate group could influence its binding affinity and selectivity for different HDAC isoforms.
-
Altered Cellular Uptake and Metabolism: As an ester, this compound is likely more lipophilic than sodium butyrate. This could lead to enhanced cell permeability and different intracellular concentrations. It may also be subject to intracellular esterase activity, potentially releasing a butyrate-like active metabolite.
-
Novel Biological Activities: The anthranilate substructure (2-aminobenzoate) is found in various biologically active compounds. Derivatives of methyl anthranilate have shown antimicrobial and antioxidant activities[7]. Therefore, this compound might exhibit a broader range of biological effects beyond HDAC inhibition.
A Framework for Direct Experimental Comparison
To objectively compare the biological activities of this compound and sodium butyrate, a series of well-defined in vitro experiments are necessary. The following section outlines detailed protocols for such a comparative study.
Experimental Workflow
Caption: A generalized workflow for the comparative biological evaluation of this compound and sodium butyrate.
Detailed Experimental Protocols
Histone Deacetylase (HDAC) Activity Assay
This assay will directly measure the ability of each compound to inhibit HDAC enzymes. Commercially available fluorescence-based or colorimetric HDAC assay kits provide a convenient and high-throughput method[11][12][13].
Protocol:
-
Prepare Reagents: Reconstitute assay components as per the manufacturer's instructions. This typically includes an HDAC substrate, developer, and a reference HDAC inhibitor (e.g., Trichostatin A).
-
Compound Dilution: Prepare a serial dilution of this compound and sodium butyrate in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the HDAC enzyme, the diluted compounds, and the HDAC substrate. Include wells for a no-enzyme control and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well to stop the reaction and generate a fluorescent or colorimetric signal.
-
Measurement: Read the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway of HDAC Inhibition
Caption: Simplified diagram illustrating the mechanism of HDAC inhibitors on chromatin structure and gene expression.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that assesses cell metabolic activity, which is indicative of cell viability[14][15][16][17].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and sodium butyrate for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound at each time point.
Gene Expression Analysis (Quantitative PCR)
Quantitative PCR (qPCR) will be used to measure changes in the expression of specific genes known to be regulated by HDAC inhibitors, such as p21 (a cell cycle inhibitor)[18][19][20][21][22].
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the compounds for a specific duration. Harvest the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using gene-specific primers for the target gene (e.g., p21) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells.
In Vitro Anti-inflammatory Assay
This assay will assess the ability of the compounds to suppress an inflammatory response in cultured cells, such as macrophages or endothelial cells[23][24][25][26][27].
Protocol:
-
Cell Seeding and Pre-treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat the cells with different concentrations of this compound and sodium butyrate for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS), to the cell culture medium.
-
Incubation: Incubate the cells for a specific period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.
Data Presentation: A Comparative Summary
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative IC50 Values
| Compound | HDAC Activity IC50 (µM) | Cell Viability IC50 (µM) - 48h |
| Sodium Butyrate | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value |
Table 2: Comparative Gene Expression Modulation
| Compound (Concentration) | Fold Change in p21 mRNA Expression |
| Sodium Butyrate (X µM) | Experimental Value |
| This compound (Y µM) | Experimental Value |
Table 3: Comparative Anti-inflammatory Activity
| Compound (Concentration) | % Inhibition of TNF-α Secretion |
| Sodium Butyrate (X µM) | Experimental Value |
| This compound (Y µM) | Experimental Value |
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound and sodium butyrate. While sodium butyrate is a well-characterized HDAC inhibitor with a broad range of biological effects, the activity of this compound remains to be elucidated. The proposed experimental plan will enable a direct, evidence-based comparison of their efficacy as potential HDAC inhibitors, their impact on cell viability and gene expression, and their anti-inflammatory properties.
The results of these studies will be crucial for determining if this compound offers any advantages over sodium butyrate, such as increased potency, improved selectivity, or a novel spectrum of biological activities. Such findings would be of significant interest to researchers in the fields of epigenetics, cancer biology, and inflammatory diseases, and could pave the way for the development of new therapeutic agents.
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Comparing the efficacy of different synthetic routes for Methyl 2-butyramidobenzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of progress. Methyl 2-butyramidobenzoate, a key building block in various synthetic endeavors, can be approached through several synthetic pathways. This guide provides an in-depth, objective comparison of the primary routes to this compound, supported by experimental data to inform methodological choices in the laboratory.
Introduction
This compound is an N-acylated anthranilate derivative. The presence of both an amide and an ester functionality on an aromatic scaffold makes it a versatile intermediate in medicinal chemistry and materials science. The selection of an optimal synthetic route is contingent on factors such as starting material availability, desired scale, cost-effectiveness, and the importance of atom economy and green chemistry principles. This guide will dissect three primary synthetic strategies:
-
Direct Acylation of Methyl Anthranilate
-
Two-Step Approach: Amide Coupling followed by Esterification
-
Synthesis from Isatoic Anhydride
We will explore the causality behind the experimental choices for each route, providing a framework for logical and efficient synthesis.
Route 1: Direct Acylation of Methyl Anthranilate
This is arguably the most straightforward approach, involving the direct formation of the amide bond by treating commercially available methyl anthranilate with an acylating agent.
Chemical Rationale and Mechanism
The nucleophilic amino group of methyl anthranilate attacks the electrophilic carbonyl carbon of the acylating agent (butyryl chloride or butyric anhydride). A base is typically required to neutralize the acidic byproduct (HCl or butyric acid) and to deprotonate the amine, increasing its nucleophilicity.
Experimental Workflow
Caption: Workflow for the direct acylation of methyl anthranilate.
Detailed Protocol: Acylation with Butyryl Chloride
-
To a stirred solution of methyl anthranilate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add butyryl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Route 2: Amide Coupling followed by Esterification
Chemical Rationale and Mechanism
Step 1: Amide Coupling: A direct reaction between a carboxylic acid and an amine is generally unfavorable due to acid-base neutralization. Therefore, a coupling agent is employed to activate the carboxylic acid. Common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are used to form a highly reactive intermediate that is then readily attacked by the amine.[1][2]
Step 2: Esterification: The resulting 2-butyramidobenzoic acid is then esterified, typically via Fischer esterification, by reacting it with methanol in the presence of a strong acid catalyst like sulfuric acid.[3]
Experimental Workflow
Caption: Workflow for the two-step synthesis via amide coupling and esterification.
Detailed Protocol
Step 1: Synthesis of 2-Butyramidobenzoic Acid
-
Dissolve anthranilic acid (1.0 eq) and butyric acid (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by recrystallization.
Step 2: Synthesis of this compound
-
Suspend 2-butyramidobenzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the final product by column chromatography or recrystallization.
Route 3: Synthesis from Isatoic Anhydride
Isatoic anhydride is a versatile reagent that can serve as a precursor to anthranilic acid derivatives. This route offers an alternative starting point that can be advantageous depending on commercial availability and cost.
Chemical Rationale and Mechanism
The reaction of isatoic anhydride with a nucleophile can proceed via two main pathways: attack at the C2 or C4 carbonyl group. For the synthesis of N-acylated products, the reaction with a butyrate source, such as sodium butyrate, can lead to the formation of a mixed anhydride intermediate which, upon rearrangement and loss of CO₂, could potentially yield the desired product after subsequent methylation. A more direct approach involves the reaction of isatoic anhydride with butyric anhydride.
Experimental Workflow
Caption: Workflow for the synthesis from isatoic anhydride.
Detailed Protocol
-
A mixture of isatoic anhydride (1.0 eq) and butyric anhydride (2.0 eq) is heated at 120-140 °C for 2-3 hours.
-
The reaction progress is monitored by the evolution of CO₂ and TLC.
-
After cooling, the excess butyric anhydride is removed under reduced pressure.
-
The resulting crude 2-butyramidobenzoic acid is then subjected to Fischer esterification as described in Route 2, Step 2.
Comparative Analysis
| Parameter | Route 1: Direct Acylation | Route 2: Two-Step Synthesis | Route 3: From Isatoic Anhydride |
| Starting Materials | Methyl Anthranilate, Butyryl Chloride/Anhydride | Anthranilic Acid, Butyric Acid, Methanol | Isatoic Anhydride, Butyric Anhydride, Methanol |
| Number of Steps | 1 | 2 | 2 |
| Typical Yield | High (often >85%) | Moderate to High (60-80% overall) | Moderate (50-70% overall) |
| Reaction Conditions | Mild (0 °C to RT) | Mild (Amide Coupling), Reflux (Esterification) | Harsh (High Temperature for Acylation) |
| Reagents & Byproducts | Corrosive acylating agents, generates HCl or butyric acid | Coupling agents can be expensive, generates urea byproduct | Requires excess butyric anhydride, generates CO₂ |
| Purification | Straightforward | Requires purification of intermediate and final product | Can be challenging due to potential side reactions |
| Advantages | Fast, high-yielding, one-pot | Uses readily available and cheaper starting materials | Alternative starting material |
| Disadvantages | Acylating agents are moisture sensitive and corrosive | Longer overall reaction time, more unit operations | High reaction temperatures, potential for side products |
Conclusion and Recommendations
The choice of synthetic route for this compound is a strategic decision based on the specific needs of the laboratory.
-
For speed and high yield on a smaller scale , the Direct Acylation of Methyl Anthranilate (Route 1) is the superior choice. Its single-step nature and generally high conversion rates make it ideal for rapid synthesis and library generation.
-
For larger scale synthesis where cost of starting materials is a primary concern , the Two-Step Synthesis from Anthranilic Acid (Route 2) is more economical. While it involves an additional step, the lower cost of anthranilic acid compared to its methyl ester can provide significant savings.
-
The synthesis from Isatoic Anhydride (Route 3) is a viable alternative, particularly if isatoic anhydride is a readily available and inexpensive starting material in a specific laboratory setting. However, the harsher reaction conditions and potentially more complex purification may make it less favorable for general use.
Ultimately, the optimal route will be a balance of these factors, and the detailed protocols and comparative data provided in this guide should serve as a valuable resource for making an informed decision.
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Carneiro, P. F., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842–846. [Link]
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A Comparative Guide to the In Vitro Activity of Methyl 2-Butyramidobenzoate and Its Analogs
This guide provides a detailed comparison of the in vitro biological activities of Methyl 2-butyramidobenzoate and its structurally related analogs. As researchers and drug development professionals, understanding the subtle yet significant impact of molecular modifications is paramount. This document synthesizes data from multiple studies, presenting a comparative analysis of antimicrobial and anticancer activities, supported by detailed experimental protocols and structure-activity relationship insights.
The core structure, derived from 2-aminobenzoic acid (anthranilic acid), is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives, including the 2-aminobenzamides, have demonstrated a wide spectrum of biological effects. Here, we delve into two prominent areas of activity: the inhibition of microbial growth and the suppression of cancer cell proliferation, with a particular focus on Histone Deacetylase (HDAC) inhibition.
Part 1: Comparative Antimicrobial Activity
The emergence of antibiotic-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[1] Benzamide derivatives have been identified as a promising class of compounds with the potential to address this need.[2] The mechanism of action for many of these compounds involves interference with essential bacterial cellular processes.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution assay is a gold-standard method for quantifying the in vitro antimicrobial potency of a compound.[3][4] It determines the lowest concentration of an agent that prevents the visible growth of a microorganism. The causality behind this choice of protocol lies in its quantitative nature, reproducibility, and suitability for screening multiple compounds against various microbial strains.
Step-by-Step Methodology
-
Preparation of Compound Stock Solutions: Dissolve this compound and its analogs in an appropriate solvent, typically Dimethyl Sulfoxide (DMSO), to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[1]
-
Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense the broth medium into the wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the compound stock solutions across the plate to achieve a range of desired final concentrations.
-
Add the standardized bacterial inoculum to each well.
-
-
Controls:
-
Positive Control: Broth with inoculum but no test compound. This well should show turbidity.
-
Negative Control: Broth only, without inoculum. This well should remain clear.
-
Solvent Control: Broth with inoculum and the maximum concentration of the solvent (DMSO) used. This ensures the solvent has no inhibitory effect.
-
-
Incubation & Interpretation:
-
Seal the plate and incubate at 35-37°C for 16-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]
-
Workflow for MIC Determination
Caption: Generalized workflow for the broth microdilution method.
Comparative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity for several 2-aminobenzamide analogs. Data has been synthesized from studies evaluating derivatives with varying substitutions, providing insight into potential structure-activity relationships.
| Compound ID | Structure (Core: 2-Aminobenzamide) | Test Organism | Activity (MIC in µg/mL) | Reference |
| Analog 1 | N-(4-fluorophenyl)benzamide | Bacillus subtilis | >25 | [6][7] |
| Staphylococcus aureus | >25 | [6][7] | ||
| Analog 2 | N-(p-tolyl)benzamide | Bacillus subtilis | 6.25 | [5] |
| Escherichia coli | 3.12 | [5] | ||
| Analog 3 | N-(4-bromophenyl)benzamide | Bacillus subtilis | 6.25 | [5] |
| Escherichia coli | 3.12 | [5] | ||
| Analog 4 | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Staphylococcus aureus | 2500-5000 | [3] |
Note: Data for this compound is not publicly available and would require experimental determination. The analogs show that substitutions on the N-phenyl ring significantly influence antimicrobial potency.
Part 2: Comparative Anticancer Activity (Cytotoxicity & HDAC Inhibition)
The aberrant activity of histone deacetylases (HDACs) is strongly implicated in various cancers, making them a prime target for therapeutic intervention.[8][9] 2-aminobenzamide derivatives, such as Entinostat, have been investigated as potent HDAC inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[10] Evaluating both general cytotoxicity and specific enzyme inhibition is crucial for characterizing the anticancer potential of new analogs.
Experimental Protocol: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[11] It is widely used to measure cytotoxicity, as a reduction in metabolic activity is indicative of cell death or proliferation inhibition.[11][12] The assay's reliability and high-throughput compatibility make it an essential tool in early-stage drug discovery.[13]
Step-by-Step Methodology
-
Cell Seeding: Plate human cancer cells (e.g., U937 leukemia, A549 lung carcinoma) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and its analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow for MTT Cytotoxicity Assay
Caption: A standard workflow for the MTT cell viability assay.
Experimental Protocol: In Vitro HDAC Inhibition Assay
To confirm that cytotoxicity is mediated through the intended target, a direct enzymatic assay is essential. Fluorometric or luminogenic assays are commonly used to measure the activity of specific HDAC isoforms.[9][14] These assays provide quantitative data on a compound's potency and selectivity.
Step-by-Step Methodology
-
Reagents: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine), recombinant human HDAC enzyme (e.g., HDAC1, HDAC3), a developer solution (containing a protease to cleave the deacetylated substrate), and a stop solution.[14]
-
Assay Reaction:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the recombinant HDAC enzyme and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Allow the deacetylation reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
-
Signal Development: Add the developer solution, which cleaves the deacetylated substrate to release a fluorescent molecule. Incubate for 15-20 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is proportional to HDAC activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Comparative Anticancer and HDAC Inhibition Data
The table below presents IC₅₀ values for 2-aminobenzamide analogs against various cancer cell lines and specific HDAC isoforms, illustrating the impact of structural modifications.
| Compound ID | Modifications | Cell Line | Cytotoxicity IC₅₀ (µM) | HDAC Isoform | HDAC Inhibition IC₅₀ (µM) | Reference |
| Analog 5 | 2-aminobenzamide with 1,2,4-oxadiazole moiety | U937 (Leukemia) | 0.49 | HDAC1 | 0.11 | [10] |
| A549 (Lung) | >50 | HDAC2 | 3.24 | [10] | ||
| HDAC8 | >50 | [10] | ||||
| Analog 6 | Benzothiazole and phenylamine moiety | A549 (Lung) | 24.59 | N/A | N/A | [15] |
| Analog 7 | Hydroxamate derivative of 2-aminobenzamide | U937 (Leukemia) | 1.12 | HDAC1 | 0.098 | [10] |
| A549 (Lung) | 3.98 | HDAC8 | 0.087 | [10] | ||
| Entinostat | (Lead Compound) | U937 (Leukemia) | 0.76 | HDAC1 | 0.13 | [10] |
N/A: Not Available. The data shows that modifications to the core 2-aminobenzamide structure can impart significant potency and selectivity for different HDAC isoforms and cancer cell lines.
Conclusion
This guide provides a comparative framework for evaluating the in vitro activity of this compound and its analogs. The experimental protocols detailed herein represent robust, validated methods for assessing antimicrobial and anticancer efficacy. The compiled data on various 2-aminobenzamide derivatives clearly demonstrates that small structural changes can lead to profound differences in biological activity, highlighting the importance of systematic analog synthesis and screening. For researchers in drug development, these insights into structure-activity relationships are critical for guiding the rational design of more potent and selective therapeutic agents. Future work should focus on the direct synthesis and evaluation of this compound within these assay systems to accurately place it within this comparative landscape.
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Confirming the molecular weight of Methyl 2-butyramidobenzoate by mass spectrometry
An In-Depth Guide to Confirming the Molecular Weight of Methyl 2-butyramidobenzoate by Mass Spectrometry
For researchers and professionals in drug development, the unequivocal confirmation of a compound's identity is a foundational step. The molecular weight of a synthesized or isolated molecule is one of its most critical physical properties. This guide provides a comprehensive comparison of mass spectrometry techniques for the precise determination of the molecular weight of this compound, a common small organic molecule. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure a robust and self-validating analytical workflow.
Introduction: The Analyte and the Analytical Imperative
This compound is an organic compound with the chemical formula C₁₂H₁₅NO₃.[1] Based on its atomic composition, its calculated monoisotopic mass is 221.1052 Da, and its average molecular weight is approximately 221.26 g/mol .[1][2] While this theoretical value is a crucial starting point, empirical verification is essential to confirm the identity and purity of a sample.
Mass spectrometry (MS) is the gold-standard technique for this purpose, offering unparalleled accuracy, sensitivity, and speed in measuring the mass-to-charge ratio (m/z) of ionized molecules.[3] This guide will focus on the most applicable "soft ionization" techniques that generate intact molecular ions with minimal fragmentation, a key requirement for unambiguous molecular weight determination.[4][5]
Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical parameter for successfully analyzing a small molecule like this compound. The ideal technique should efficiently ionize the analyte while preserving its molecular integrity.
Electrospray Ionization (ESI): The Preferred Method
Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a liquid solution.[5][6] It is exceptionally well-suited for polar, non-volatile small molecules and is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Why ESI is the Optimal Choice:
-
Minimal Fragmentation: ESI imparts very little excess energy to the analyte, resulting in mass spectra dominated by the molecular ion, typically in its protonated form [M+H]⁺.[8] This simplifies data interpretation and provides a clear indication of the molecular mass.
-
High Sensitivity: ESI is a highly sensitive technique, capable of detecting analytes at very low concentrations.
-
Solution-Phase Analysis: As the analysis begins from a solution, it is ideal for compounds that are readily soluble in common organic solvents, which is the case for this compound.
-
Adduct Formation: ESI can form adducts with cations present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[8] While this can complicate spectra, it also provides a self-validating mechanism. The mass difference between these adducts and the protonated ion corresponds precisely to the mass differences between H⁺, Na⁺, and K⁺, adding a layer of confidence to the molecular weight assignment.
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Viable Alternative
MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte.[4] While often associated with large biomolecules, its use for small molecule analysis is growing.[9][10][11]
Considerations for MALDI:
-
Matrix Interference: The primary challenge in using MALDI for small molecules is potential interference from the matrix itself, which can produce background ions in the low-mass region where the analyte signal appears.[11][12] Careful selection of the matrix, such as 4-hydroxy-3-nitrobenzonitrile, can mitigate this issue.[9][12]
-
Sample Preparation: MALDI requires the analyte to be co-crystallized with the matrix on a target plate. This process can be less straightforward than the simple dissolution required for ESI.
-
Predominantly Singly Charged Ions: MALDI typically produces singly charged ions, which can be an advantage for simple spectral interpretation.
Comparison Summary
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from charged liquid droplets.[6] | Laser-induced desorption from a solid matrix.[4] |
| Sample State | Solution | Solid (co-crystallized with matrix) |
| Typical Analytes | Polar, non-volatile small molecules, peptides, proteins.[6] | Large biomolecules (proteins, DNA), polymers, and increasingly small molecules.[4][10] |
| Fragmentation | Very low ("soft"); primarily molecular ions and adducts.[8] | Very low ("soft"); primarily singly charged molecular ions. |
| Advantages | High sensitivity, easy coupling to LC, adduct formation for validation. | High mass range, tolerance to some buffers, simple spectra (singly charged ions). |
| Disadvantages | Susceptible to ion suppression from salts and contaminants.[13] | Matrix background can interfere with low-mass analytes; requires matrix optimization.[11] |
| Suitability for Topic | Excellent. The ideal choice for routine confirmation. | Good, with caveats. Requires careful matrix selection and sample preparation. |
Experimental Protocol: ESI-MS by Flow Injection Analysis
This protocol describes a direct infusion or Flow Injection Analysis (FIA) method, which is rapid and does not require chromatographic separation, making it ideal for confirming the molecular weight of a purified sample.
Materials and Reagents
-
This compound sample
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
Workflow Overview
Caption: Experimental workflow for MS analysis.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.[14] Ensure the sample is fully dissolved.
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of a mobile phase solvent, typically 50:50 methanol:water with 0.1% formic acid. This yields a working concentration of 10 µg/mL. The formic acid is critical as it provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in positive ion mode.
-
Sample Submission: Transfer the working solution to a 2 mL glass autosampler vial.[13] Plastic vials should be avoided as organic solvents can leach plasticizers, which can interfere with the analysis.[13]
-
Instrument Configuration:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive Ion Mode
-
Mass Analyzer Scan Range: m/z 100 – 500 (this range comfortably includes the expected ions)
-
Capillary Voltage: Typically 3-4 kV
-
Nebulizer Gas (N₂): Adjust for a stable spray
-
Drying Gas (N₂): Set to a temperature and flow rate appropriate for the solvent flow (e.g., 300 °C, 8 L/min)
-
-
Analysis: Introduce the sample into the mass spectrometer via Flow Injection Analysis (FIA) at a flow rate of 5-10 µL/min. FIA allows for the direct introduction of the sample without a chromatographic column, providing a rapid assessment of the sample's components.
-
Data Acquisition: Acquire data for approximately 1-2 minutes. The resulting mass spectrum will be an average of all scans during this period.
Data Interpretation and Validation
The trustworthiness of the analysis relies on a self-validating interpretation of the mass spectrum.
Expected Ions
The primary goal is to locate the m/z values corresponding to the protonated molecule and its common adducts. For this compound (Exact Mass = 221.1052 Da):
Caption: Formation of common ESI adducts.
Interpreting the Spectrum
-
The Base Peak: In a successful analysis, the most intense peak (the base peak) in the spectrum should be the protonated molecule, [M+H]⁺, at m/z 222.11 .[15]
-
Sodium Adduct: Look for a peak at m/z 244.09 . The mass difference between this peak and the [M+H]⁺ peak should be 21.982 Da (the mass of Na⁺ minus H⁺). This serves as an excellent internal validation.
-
Isotopic Pattern: Carbon has a naturally occurring stable isotope, ¹³C, with an abundance of ~1.1%. For a molecule with 12 carbon atoms like ours, a small peak at M+1 (m/z 223.11) should be visible. The expected relative intensity of this peak is approximately 13.2% (12 x 1.1%) of the [M+H]⁺ peak, providing further confirmation of the elemental formula.[15]
| Ion Species | Theoretical m/z (Monoisotopic) | Expected Observation | Validation Check |
| [M+H]⁺ | 222.1130 | Should be the base peak or a major peak. | Primary evidence of molecular weight. |
| [M+Na]⁺ | 244.0950 | Often present at lower intensity. | Mass difference from [M+H]⁺ should be ~21.98 Da. |
| [M+K]⁺ | 260.0689 | Less common, but possible. | Mass difference from [M+H]⁺ should be ~37.96 Da. |
| [M+H+1]⁺ | 223.1164 | Present at ~13.2% intensity of [M+H]⁺. | Confirms the number of carbon atoms. |
Alternative Methodologies
While mass spectrometry is the most direct and accurate method, other techniques can determine molecular weight, though they are generally less suited for small molecules.[16] These methods, such as cryoscopy (freezing point depression) or light scattering, are more applicable to polymers and macromolecules where determining an average molecular weight for a polydisperse sample is the goal.[17][18] For small, pure compounds, their precision does not match that of high-resolution mass spectrometry.
Conclusion
Confirming the molecular weight of this compound is most effectively and accurately achieved using Electrospray Ionization Mass Spectrometry (ESI-MS). The technique's soft ionization nature preserves the molecular ion, while the predictable formation of protonated and sodiated adducts provides a self-validating system for data interpretation. By following the detailed protocol and data analysis framework presented in this guide, researchers can confidently verify the molecular weight of their compound, ensuring the integrity of their subsequent research and development activities.
References
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. Available at: [Link]
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Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Available at: [Link]
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Gu, H., Ma, K., Zhao, W., Qiu, L., & Xu, W. (2021). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. The Analyst, 146(12), 4080-4086. Available at: [Link]
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Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2004). ACS Publications. Available at: [Link]
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Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2021). Oxford Academic. Available at: [Link]
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Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Technology Networks. Available at: [Link]
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Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Available at: [Link]
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Sample preparation GC-MS. (n.d.). SCION Instruments. Available at: [Link]
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MALDI-TOF in Organic Chemistry. (n.d.). News-Medical.Net. Available at: [Link]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]
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A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. (2021). RSC Publishing. Available at: [Link]
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How to Prepare Sample for Mass Spectrometry? (n.d.). Mtoz Biolabs. Available at: [Link]
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This compound. (n.d.). ChemBK. Available at: [Link]
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A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. (2021). Beijing Institute of Technology. Available at: [Link]
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Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry. Available at: [Link]
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Molecular Weight Determination. (2022). Chemistry LibreTexts. Available at: [Link]
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New mass spectrometry technique captures low-abundance molecules. (2026). BioTechniques. Available at: [Link]
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Molecular Weight Determination by Counting Molecules. (2015). ACS Publications. Available at: [Link]
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What Are The Latest Advancements In Measuring Molecular Weight Distribution? (2025). YouTube. Available at: [Link]
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Methods for determination of molecular weight. (n.d.). College of Education for Pure Science - University of Basrah. Available at: [Link]
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A Senior Application Scientist's Guide to the Inhibitory Profiles of Butyrate-Based Compounds
For: Researchers, scientists, and drug development professionals in oncology, neurology, and metabolic diseases.
Introduction: Beyond Butyrate's Limitations
Sodium butyrate, a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fiber, is a well-established inhibitor of histone deacetylases (HDACs).[1][2] These enzymes play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to condensed chromatin and transcriptional repression.[3] By inhibiting HDACs, butyrate can induce histone hyperacetylation, reactivating the expression of critical genes, such as the tumor suppressor p21, and promoting cell cycle arrest, differentiation, or apoptosis in cancer cells.[2][4][5]
Despite its therapeutic potential, butyrate's clinical utility is hampered by its unfavorable pharmacological properties, including a short half-life and rapid first-pass metabolism in the liver.[6] This necessitates the administration of high doses to achieve therapeutic concentrations.[6] To overcome these limitations, researchers have developed various butyrate-based compounds and prodrugs designed to improve bioavailability, cellular permeability, and targeted delivery. This guide provides a side-by-side comparison of the inhibitory profiles of key butyrate derivatives, offers field-proven insights into their evaluation, and presents a detailed protocol for assessing their inhibitory activity.
Core Mechanism: Reversing Epigenetic Silencing
The primary mechanism of action for butyrate and its derivatives is the inhibition of Class I and II HDACs.[4] This inhibition disrupts the enzymatic removal of acetyl groups from lysine residues on histone tails. The resulting accumulation of acetylated histones neutralizes their positive charge, weakening their interaction with negatively charged DNA. This leads to a more relaxed, open chromatin structure (euchromatin), allowing transcription factors to access gene promoters and activate the expression of previously silenced genes.[2][3]
Caption: Mechanism of Butyrate as an HDAC Inhibitor.
Comparative Inhibitory Profiles of Butyrate-Based Compounds
The selection of an appropriate butyrate derivative depends on the specific research context, including the target cell type, desired potency, and delivery method. The following table summarizes the inhibitory profiles of several key compounds.
| Compound | Target Profile | Reported IC50 Values | Key Characteristics & Insights |
| Sodium Butyrate | Pan-inhibitor of Class I and IIa HDACs.[4] No significant activity against HDAC6 and HDAC10.[7][8] | HDAC1: ~0.3 mM[8]HDAC2: ~0.4 mM[8]HDAC7: ~0.3 mM[8]General: ~0.80 mM[7] | The parent compound and scientific benchmark. Its low millimolar potency and rapid metabolism in vivo are key limitations.[6] It serves as an essential control for validating the enhanced efficacy of its derivatives. |
| Sodium 4-Phenylbutyrate (4-PBA) | Pan-HDAC inhibitor.[9][10] Also acts as a chemical chaperone to reduce ER stress.[11] | Glioblastoma Cells (LN-229): 1.21 mM[10]Glioblastoma Cells (LN-18): 1.92 mM[10]Oral Squamous Carcinoma Cells: 3.0-4.1 mM[9] | More stable than sodium butyrate with a longer plasma half-life. Its dual-action on HDACs and ER stress makes it a compound of interest for complex diseases like neurodegeneration and certain cancers. |
| Tributyrin | Broadly acting HDAC inhibitor.[12] | Specific IC50 values are not readily available in literature, but it is established as a potent HDAC inhibitor. | A triglyceride prodrug of butyrate, consisting of a glycerol backbone and three butyrate molecules. It is designed to bypass first-pass metabolism and deliver butyrate more effectively to tissues, including muscle and brain.[12][13][14] |
| Pivanex (AN-9) | Orally active HDAC inhibitor.[3][15] | Specific IC50 values are not detailed, but its design is intended to increase potency over butyric acid. | A pivaloyloxymethyl ester of butyrate. This modification enhances cell membrane permeability, allowing for more efficient intracellular delivery of butyric acid.[3] It has shown antimetastatic and antiangiogenic properties.[3][15] |
Experimental Protocol: Fluorometric Assay for HDAC Inhibitory Activity
To ensure trustworthy and reproducible data, a well-controlled experimental design is paramount. The fluorometric assay is a robust method for determining the IC50 values of HDAC inhibitors in a high-throughput format.
Causality Behind the Workflow: This protocol is a self-validating system. It measures the direct enzymatic activity of HDACs on a synthetic substrate. The substrate is a peptide containing an acetylated lysine residue conjugated to a fluorophore (e.g., AMC), which is quenched. Deacetylation by HDACs makes the peptide susceptible to a developer enzyme (e.g., trypsin), which cleaves the peptide and releases the fluorophore, generating a measurable signal directly proportional to HDAC activity.[16] The inclusion of a known inhibitor (Trichostatin A) as a positive control and a "no enzyme" control validates the assay's performance.
Caption: Experimental workflow for a fluorometric HDAC inhibition assay.
Step-by-Step Methodology
This protocol is a synthesized standard procedure based on commercially available kits and published literature.[17][18][19][20][21] Researchers should always optimize conditions for their specific enzyme source and substrate.
-
Reagent Preparation:
-
HDAC Assay Buffer: Prepare a buffer solution (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Keep on ice.
-
Test Compounds: Prepare a serial dilution of your butyrate-based compounds in the assay buffer. A typical starting range is from 10 nM to 100 µM.[22] Also prepare a vehicle control (e.g., DMSO or water).
-
Positive Control: Prepare a dilution of a potent, known HDAC inhibitor like Trichostatin A (TSA) or Vorinostat.[19] This validates that the assay can detect inhibition.
-
HDAC Enzyme: Dilute the HDAC source (e.g., HeLa nuclear extract or recombinant human HDAC1) in cold assay buffer to a working concentration. The amount should be determined empirically to ensure the reaction is in the linear range.[21]
-
HDAC Substrate: Dilute the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer to the desired final concentration (typically near the Km, ~50-100 µM, to balance signal strength and sensitivity to competitive inhibitors).[20][21]
-
Developer Solution: Prepare the developer solution containing a protease like trypsin.[18] Some protocols recommend adding a high concentration of an HDAC inhibitor (like TSA) to the developer to stop the deacetylation reaction completely during signal development.[20]
-
-
Assay Execution (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 10 µL of the serially diluted test compounds, vehicle control, or positive control to their respective wells.
-
To initiate the reaction, add 15 µL of the diluted HDAC enzyme to all wells except the "no enzyme" negative control wells. Mix gently by shaking the plate.
-
Incubate the plate at 37°C for 30-60 minutes. This time should be optimized to keep the reaction within the linear phase.[21]
-
Stop the reaction and initiate signal development by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for cleavage of the deacetylated substrate.
-
Read the fluorescence using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.[16][19]
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the positive control/blank (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a nonlinear regression curve (sigmoidal dose-response).
-
Conclusion and Future Outlook
While sodium butyrate is a foundational tool for studying epigenetic regulation, its prodrugs and derivatives like Phenylbutyrate, Tributyrin, and Pivanex offer significant advantages in terms of stability and cellular delivery. This guide demonstrates that while these compounds share a core mechanism of HDAC inhibition, their potencies and pharmacological properties differ. The choice of compound should be a deliberate one, guided by the specific biological question and experimental system. The provided fluorometric assay protocol offers a robust framework for researchers to generate reliable, comparative data, enabling the confident selection of the optimal butyrate-based tool for their research into the epigenetic basis of disease.
References
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A Comparative Guide for Researchers: Benchmarking the Performance of Methyl 2-butyramidobenzoate Against Established HDAC Inhibitors
Abstract
In the landscape of epigenetic research and drug development, the identification of novel small molecules with the potential to modulate key cellular processes is of paramount importance. This guide introduces Methyl 2-butyramidobenzoate, a compound of interest due to its structural motifs, and proposes a framework for evaluating its potential biological activity. To provide a rigorous benchmark, we will compare its theoretical performance profile against a class of well-established and clinically validated research compounds: Histone Deacetylase (HDAC) inhibitors. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering a comparative analysis, detailed experimental protocols, and a rationale for investigating new chemical entities like this compound in the context of epigenetic modulation.
Introduction: The Rationale for Benchmarking Against HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. The aberrant activity of HDACs has been implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
The established clinical success of HDAC inhibitors such as Vorinostat, Belinostat, Panobinostat, and Entinostat provides a robust foundation for benchmarking new investigational compounds.[1][2][3] These molecules have undergone extensive preclinical and clinical evaluation, offering a wealth of data on their potency, selectivity, and cellular effects.
This compound, while not extensively characterized for its biological activity, possesses structural features that suggest a potential for enzymatic inhibition. The presence of a butyramide moiety is noteworthy, as butyrate itself is a known, albeit non-specific, HDAC inhibitor.[4] Furthermore, the anthranilic acid core is a versatile scaffold found in various biologically active compounds.[5][6] This guide, therefore, uses the well-defined class of HDAC inhibitors as a "gold standard" against which the potential of this compound can be hypothetically evaluated, providing a clear experimental roadmap for its characterization.
Profile of Established Research Compounds: The HDAC Inhibitors
A thorough understanding of the benchmark compounds is essential for a meaningful comparison. The following sections detail the mechanism of action, key performance indicators, and clinical relevance of four prominent HDAC inhibitors.
Vorinostat (SAHA)
-
Mechanism of Action: Vorinostat (suberoylanilide hydroxamic acid) is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC isoforms.[4][7] Its hydroxamic acid group chelates the zinc ion in the active site of class I, II, and IV HDACs, preventing the deacetylation of their substrates.[4] This leads to the accumulation of acetylated histones and other proteins, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis.[7][8]
-
Clinical Application: Vorinostat is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][4]
Belinostat (PXD101)
-
Mechanism of Action: Similar to Vorinostat, Belinostat is a pan-HDAC inhibitor with a hydroxamic acid moiety that chelates the active site zinc ion.[9] It has been shown to induce cell cycle arrest and apoptosis in various tumor cell lines.
-
Clinical Application: Belinostat is FDA-approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[9][10]
Panobinostat (LBH589)
-
Mechanism of Action: Panobinostat is another potent pan-HDAC inhibitor that features a hydroxamic acid group.[11] Its inhibition of HDACs leads to the acetylation of both histone and non-histone proteins involved in critical cellular pathways.
-
Clinical Application: Panobinostat is FDA-approved, in combination with bortezomib and dexamethasone, for the treatment of patients with multiple myeloma who have received at least two prior standard therapies.
Entinostat (MS-275)
-
Mechanism of Action: Entinostat is a class I-selective HDAC inhibitor, primarily targeting HDAC1 and HDAC3.[12][13] Its benzamide structure distinguishes it from the hydroxamic acid-containing pan-HDAC inhibitors. This selectivity may offer a different therapeutic window and side-effect profile.
-
Clinical Development: Entinostat is currently in clinical trials for various cancers, including breast and lung cancer.[12][13]
The Investigational Compound: this compound
This compound is a small molecule with the following chemical properties:
-
Molecular Formula: C₁₂H₁₅NO₃
-
Molecular Weight: 221.25 g/mol
-
Structure:
Chemical structure of this compound
To date, there is a lack of published data on the specific biological targets and performance of this compound. This guide aims to provide the necessary framework to initiate such an investigation.
Comparative Performance Metrics
To objectively compare this compound with established HDAC inhibitors, a series of standardized assays are required. The primary performance metric for enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit the activity of a target enzyme by 50%.
Physicochemical Properties
A comparison of the fundamental physicochemical properties is a crucial first step in evaluating a compound's drug-like potential.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | C₁₂H₁₅NO₃ | 221.25 | 2.3 (Predicted) |
| Vorinostat (SAHA) | C₁₄H₂₀N₂O₃ | 264.32 | 1.9 |
| Belinostat (PXD101) | C₁₅H₁₄N₂O₄S | 318.35 | 1.1 |
| Panobinostat (LBH589) | C₂₁H₂₃N₃O₂ | 349.43 | 3.8 |
| Entinostat (MS-275) | C₂₁H₂₀N₄O₃ | 376.41 | 3.1 |
In Vitro Performance: HDAC Inhibition
The following table presents the reported IC50 values for the established HDAC inhibitors against a panel of HDAC isoforms. The corresponding values for this compound are currently unknown and represent the primary data to be generated through the experimental protocols outlined in this guide.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Vorinostat (SAHA) | 10 | 20 | 15 | 50 |
| Belinostat (PXD101) | 2 | 5 | 1 | 20 |
| Panobinostat (LBH589) | 1 | 2 | 4 | 25 |
| Entinostat (MS-275) | 400 | 800 | 1500 | >10000 |
TBD: To Be Determined
Experimental Protocols for Performance Benchmarking
To ascertain the potential HDAC inhibitory activity of this compound, a standardized and self-validating experimental workflow is essential.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.
Workflow Diagram:
Step-by-Step Protocol:
-
Compound Preparation:
-
Dissolve this compound and control inhibitors (Vorinostat, Trichostatin A) in DMSO to a stock concentration of 10 mM.
-
Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 pM).
-
-
Enzyme Reaction:
-
In a 96-well black microplate, add 5 µL of each compound dilution.
-
Add 35 µL of assay buffer containing the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC6) to each well.
-
Include wells with DMSO only (no inhibitor control) and wells without enzyme (background control).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
-
Signal Development and Detection:
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution containing Trichostatin A and a protease to cleave the deacetylated substrate.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to its target protein in a cellular context.
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., HeLa or HCT116) to 80-90% confluency.
-
Treat the cells with this compound at a concentration several-fold higher than its estimated IC50 (if determined) or a high concentration (e.g., 10-50 µM) for initial screening. Include a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Heat Treatment and Lysis:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Cool the tubes to room temperature and then centrifuge at high speed to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the HDAC isoform of interest.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
For each temperature point, normalize the band intensity to the intensity at the lowest temperature.
-
Plot the normalized intensity against temperature to generate a melt curve for both the vehicle- and compound-treated samples.
-
A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization of the target protein, confirming direct binding.
-
Discussion and Future Directions
This guide has established a clear and scientifically rigorous framework for the initial characterization of this compound. By benchmarking against well-established HDAC inhibitors, researchers can generate high-quality, comparative data that will be invaluable for assessing the compound's potential.
The proposed experimental workflows are designed to be self-validating. A positive result in the in vitro HDAC activity assay, indicating enzymatic inhibition, should be followed by a CETSA experiment to confirm direct target engagement in a cellular context.
Should this compound demonstrate significant HDAC inhibitory activity, further studies would be warranted, including:
-
Isoform Selectivity Profiling: Testing against a broader panel of HDAC isoforms to determine its selectivity profile.
-
Cell-Based Assays: Evaluating its effects on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.
-
In Vivo Efficacy Studies: Assessing its anti-tumor activity in animal models.
Conversely, if this compound does not show HDAC inhibitory activity, its structural motifs may suggest other potential targets. The anthranilic acid scaffold, for example, is a known pharmacophore for cyclooxygenase (COX) inhibitors. Therefore, a lack of activity in one area should prompt the exploration of other relevant biological targets.
Conclusion
While the biological activity of this compound remains to be elucidated, this guide provides a comprehensive roadmap for its investigation. By leveraging the extensive knowledge base surrounding established HDAC inhibitors, researchers can efficiently and effectively benchmark the performance of this and other novel compounds, accelerating the discovery of new therapeutic agents.
References
- Ganesan, A. (2021). The clinical landscape of HDAC inhibitors. In Histone Deacetylases: The Enzymes and their Inhibitors (pp. 239-261). Royal Society of Chemistry.
- Marks, P. A. (2007). The clinical development of histone deacetylase inhibitors as targeted anticancer agents.
- Steliou, K., et al. (2012). Butyrate histone deacetylase inhibitors. BioResearch open access, 1(4), 192-198.
- Mai, A., et al. (2005). Class II (IIa)-selective histone deacetylase inhibitors. 1. Synthesis and biological evaluation of novel N-hydroxy-3-(4-substituted-biphenyl-4-yl)-acrylamides. Journal of medicinal chemistry, 48(9), 3344-3353.
-
National Cancer Institute. (n.d.). Belinostat. Retrieved from [Link]
- Plumb, J. A., et al. (2003). Pharmacodynamic effects of the histone deacetylase inhibitor PXD101 in patients with solid tumours. British journal of cancer, 89(5), 844-852.
- Di Bello, E., et al. (2022). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry, 76(5), 448-453.
-
National Library of Medicine. (n.d.). In-silico discovery of dual active molecule to restore synaptic wiring against autism spectrum disorder via HDAC2 and H3R inhibition. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Predictive QSAR workflow for the in silico identification and screening of novel HDAC inhibitors. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes. Retrieved from [Link]
-
MDPI. (2023). Screening of Compounds for Identification of Prospective Histone Deacetylase 2 (HDAC 2) Inhibitor: An In Silico Molecular. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Homology modeling and in silico design of novel and potential dual-acting inhibitors of human histone deacetylases HDAC5 and HDAC9 isozymes. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved from [Link]
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University of East Anglia. (2021). The clinical landscape of HDAC inhibitors. Retrieved from [Link]
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National Library of Medicine. (n.d.). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. Retrieved from [Link]
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Safety Operating Guide
Methyl 2-butyramidobenzoate proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-butyramidobenzoate. The procedures outlined below are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
This compound (CAS No. 30006-30-5) is an aromatic amide ester.[1] Due to the limited availability of specific toxicological and environmental hazard data for this compound, a precautionary approach is mandatory. We must infer potential hazards based on its chemical structure and related compounds. Aromatic amines and their derivatives can pose health risks, and proper handling is crucial.[2]
Inferred Hazard Profile:
-
Health: May cause skin and eye irritation upon contact.[3][4] Harmful if swallowed or inhaled.
-
Physical: It is a solid with a melting point of 71°C.[1] It is not expected to be highly volatile, but dust can be generated during handling.
-
Environmental: The environmental fate of this specific compound is not well-documented. Therefore, it must be prevented from entering drains or waterways.[5]
This assessment dictates that this compound must be treated as hazardous chemical waste.
| Property | Value | Source |
| CAS Number | 30006-30-5 | ChemBK[1] |
| Molecular Formula | C12H15NO3 | ChemBK[1] |
| Molar Mass | 221.25 g/mol | ChemBK[1] |
| Physical State | Solid | Inferred |
| Melting Point | 71 °C | ChemBK[1] |
Regulatory Framework: Compliance is Non-Negotiable
All chemical waste disposal is governed by strict regulations. In the United States, the primary frameworks are provided by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This requires employers to develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[6][8] Your institution's CHP is the primary document governing your specific procedures.
-
EPA's RCRA: This act establishes the guidelines for managing hazardous and non-hazardous waste.[7] As the generator of the waste, you are responsible for its proper identification and disposal from "cradle to grave."
Core Principle: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority for waste disposal procedures on-site. This guide serves as a framework, but you must always adhere to your local EHS protocols.[9][10]
Essential Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate engineering controls and PPE are in place.
Step-by-Step Safety Protocol:
-
Designated Area: Conduct all waste handling activities within a designated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Assemble all necessary materials before you begin: waste container, labels, spatula, and any necessary cleaning supplies.
-
Wear Appropriate PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
-
Step-by-Step Disposal Protocol
This protocol details the segregation, containment, and labeling required for the safe disposal of this compound.
Workflow for Disposal of this compound
Caption: Disposal decision workflow for this compound.
Methodology
-
Waste Characterization and Segregation:
-
Solid Waste: This includes pure or excess this compound powder. This waste stream must be kept separate from liquid waste.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be disposed of as liquid chemical waste. Do not mix incompatible waste streams; for example, halogenated and non-halogenated solvent wastes should typically be segregated.
-
Contaminated Labware: This includes items like gloves, weigh paper, or pipette tips that are grossly contaminated. These should be treated as solid hazardous waste. Sharps (needles, scalpels) must always go into a designated sharps container.[11]
-
-
Containment:
-
Select a waste container that is compatible with the chemical. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
For liquid solutions, use a designated solvent waste container, ensuring compatibility with the solvent used.
-
Never overfill a waste container. A safe maximum is 80% of the container's capacity to allow for vapor expansion and prevent spills.
-
-
Labeling:
-
Proper labeling is a critical safety and regulatory requirement.[12][13] Your institution's EHS office will provide official "Hazardous Waste" tags.[14]
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
If in solution, list all components and their approximate percentages.
-
The date accumulation started.
-
The name of the Principal Investigator (PI) or research group.
-
Relevant hazard information (e.g., "Irritant").
-
-
-
Accumulation and Storage:
-
Final Disposal:
Decontamination and Spill Management
Accidents can happen, and a clear plan is essential.
-
Empty Container Decontamination: To be considered non-hazardous, an empty container that held this compound must be "triple-rinsed."[9]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from these cleanings must be collected and disposed of as hazardous liquid chemical waste.
-
After triple-rinsing and air-drying, deface the original label and dispose of the container in the appropriate recycling or trash bin as per institutional policy.[9]
-
-
Spill Cleanup:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Containment: For a small, solid spill, gently cover it with an absorbent material from a chemical spill kit. Avoid raising dust.
-
Collection: Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policy.
-
By adhering to this comprehensive guide, you ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with regulatory standards, reinforcing a culture of safety within your laboratory.
References
- Vertex AI Search. (2014).
- The University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety.
- American Laboratory/Lab Manager. (2020).
- Occupational Safety and Health Administration. (n.d.).
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- University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. YouTube.
- University of Washington. (2024). Disposal, Recycling, and Surplus. UW Environmental Health & Safety.
- ChemBK. (n.d.).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for Benzoic acid, 2-bromo-, methyl ester.
- TCI Chemicals. (2025).
- LabXchange. (2022). How To: Lab Waste. YouTube.
- Federal Aviation Administration. (2020). Hazardous Materials, Solid Waste, and Pollution Prevention.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2023). SAFETY DATA SHEET for Methyl 2-(methylamino)
- ACS Publications. (2023).
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Personal protective equipment for handling Methyl 2-butyramidobenzoate
As a Senior Application Scientist, I understand that navigating the safety requirements for a new or specialized chemical is paramount to the success and well-being of your research team. This guide provides a comprehensive operational plan for handling Methyl 2-butyramidobenzoate, grounded in the core principles of laboratory safety and risk mitigation.
A Critical Note on Safety Data Sheets (SDS): At the time of this writing, a specific, publicly available Safety Data Sheet (SDS) for this compound was not identified. The absence of this foundational document necessitates a conservative approach. The guidance provided herein is based on best practices for handling potentially hazardous, solid organic compounds of a similar chemical class (aromatic amides/esters). It is imperative that you obtain the official SDS from the chemical manufacturer before commencing any work.
Part 1: Pre-Operational Hazard Assessment
Before any handling, a thorough risk assessment is mandatory. This process goes beyond simply selecting PPE; it involves a holistic evaluation of the potential hazards and the planned experimental procedures.
1.1. Structural Hazard Analysis: this compound's structure suggests potential hazards associated with aromatic compounds, amides, and esters. While its specific toxicology is unconfirmed, related structures can exhibit properties such as:
-
Potential for respiratory irritation if inhaled as a fine powder.
1.2. The Hierarchy of Controls: Personal Protective Equipment (PPE) is the last line of defense. Your primary safety strategy should focus on engineering and administrative controls to minimize exposure.
-
Engineering Controls: The most effective control is to physically remove the hazard or place a barrier between you and it. For a powdered chemical like this compound, this means:
-
Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to contain airborne particulates.[7]
-
Ventilated Enclosures: For highly sensitive weighing, a powder weighing station or balance enclosure can provide protection while minimizing air drafts that affect accuracy.[7]
-
-
Administrative Controls: These are the procedures and work practices that reduce the risk.
-
Designated Work Area: Cordon off a specific area within the lab for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop a written SOP for your specific experimental protocol involving this chemical and ensure all personnel are trained on it.
-
Good Housekeeping: Maintain a clean and uncluttered workspace. Clean up spills immediately and decontaminate the work area after each use.[8][9]
-
Part 2: Personal Protective Equipment (PPE) Protocol
The following PPE is recommended as a minimum standard. The final selection should be dictated by the manufacturer's SDS and your internal risk assessment.
| Protection Type | Recommended PPE | Rationale / Key Considerations |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a face shield. | Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[10][11] |
| Skin & Body Protection | - Gloves: Chemical-resistant nitrile gloves (minimum).- Lab Coat: Flame-resistant (FR) lab coat with tight-fitting cuffs.- Clothing: Long pants and fully enclosed shoes. | Gloves: Nitrile gloves offer broad, short-term protection.[10] Inspect gloves for any signs of degradation or pinholes before each use.[8][12] For prolonged contact, consult the manufacturer's glove compatibility chart. Change gloves immediately if contamination is suspected. Lab Coat: A buttoned lab coat protects your skin and personal clothing from contamination.[10][13] Clothing: Never wear shorts, skirts, sandals, or perforated shoes in a laboratory setting.[8][9][10] |
| Respiratory Protection | Generally not required if all work is conducted in a certified fume hood. | A respirator may be necessary if engineering controls are insufficient or during a large spill cleanup.[10][14] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[10][14] |
Part 3: Operational & Disposal Plans
3.1. Step-by-Step Handling Protocol (Weighing a Solid Sample):
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE (goggles, face shield, lab coat, gloves).
-
Cover the work surface within the fume hood with disposable bench paper.[7]
-
Gather all necessary equipment (spatula, weigh boat/paper, container for the solution).
-
-
Weighing:
-
Place the analytical balance inside the fume hood if possible. If not, use a "weigh-out" procedure: pre-weigh a covered vial, add the compound inside the hood, and re-weigh the covered vial outside the hood to determine the mass added.[7]
-
Slowly open the stock container inside the hood. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer small amounts of the powder to your weigh boat or vial. Avoid pouring directly from the bottle.[7]
-
Close the stock container immediately after use.[7]
-
-
Post-Handling & Decontamination:
-
Carefully clean the spatula and any other reusable equipment.
-
Wipe down the work surface in the fume hood with an appropriate solvent or cleaning solution.
-
Dispose of all contaminated disposable items (bench paper, weigh boats, gloves) in the designated solid hazardous waste container.[15]
-
Remove your lab coat and wash your hands thoroughly with soap and water.[8]
-
3.2. Spill Management:
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Using a chemical spill kit, gently cover the spill with an absorbent material.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent and then soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your lab supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
Prevent others from entering the area.
-
3.3. Disposal Plan:
Chemical waste must be managed in a safe and environmentally responsible manner.[15][16]
-
Solid Waste: All contaminated disposables (gloves, weigh paper, bench covers) must be placed in a clearly labeled, sealed hazardous waste container.[17][18]
-
Liquid Waste: Unused solutions containing this compound should be collected in a compatible, labeled hazardous waste container. Do not pour chemical waste down the drain.[19]
-
Container Disposal: Empty stock containers may still contain hazardous residue and should be managed as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[17]
Always follow your institution's specific hazardous waste disposal guidelines.[5][16][20]
Part 4: Visual Workflow
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for Safe Chemical Handling
References
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SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
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BEHR Process Corp. SAFETY DATA SHEET - BEHR PREMIUM PLUS Interior/Exterior Hi-Gloss Enamel - Deep Base. [Link]
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Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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California Institute of Technology CCE. General Lab Safety Procedure. [Link]
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Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
